molecular formula C10H9NOS B165254 [5-(Pyridin-4-yl)thiophen-2-yl]methanol CAS No. 138194-04-4

[5-(Pyridin-4-yl)thiophen-2-yl]methanol

Cat. No.: B165254
CAS No.: 138194-04-4
M. Wt: 191.25 g/mol
InChI Key: GDGUQNXUEMPEKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(Pyridin-4-yl)thiophen-2-yl]methanol (CAS 138194-04-4) is a high-value heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound features a hybrid architecture combining pyridine and thiophene rings, a structure frequently employed in the design of novel bioactive molecules . Its molecular formula is C 10 H 9 NOS with a molecular weight of 191.25 g/mol . The primary research value of this compound lies in its role as a versatile synthetic intermediate. The methanol functional group provides a handle for further chemical transformations, allowing researchers to synthesize more complex molecular scaffolds. Compounds incorporating pyridine and thiophene motifs have demonstrated a wide range of biological activities in scientific studies, including serving as inhibitors for kinases like CDK2, which is a target in anticancer research , and as cores for molecules exhibiting anti-inflammatory and antioxidant properties . Its specific mechanism of action is dependent on the final synthesized compound, but it typically functions as a key precursor in the development of potential therapeutic agents targeting enzymatic pathways and cellular receptors . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure safe handling and to determine the suitability of this compound for their specific experimental applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-pyridin-4-ylthiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c12-7-9-1-2-10(13-9)8-3-5-11-6-4-8/h1-6,12H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGUQNXUEMPEKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC=C(S2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40577140
Record name [5-(Pyridin-4-yl)thiophen-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138194-04-4
Record name [5-(Pyridin-4-yl)thiophen-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of [5-(Pyridin-4-yl)thiophen-2-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis and detailed characterization of [5-(Pyridin-4-yl)thiophen-2-yl]methanol (CAS No. 138194-04-4)[1]. This bi-heterocyclic compound, incorporating both pyridine and thiophene moieties, represents a scaffold of significant interest to researchers in medicinal chemistry and materials science. The pyridine ring is a common feature in numerous FDA-approved drugs, while the thiophene ring serves as a versatile pharmacophore and a bioisosteric replacement for phenyl groups, often enhancing drug-receptor interactions. This guide details a robust two-step synthetic pathway, commencing with a Suzuki-Miyaura cross-coupling reaction to construct the core bi-heterocyclic structure, followed by a selective reduction to yield the target alcohol. Each stage of the synthesis is explained with a focus on the underlying chemical principles and practical experimental considerations. Furthermore, this document outlines a comprehensive characterization protocol, including predicted spectroscopic data for ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, based on established principles and data from analogous structures. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize and utilize this valuable chemical entity.

Introduction and Significance

The convergence of pyridine and thiophene scaffolds within a single molecular entity, as seen in [5-(Pyridin-4-yl)thiophen-2-yl]methanol, offers a compelling platform for the exploration of novel chemical space. Pyridine derivatives are integral to a vast array of pharmaceuticals, exhibiting a wide spectrum of biological activities. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts specific solubility and metabolic profiles to the molecule. Thiophene and its derivatives are also prominent in medicinal chemistry, valued for their electron-rich nature and their ability to modulate the pharmacokinetic and pharmacodynamic properties of a compound.

The presence of a hydroxymethyl group provides a versatile handle for further chemical modifications, such as esterification, etherification, or conversion to other functional groups, enabling the generation of diverse compound libraries for biological screening. The synthesis of this molecule is therefore a key step for researchers aiming to explore the therapeutic potential of this unique chemical scaffold.

Synthetic Strategy and Rationale

The synthesis of [5-(Pyridin-4-yl)thiophen-2-yl]methanol is most effectively achieved through a convergent two-step approach. This strategy involves the initial construction of the carbon-carbon bond between the pyridine and thiophene rings, followed by the modification of a functional group on the thiophene ring to yield the desired primary alcohol.

Step 1: Suzuki-Miyaura Cross-Coupling. The formation of the C-C bond between the pyridine and thiophene rings is ideally accomplished via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is widely utilized in organic synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and their derivatives. In this proposed synthesis, 5-bromothiophene-2-carbaldehyde is coupled with pyridin-4-ylboronic acid.

Step 2: Selective Reduction. The second step involves the selective reduction of the aldehyde functionality of the resulting 5-(pyridin-4-yl)thiophene-2-carbaldehyde to the corresponding primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and selective reducing agent that readily reduces aldehydes and ketones without affecting other potentially reducible functional groups that might be present in more complex derivatives.

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 Step 1: Suzuki-Miyaura Cross-Coupling cluster_1 Step 2: Selective Reduction 5-bromothiophene-2-carbaldehyde 5-bromothiophene-2-carbaldehyde Pd_catalyst Pd(PPh₃)₄ Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) 5-bromothiophene-2-carbaldehyde->Pd_catalyst Reactant 1 pyridin-4-ylboronic_acid Pyridin-4-ylboronic Acid pyridin-4-ylboronic_acid->Pd_catalyst Reactant 2 Intermediate 5-(Pyridin-4-yl)thiophene-2-carbaldehyde Pd_catalyst->Intermediate Reducing_agent NaBH₄ Solvent (e.g., Ethanol) Intermediate->Reducing_agent Intermediate Product Final_Product [5-(Pyridin-4-yl)thiophen-2-yl]methanol Reducing_agent->Final_Product

Caption: Synthetic workflow for [5-(Pyridin-4-yl)thiophen-2-yl]methanol.

Detailed Experimental Protocols

Step 1: Synthesis of 5-(Pyridin-4-yl)thiophene-2-carbaldehyde via Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established procedures for the Suzuki coupling of brominated thiophenes.

Materials:

  • 5-Bromothiophene-2-carbaldehyde

  • Pyridin-4-ylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromothiophene-2-carbaldehyde (1.0 eq.), pyridin-4-ylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 6:1 ratio).

  • To this stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 5-(pyridin-4-yl)thiophene-2-carbaldehyde as a solid.

Step 2: Synthesis of [5-(Pyridin-4-yl)thiophen-2-yl]methanol via Selective Reduction

This protocol is based on standard procedures for the sodium borohydride reduction of aldehydes.

Materials:

  • 5-(Pyridin-4-yl)thiophene-2-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 5-(pyridin-4-yl)thiophene-2-carbaldehyde (1.0 eq.) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add sodium borohydride (1.5 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by the slow addition of water at 0 °C.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude [5-(Pyridin-4-yl)thiophen-2-yl]methanol.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography if necessary.

Characterization of [5-(Pyridin-4-yl)thiophen-2-yl]methanol

The following characterization data is predicted based on the analysis of structurally similar compounds. Actual experimental values may vary.

Physical Properties
PropertyPredicted Value
Molecular Formula C₁₀H₉NOS
Molecular Weight 191.25 g/mol
Appearance Off-white to pale yellow solid
CAS Number 138194-04-4[1]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for elucidating the structure of the molecule by providing information about the chemical environment of the hydrogen atoms.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyridine H-2, H-68.5 - 8.7d~6.0
Pyridine H-3, H-57.4 - 7.6d~6.0
Thiophene H-37.2 - 7.4d~3.8
Thiophene H-47.0 - 7.2d~3.8
-CH₂OH4.8 - 5.0s-
-OH2.0 - 3.0 (broad)s-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Pyridine C-2, C-6~150
Pyridine C-4~148
Thiophene C-5~145
Thiophene C-2~142
Pyridine C-3, C-5~121
Thiophene C-3~126
Thiophene C-4~124
-CH₂OH~60
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
3200-3500 (broad)O-H stretch (alcohol)
3000-3100C-H stretch (aromatic)
2850-2950C-H stretch (aliphatic)
~1600, ~1480, ~1440C=C and C=N stretches (aromatic rings)
~1050C-O stretch (primary alcohol)
~820C-H out-of-plane bend (pyridine)
~700-800C-S stretch (thiophene)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

m/zPredicted Assignment
191[M]⁺ (Molecular ion)
174[M - OH]⁺
162[M - CH₂OH]⁺
115[C₅H₄N-C≡CH]⁺ or fragment from thiophene ring cleavage
78[C₅H₄N]⁺ (Pyridyl cation)

Safety and Handling

  • Reagents: Handle all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium Catalyst: Palladium catalysts are toxic and should be handled with care.

  • Sodium Borohydride: Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Handle with care and avoid contact with water during storage and handling, except during the controlled quenching step.

  • Solvents: Organic solvents such as dioxane and ethanol are flammable. Keep away from ignition sources.

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of [5-(Pyridin-4-yl)thiophen-2-yl]methanol. The proposed two-step synthesis, employing a Suzuki-Miyaura cross-coupling and a subsequent selective reduction, offers a reliable and efficient route to this valuable heterocyclic compound. The comprehensive characterization data, while predicted, provides a strong basis for the identification and quality control of the synthesized material. This guide is intended to empower researchers in the fields of medicinal chemistry and materials science to access and explore the potential of this and related molecular scaffolds.

References

  • Handy, S. T., & Zhang, Y. (2006). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 47(48), 8567-8570. [Link]

  • Zain, R., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Turkish Journal of Chemistry, 44(5), 1323-1339. [Link]

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]

  • Royal Society of Chemistry. (2021). Supplementary Information. [Link]

  • Gürdere, M. B., Budak, Y., & Ceylan, M. (2008). Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. Asian Journal of Chemistry, 20(2), 1425-1430. [Link]

Sources

spectroscopic data (NMR, IR, MS) for [5-(Pyridin-4-yl)thiophen-2-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of [5-(Pyridin-4-yl)thiophen-2-yl]methanol

Abstract: This technical guide provides a comprehensive analysis of the expected spectroscopic data for the heterocyclic compound [5-(Pyridin-4-yl)thiophen-2-yl]methanol (CAS No. 138194-04-4)[1]. Designed for researchers, medicinal chemists, and drug development professionals, this document outlines the synthesis, purification, and detailed spectroscopic characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The narrative emphasizes the rationale behind experimental choices and provides a deep interpretation of the spectral data, grounded in the fundamental principles of spectroscopy and supported by data from analogous structures. This guide serves as a practical reference for the identification, verification, and further development of molecules built upon this privileged scaffold.

Introduction: A Scaffold of Therapeutic Promise

The fusion of thiophene and pyridine rings creates a molecular scaffold of significant interest in medicinal chemistry. Thiophene, a sulfur-containing five-membered heterocycle, is a well-established bioisostere of the benzene ring and is considered a "privileged" pharmacophore in drug discovery due to its electronic properties and ability to engage in diverse biological interactions[2]. Thiophene derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties[3].

The pyridine moiety, a π-deficient heterocycle, often serves as a key hydrogen bond acceptor and imparts favorable pharmacokinetic properties. The specific linkage in [5-(Pyridin-4-yl)thiophen-2-yl]methanol presents a versatile platform for creating libraries of compounds for screening against various therapeutic targets, such as protein kinases, where such scaffolds can effectively occupy specific binding pockets[4]. The hydroxymethyl group provides an additional site for hydrogen bonding or further chemical modification. This guide provides the foundational spectroscopic knowledge required to confidently synthesize and characterize this valuable chemical entity.

Synthesis and Characterization Workflow

The most robust and logical synthetic pathway to [5-(Pyridin-4-yl)thiophen-2-yl]methanol involves a two-step process: a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction followed by a selective reduction of an aldehyde intermediate. This approach is favored for its high yields, functional group tolerance, and well-documented reliability[5][6]. The overall workflow, from synthesis to spectroscopic verification, is outlined below.

G cluster_synthesis Synthesis Phase cluster_analysis Spectroscopic Analysis Phase Reactants 5-Bromothiophene-2-carbaldehyde + Pyridine-4-boronic acid Suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Base) Reactants->Suzuki Intermediate Intermediate: 5-(Pyridin-4-yl)thiophene -2-carbaldehyde Suzuki->Intermediate Reduction Selective Reduction (e.g., NaBH4) Intermediate->Reduction Product Final Product: [5-(Pyridin-4-yl)thiophen- 2-yl]methanol Reduction->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Characterization IR IR Spectroscopy Product->IR Characterization MS Mass Spectrometry Product->MS Characterization

Figure 1: Proposed workflow for the synthesis and spectroscopic characterization of [5-(Pyridin-4-yl)thiophen-2-yl]methanol.

Spectroscopic Analysis and Data Interpretation

This section details the expected spectroscopic signatures for [5-(Pyridin-4-yl)thiophen-2-yl]methanol. While experimental data for this specific molecule is not widely published, the following interpretations are based on established spectroscopic principles and data from closely related compounds.

Figure 2: Numbering scheme for [5-(Pyridin-4-yl)thiophen-2-yl]methanol used for NMR assignment.

¹H NMR Spectroscopy

Principle & Rationale: ¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of protons in a molecule. For this analysis, a deuterated solvent such as CDCl₃ or DMSO-d₆ is used. DMSO-d₆ is often preferred for its ability to solubilize the compound and for observing the exchangeable hydroxyl (-OH) proton as a distinct peak.

Expected Data & Interpretation: The spectrum is expected to show distinct signals for the pyridine, thiophene, methylene, and hydroxyl protons.

  • Pyridine Protons (H-α, H-β): The 4-substituted pyridine ring will exhibit a characteristic AA'BB' system, which often appears as two distinct doublets. The H-α protons (adjacent to the nitrogen) are deshielded due to the electronegativity of the nitrogen atom and will appear downfield (δ ≈ 8.6-8.8 ppm). The H-β protons will appear further upfield (δ ≈ 7.5-7.7 ppm).

  • Thiophene Protons (H-3, H-4): The two protons on the thiophene ring are in different chemical environments and will appear as two doublets due to coupling with each other. H-3 (adjacent to the pyridine ring) is expected around δ ≈ 7.3-7.5 ppm, while H-4 (adjacent to the methanol group) will be slightly more shielded, appearing around δ ≈ 7.0-7.2 ppm. The coupling constant (³JHH) between them should be in the typical range for thiophene (3-5 Hz).

  • Methylene Protons (-CH₂-): The two protons of the hydroxymethyl group are chemically equivalent and will appear as a singlet at approximately δ ≈ 4.8-5.0 ppm. The presence of a hydroxyl proton may sometimes lead to this signal appearing as a doublet if coupling occurs.

  • Hydroxyl Proton (-OH): This proton is exchangeable, and its chemical shift is highly dependent on solvent, concentration, and temperature. In DMSO-d₆, it is often observed as a triplet (due to coupling with the adjacent CH₂) around δ ≈ 5.5-6.0 ppm. In CDCl₃, it may be a broad singlet or may not be observed at all due to rapid exchange.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
Pyridine H-α8.6 - 8.8Doublet (d)5 - 6
Pyridine H-β7.5 - 7.7Doublet (d)5 - 6
Thiophene H-37.3 - 7.5Doublet (d)3 - 5
Thiophene H-47.0 - 7.2Doublet (d)3 - 5
Methylene (-CH₂OH)4.8 - 5.0Singlet (s) or Doublet (d)~5 (if coupled to OH)
Hydroxyl (CH₂OH)5.5 - 6.0 (in DMSO)Triplet (t) or Broad Singlet~5 (if coupled to CH₂)
¹³C NMR Spectroscopy

Principle & Rationale: ¹³C NMR provides information on the carbon skeleton of the molecule. Standard experiments are broadband proton-decoupled, resulting in a single peak for each unique carbon atom.

Expected Data & Interpretation: The spectrum will show 10 distinct signals corresponding to the 10 unique carbon atoms in the molecule.

  • Pyridine Carbons: The carbons of the pyridine ring are expected in the range of δ ≈ 120-155 ppm. The carbon adjacent to the nitrogen (C-α) will be the most downfield (δ ≈ 150 ppm), while the carbon attached to the thiophene ring (C-γ) will be around δ ≈ 140-145 ppm.

  • Thiophene Carbons: The carbons of the thiophene ring typically resonate between δ ≈ 120-145 ppm. The carbon bearing the hydroxymethyl group (C-2) and the carbon attached to the pyridine ring (C-5) will be the most downfield within this group.

  • Methylene Carbon (-CH₂OH): The carbon of the hydroxymethyl group is an sp³-hybridized carbon attached to an oxygen atom, and its signal is expected to appear significantly upfield, around δ ≈ 58-65 ppm.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Pyridine C-α~150
Pyridine C-β~122
Pyridine C-γ (ipso-C)140 - 145
Thiophene C-2 (C-CH₂OH)145 - 150
Thiophene C-3~125
Thiophene C-4~128
Thiophene C-5 (ipso-C)138 - 142
Methylene (-CH₂OH)58 - 65
Infrared (IR) Spectroscopy

Principle & Rationale: IR spectroscopy measures the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups. The analysis is typically performed on a solid sample using an ATR (Attenuated Total Reflectance) accessory.

Expected Data & Interpretation: The IR spectrum will be dominated by absorptions from the O-H, C-H, C=C/C=N, and C-O bonds.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Comments
O-H Stretch3200 - 3500Strong, BroadCharacteristic of the alcohol functional group.
Aromatic C-H Stretch3000 - 3100Medium, SharpAssociated with the pyridine and thiophene rings[7].
Aliphatic C-H Stretch2850 - 2960MediumFrom the methylene (-CH₂) group.
Aromatic C=C & C=N Stretch1400 - 1600Medium-StrongMultiple bands are expected from the skeletal vibrations of the two aromatic rings.
C-O Stretch1000 - 1100StrongCharacteristic of a primary alcohol.
C-S Stretch600 - 800Weak-MediumIndicative of the thiophene ring.
Mass Spectrometry (MS)

Principle & Rationale: Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, minimizing fragmentation and providing a clear molecular weight.

Expected Data & Interpretation: The molecular formula of [5-(Pyridin-4-yl)thiophen-2-yl]methanol is C₁₀H₉NOS.

  • Molecular Weight: The monoisotopic mass is 191.04 g/mol .

  • Molecular Ion Peak: In ESI-MS in positive ion mode, the base peak or a very prominent peak is expected at m/z = 192.05, corresponding to the protonated molecule [C₁₀H₉NOS + H]⁺.

  • Major Fragmentation: While ESI is a soft technique, some in-source fragmentation can occur. A likely fragmentation pathway is the loss of the hydroxymethyl group or water.

    • Loss of H₂O: A fragment at m/z = 174.04 [M+H - H₂O]⁺.

    • Loss of ·CH₂OH: A fragment at m/z = 160.03 [M - ·CH₂OH]⁺, representing the stable pyridinyl-thiophene cation. This would be a more prominent fragment in higher-energy techniques like Electron Ionization (EI).

Experimental Protocols

Synthesis Protocol

Step 1: Suzuki-Miyaura Coupling to form 5-(Pyridin-4-yl)thiophene-2-carbaldehyde [6]

  • To a Schlenk flask, add 5-bromothiophene-2-carbaldehyde (1.0 mmol), pyridine-4-boronic acid (1.2 mmol), and potassium carbonate (K₂CO₃) (3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Add a degassed solvent mixture of DME (dimethoxyethane) and water (e.g., 4:1 ratio, 10 mL).

  • Heat the reaction mixture to 80-90 °C and stir under the inert atmosphere for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the intermediate aldehyde.

Step 2: Reduction to [5-(Pyridin-4-yl)thiophen-2-yl]methanol

  • Dissolve the purified 5-(pyridin-4-yl)thiophene-2-carbaldehyde (1.0 mmol) in methanol or ethanol (15 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 mmol) portion-wise over 10 minutes, ensuring the temperature remains low.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by slowly adding water.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product. Further purification can be done by recrystallization or column chromatography if necessary.

Spectroscopic Data Acquisition
  • NMR: Spectra should be recorded on a 400 MHz or higher spectrometer. Samples should be dissolved in CDCl₃ or DMSO-d₆. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard[8].

  • IR: Spectra should be recorded on an FTIR spectrometer equipped with a universal ATR accessory. Data should be collected over a range of 4000-400 cm⁻¹.

  • MS: High-resolution mass spectra (HRMS) should be obtained using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer to confirm the exact mass of the protonated molecular ion[9].

Conclusion

The spectroscopic characterization of [5-(Pyridin-4-yl)thiophen-2-yl]methanol is straightforward using modern analytical techniques. The expected ¹H and ¹³C NMR spectra provide a clear fingerprint of the molecule's carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups, notably the hydroxyl and aromatic systems. Mass spectrometry provides unambiguous confirmation of the molecular weight and elemental formula. This guide provides a robust framework for researchers to confidently synthesize, purify, and verify the structure of this compound, enabling its use in the development of novel therapeutics and advanced materials.

References

  • The Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]

  • PubChem. Phenyl(pyridin-2-yl)methanol. National Institutes of Health. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • MOLBASE. Pyrimidin-5-yl-di-thiophen-2-yl-methanol. Retrieved from [Link]

  • PubChem. 2-Thiophenemethanol. National Institutes of Health. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. RSC Advances. Retrieved from [Link]

  • Verma, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. Retrieved from [Link]

  • NIST. Thiophene. National Institute of Standards and Technology. Retrieved from [Link]

  • Mishra, S., et al. (2024). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives... IUCrData. Retrieved from [Link]

Sources

An In-depth Technical Guide to [5-(Pyridin-4-yl)thiophen-2-yl]methanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of the heterocyclic compound [5-(Pyridin-4-yl)thiophen-2-yl]methanol (CAS No. 138194-04-4). As a member of the pyridinyl-thiophene class of molecules, this compound holds significant interest for researchers in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for scientists and drug development professionals by detailing the known characteristics of this molecule, proposing robust synthetic and analytical methodologies based on established literature for analogous structures, and exploring its potential in various research and development applications.

Introduction: The Significance of the Pyridinyl-Thiophene Scaffold

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. Among these, molecules incorporating both pyridine and thiophene rings have garnered considerable attention. This unique structural combination marries the electron-deficient nature of the pyridine ring with the electron-rich thiophene moiety, giving rise to a scaffold with tunable electronic properties and diverse biological activities.[1] Thiophene and its derivatives are recognized as "privileged pharmacophores" in medicinal chemistry, with numerous FDA-approved drugs containing this core structure.[2] The applications of thiophene-based compounds are extensive, ranging from anticancer and anti-inflammatory agents to organic semiconductors and light-emitting diodes (OLEDs).[1][2]

The subject of this guide, [5-(Pyridin-4-yl)thiophen-2-yl]methanol, is a bifunctional molecule featuring this pyridinyl-thiophene core with a reactive hydroxymethyl group. This functional handle provides a valuable site for further chemical modification, making it an attractive building block for the synthesis of more complex molecules with tailored properties. This guide will delve into the known physical properties of this compound, outline a probable synthetic route, discuss its expected spectroscopic characteristics, and explore its potential applications in drug discovery and materials science.

Physicochemical Properties

While extensive experimental data for [5-(Pyridin-4-yl)thiophen-2-yl]methanol is not widely published, key physical and chemical properties have been identified or can be calculated. These properties are essential for its handling, characterization, and application in a laboratory setting. A summary of these properties is presented in Table 1.

PropertyValueSource
IUPAC Name [5-(Pyridin-4-yl)thiophen-2-yl]methanol-
CAS Number 138194-04-4Chiralen[3]
Molecular Formula C₁₀H₉NOS-
Molecular Weight 191.25 g/mol -
Melting Point 137 - 138 °CFisher Scientific[4]
Appearance Solid (predicted)-
Purity >97%Fisher Scientific[4]
Storage 2-8 °C, Keep in dark place, Inert atmosphereChiralen[3]

Synthesis and Reactivity

The synthesis of asymmetrically substituted bi-heterocyclic compounds like [5-(Pyridin-4-yl)thiophen-2-yl]methanol is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and versatile method for forming carbon-carbon bonds between aromatic rings.[5]

Proposed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol outlines a robust and widely applicable method for the synthesis of [5-(Pyridin-4-yl)thiophen-2-yl]methanol from commercially available starting materials. This methodology is based on established procedures for the synthesis of similar pyridinyl-thiophene compounds.[5][6][7]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents reactant1 5-Bromothiophene-2-methanol product [5-(Pyridin-4-yl)thiophen-2-yl]methanol reactant1->product reactant2 Pyridine-4-boronic acid reactant2->product catalyst Pd(dppf)Cl₂ catalyst->product Catalyst base K₂CO₃ base->product Base solvent DME/Water solvent->product Solvent

Sources

An In-depth Technical Guide to [5-(Pyridin-4-yl)thiophen-2-yl]methanol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic combination of specific heterocyclic scaffolds is a cornerstone of rational drug design. The molecule [5-(Pyridin-4-yl)thiophen-2-yl]methanol represents a compelling exemplar of this approach, merging two privileged pharmacophores: the thiophene and the pyridine rings. Thiophene, an aromatic sulfur-containing heterocycle, and its derivatives are integral components of numerous FDA-approved drugs, valued for their bioisosteric relationship with benzene and their ability to engage in a wide range of biological interactions.[1] The pyridine ring, a nitrogenous heterocycle, is another fundamental building block in medicinal chemistry, imparting aqueous solubility, hydrogen bonding capabilities, and specific receptor interactions.

This technical guide provides a comprehensive overview of [5-(Pyridin-4-yl)thiophen-2-yl]methanol for researchers, scientists, and drug development professionals. We will delve into its chemical identity, a robust and adaptable synthetic protocol, its physicochemical properties, and its emerging significance as a versatile building block for novel therapeutics, particularly in oncology and inflammatory diseases.

Chemical Identification and Properties

A precise understanding of a molecule's fundamental identifiers and properties is critical for its synthesis, handling, and application.

IdentifierValue
CAS Number 138194-04-4[2]
IUPAC Name (5-(Pyridin-4-yl)thiophen-2-yl)methanol
Molecular Formula C₁₀H₉NOS
Molecular Weight 191.25 g/mol
Physical Form Expected to be a solid at room temperature.
Storage Recommended storage at 2-8°C in a dark, inert atmosphere.

Note: The IUPAC name is based on the standard nomenclature rules for heterocyclic compounds. While not explicitly cited in a single database, it is the systematically generated name for the structure.

Strategic Synthesis: The Suzuki-Miyaura Cross-Coupling Approach

The construction of the bi-heterocyclic core of [5-(Pyridin-4-yl)thiophen-2-yl]methanol is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is renowned for its mild reaction conditions, broad functional group tolerance, and high yields, making it a staple in modern organic synthesis.[3] The causality behind this choice lies in the reliable and predictable formation of the carbon-carbon bond between the pyridine and thiophene rings.

The synthetic strategy involves the coupling of a pre-functionalized thiophene-2-methanol derivative with a functionalized pyridine. Below is a detailed, self-validating protocol based on established procedures for similar couplings.[4][5]

Reaction Scheme

Caption: Suzuki-Miyaura coupling for the synthesis of [5-(Pyridin-4-yl)thiophen-2-yl]methanol.

Detailed Experimental Protocol

Materials:

  • (5-(Hydroxymethyl)thiophen-2-yl)boronic acid (1.0 equiv)

  • 4-Bromopyridine (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,2-Dimethoxyethane (DME) (degassed)

  • Deionized Water (degassed)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (5-(hydroxymethyl)thiophen-2-yl)boronic acid, 4-bromopyridine, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add degassed DME and degassed water in a 4:1 ratio via cannula.

  • Reaction: Heat the reaction mixture to 90°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield [5-(Pyridin-4-yl)thiophen-2-yl]methanol as a pure solid.

Applications in Drug Discovery and Medicinal Chemistry

The true value of [5-(Pyridin-4-yl)thiophen-2-yl]methanol lies in its utility as a versatile scaffold for the synthesis of more complex, biologically active molecules. The thiophene-pyridine core is present in a number of compounds investigated for a range of therapeutic targets.

Kinase Inhibition in Oncology

A primary application of this scaffold is in the development of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many cancers. The pyridine and thiophene rings can form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of various kinases. For example, derivatives of similar thiophenyl-pyridine structures have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are critical targets in cancer therapy.[6][7] The hydroxymethyl group on the thiophene ring serves as a crucial synthetic handle for further elaboration, allowing for the introduction of various pharmacophoric groups to enhance potency and selectivity.

Kinase_Inhibition cluster_scaffold Core Scaffold cluster_targets Potential Kinase Targets Scaffold [5-(Pyridin-4-yl)thiophen-2-yl]methanol Modification Derivative Library Scaffold->Modification Synthetic Modification EGFR EGFR VEGFR2 VEGFR-2 Other_Kinases Other Kinases (e.g., CDKs) Modification->EGFR Inhibition Modification->VEGFR2 Inhibition Modification->Other_Kinases Inhibition

Caption: Workflow for developing kinase inhibitors from the core scaffold.

Anti-inflammatory and Antimicrobial Agents

The thiophene moiety is a well-established component of anti-inflammatory drugs, often targeting enzymes like cyclooxygenases (COX).[1] The pyridine ring can further enhance these activities and introduce new pharmacological properties. The combined scaffold of [5-(Pyridin-4-yl)thiophen-2-yl]methanol is therefore a promising starting point for the development of novel anti-inflammatory agents. Additionally, various thiophene and pyridine derivatives have demonstrated potent antimicrobial and antifungal activities, suggesting another promising avenue for the application of this scaffold.[8]

Conclusion

[5-(Pyridin-4-yl)thiophen-2-yl]methanol is a strategically designed heterocyclic building block with significant potential in medicinal chemistry. Its synthesis is readily achievable through robust and scalable Suzuki-Miyaura cross-coupling protocols. The combination of the thiophene and pyridine rings creates a privileged scaffold that is amenable to further chemical modification, making it an ideal starting point for the development of novel kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. As the demand for new and effective therapeutics continues to grow, versatile and well-characterized building blocks like [5-(Pyridin-4-yl)thiophen-2-yl]methanol will undoubtedly play a crucial role in the future of drug discovery.

References

  • (5-Thiophen-2-ylthiophen-2-yl)methanol | C9H8OS2 | CID 2776422 - PubChem. Available at: [Link]

  • Properties of Calcium sulfide (CaS) - Matmatch. Available at: [Link]

  • Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine - Organic Syntheses. Available at: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. Available at: [Link]

  • Calcium Sulfide | AMERICAN ELEMENTS ®. Available at: [Link]

  • Calcium Sulfate | CaSO4 | CID 24497 - PubChem. Available at: [Link]

  • An Approach to Pharmacological Targets of Pyrrole Family From Medicinal Chemistry Viewpoint - PubMed. Available at: [Link]

  • Calcium Sulfide | CaS | CID 10197613 - PubChem. Available at: [Link]

  • Suzuki coupling of compound 4b with several aryl boronic acids 5a–e - ResearchGate. Available at: [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - MDPI. Available at: [Link]

  • Synthesis of 5-(phenylmethyl)thiophene-2-methanol - PrepChem.com. Available at: [Link]

  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC - NIH. Available at: [Link]

  • A facile synthesis of novel series (Z)-2-((4-oxo-5-(thiophen-2-yl methylene)-4,5-dihydro thiazol-2-yl)amino) substituted acid - ResearchGate. Available at: [Link]

  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed Central. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at: [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature - Cognizance Journal of Multidisciplinary Studies. Available at: [Link]

  • Calcium sulfate - Wikipedia. Available at: [Link]

  • External oxidant-free alkylation of quinoline and pyridine derivatives - Supporting Information. Available at: [Link]

  • High-field NMR spectroscopy and FTICR mass spectrometry - BG. Available at: [Link]

  • Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione - ResearchGate. Available at: [Link]

Sources

known biological activities of pyridinyl-thiophene derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activities of Pyridinyl-Thiophene Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

Pyridinyl-thiophene derivatives have emerged as a compelling class of heterocyclic compounds within medicinal chemistry, demonstrating a broad and potent spectrum of biological activities. The unique juxtaposition of an electron-deficient pyridine ring and an electron-rich thiophene ring creates a versatile scaffold for the rational design of novel therapeutic agents. This technical guide provides a comprehensive overview of the significant biological activities of pyridinyl-thiophene derivatives, with a primary focus on their anticancer, anti-inflammatory, antimicrobial, and neurological applications. We will delve into the mechanisms of action, structure-activity relationships (SAR), and relevant experimental protocols, offering researchers, scientists, and drug development professionals a thorough resource to navigate this promising area of study.

Introduction: The Pyridinyl-Thiophene Scaffold - A Privileged Structure in Medicinal Chemistry

The fusion of pyridine and thiophene rings into a single molecular entity gives rise to a scaffold with unique physicochemical properties. The pyridine moiety, a six-membered aromatic heterocycle containing one nitrogen atom, is a common feature in numerous FDA-approved drugs and natural products, often contributing to aqueous solubility and the ability to form crucial hydrogen bonds with biological targets.[1] Conversely, the thiophene ring, a five-membered, sulfur-containing aromatic heterocycle, is a bioisostere of the phenyl ring and is known to enhance metabolic stability and binding affinity through various interactions.[2] The combination of these two rings results in a privileged structure with tunable electronic properties, allowing for the fine-tuning of biological activity through targeted chemical modifications. This guide will explore the diverse therapeutic potential of this remarkable scaffold.

Anticancer Activity: Targeting the Hallmarks of Cancer

Pyridinyl-thiophene derivatives have demonstrated significant promise as anticancer agents, exhibiting cytotoxic effects against a wide array of cancer cell lines.[3][4] Their mechanisms of action are multifaceted, often involving the inhibition of key signaling pathways and cellular processes that are fundamental to cancer progression.

Mechanism of Action: Kinase Inhibition and Disruption of Microtubule Dynamics

A predominant mechanism through which pyridinyl-thiophene derivatives exert their anticancer effects is the inhibition of protein kinases, particularly those involved in cell proliferation and survival signaling pathways.[5][6]

2.1.1. Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that is frequently overexpressed or mutated in various cancers, leading to uncontrolled cell growth.[7] Several pyridinyl-thiophene derivatives have been identified as potent EGFR inhibitors.[7] By binding to the ATP-binding site of the EGFR kinase domain, these compounds block the downstream signaling cascade, ultimately leading to cell cycle arrest and apoptosis.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Proliferation Proliferation EGFR->Proliferation Activates Survival Survival EGFR->Survival Promotes PyridinylThiophene Pyridinyl-Thiophene Derivative PyridinylThiophene->EGFR Inhibits

Figure 1: Simplified EGFR signaling pathway and inhibition by pyridinyl-thiophene derivatives.

2.1.2. Tubulin Polymerization Inhibition

The microtubule network, composed of polymerized tubulin proteins, is essential for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain pyridinyl-thiophene derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[3][8] These compounds often bind to the colchicine-binding site on tubulin, preventing the formation of functional microtubules.

Quantitative Anticancer Activity Data

The in vitro anticancer activity of selected pyridinyl-thiophene derivatives is summarized in the table below, with IC50 values representing the concentration required to inhibit 50% of cancer cell growth.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)Citation
Thiazolyl Pyridine Hybrid (8e)A549 (Lung)0.302Doxorubicin0.460[3][7]
Thiazolyl Pyridine Hybrid (8f)A549 (Lung)0.788Doxorubicin0.460[3][7]
Pyridine-derived VEGFR-2 Inhibitor (35)HepG2 (Liver)4.25--[6]
Thiophene-Pyridine Hybrids (16a, 16b)MCF-7 (Breast)38.41, 28.36Topotecan0.48[3]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cells.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the pyridinyl-thiophene derivative for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

MTT_Workflow Start Start SeedCells Seed Cancer Cells in 96-well Plate Start->SeedCells Adhere Allow Cells to Adhere (Overnight Incubation) SeedCells->Adhere Treat Treat with Pyridinyl-Thiophene Derivatives (Varying Concentrations) Adhere->Treat Incubate Incubate for 24-72 hours Treat->Incubate AddMTT Add MTT Solution Incubate->AddMTT IncubateFormazan Incubate for 2-4 hours (Formazan Formation) AddMTT->IncubateFormazan Solubilize Add Solubilizing Agent IncubateFormazan->Solubilize Measure Measure Absorbance (570 nm) Solubilize->Measure Analyze Calculate Cell Viability and IC50 Measure->Analyze End End Analyze->End

Figure 2: Experimental workflow for the MTT assay.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to various diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders.[9] Pyridinyl-thiophene derivatives have emerged as promising anti-inflammatory agents, with some demonstrating potent activity in preclinical models.[3][10]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of these derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as prostaglandins and nitric oxide. This is frequently achieved through the inhibition of enzymes like cyclooxygenase (COX), particularly the inducible isoform COX-2, and inducible nitric oxide synthase (iNOS).[9]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of novel compounds.

Principle: The subcutaneous injection of carrageenan into the paw of a rodent elicits an acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[3]

Step-by-Step Methodology:

  • Animal Acclimatization and Grouping: Acclimatize rodents (e.g., rats or mice) to the laboratory environment and divide them into control and treatment groups.

  • Compound Administration: Administer the pyridinyl-thiophene derivative or a reference anti-inflammatory drug (e.g., indomethacin) to the treatment groups, typically via oral gavage. The control group receives the vehicle.

  • Induction of Inflammation: After a set period (e.g., 1 hour) to allow for drug absorption, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer or calipers.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group at each time point.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Pyridinyl-thiophene derivatives have shown considerable potential in this area, with demonstrated activity against a range of bacterial and fungal pathogens.[11][12]

Spectrum of Activity

Studies have reported the efficacy of these compounds against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[11][13] The specific spectrum of activity is highly dependent on the substitution pattern of the pyridinyl-thiophene scaffold.

Quantitative Antimicrobial Activity Data

The in vitro antimicrobial activity of selected pyridinyl-thiophene derivatives is presented below, with Minimum Inhibitory Concentration (MIC) values indicating the lowest concentration of the compound that inhibits visible microbial growth.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference DrugReference Drug MIC (µg/mL)Citation
Thiophene Derivative 9Aspergillus fumigatusPotentAmphotericin B-[13]
Thiophene Derivative 12Aspergillus fumigatusMore potent than standardAmphotericin B-[13]
Thiophene Derivative 19Aspergillus fumigatusPotentAmphotericin B-[13]
Thiophene Derivative 12Syncephalastrum racemosumHigher activity than standardAmphotericin B-[13]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard laboratory method for determining the minimum inhibitory concentration of an antimicrobial agent.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that prevents visible growth after incubation.

Step-by-Step Methodology:

  • Compound Dilution: Prepare a two-fold serial dilution of the pyridinyl-thiophene derivative in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacterium or fungus) in the same broth.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., temperature and time) to allow for microbial growth.

  • MIC Determination: Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Neurological and Other Biological Activities

Beyond the major areas discussed, pyridinyl-thiophene derivatives have shown potential in treating neurological disorders and other conditions.

Neurological Disorders

Some derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.[14][15][16] Their mechanisms of action in this context are diverse and may include the inhibition of enzymes such as cholinesterases or the modulation of signaling pathways involved in neuroinflammation and neuronal survival.[16][17][18]

Analgesic Activity

Certain pyridinyl-thiophene derivatives have also been reported to possess analgesic properties, suggesting their potential as pain-relieving agents.[10][11]

Structure-Activity Relationships (SAR)

The biological activity of pyridinyl-thiophene derivatives is profoundly influenced by the nature and position of substituents on both the pyridine and thiophene rings. While a comprehensive SAR analysis is beyond the scope of this guide, some general trends have been observed:

  • Electron-withdrawing vs. Electron-donating Groups: The electronic properties of substituents can significantly impact target binding and pharmacokinetic properties.

  • Steric Factors: The size and shape of substituents can influence how the molecule fits into the binding pocket of a target protein.[19]

  • Lipophilicity: The overall lipophilicity of the molecule affects its ability to cross cell membranes and the blood-brain barrier.

A deeper understanding of SAR is crucial for the rational design of more potent and selective pyridinyl-thiophene-based therapeutic agents.[20]

Conclusion and Future Perspectives

Pyridinyl-thiophene derivatives represent a highly versatile and promising scaffold in modern medicinal chemistry. Their demonstrated efficacy across a range of therapeutic areas, including oncology, inflammation, infectious diseases, and neurology, underscores their potential for further development. Future research should focus on elucidating the precise molecular targets and mechanisms of action for various derivatives, as well as optimizing their pharmacokinetic and pharmacodynamic properties through rational drug design. The continued exploration of this privileged scaffold is likely to yield novel and effective therapeutic agents for a variety of human diseases.

References

  • Thiophene-Pyridine Derivatives: A Comprehensive Technical Guide to Their Biological Activities - Benchchem. (n.d.).
  • Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. (2011). Molecules, 16(8), 6529-6544. [Link]

  • pyrrole, thiophene and furan derivatives substituted by pyridyl and pyridimil as kinase inhibitors. (n.d.). Google Patents.
  • Synthesis of pyridinyl‐thiazole and pyridinyl‐thiophene derivatives 16... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. (2022). Journal of Nanobiotechnology, 20(1), 1-17. [Link]

  • Medicinal Chemistry Research Synthesis of Pyridine, Pyran and Thiazole Containing Thiophene Derivatives and Their Anti-tumor Evaluations. (n.d.). Semantic Scholar. Retrieved January 14, 2026, from [Link]

  • Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. (2023). Molecules, 28(13), 5085. [Link]

  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (n.d.). Semantic Scholar. Retrieved January 14, 2026, from [Link]

  • Therapeutic importance of synthetic thiophene. (2017). Pharmaceutical and Biological Evaluations, 4(4), 184-192. [Link]

  • Synthesis and Anticancer Activity of New Pyridine-Thiophene and Pyridine-Furan Hybrid Compounds, Their Sugar Hydrazone, and Glycosyl Derivatives. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Synthesis, Characterization, and Antibacterial and Anti-Inflammatory Activities of New Pyrimidine and Thiophene Derivatives. (2018). Journal of Chemistry, 2018, 1-11. [Link]

  • Antitumor activity of novel pyridine, thiophene and thiazole derivatives. (2011). Arzneimittelforschung, 61(9), 519-525. [Link]

  • Synthesis and Antibacterial Evaluation of Some New Pyrimidine, Pyridine and Thiophene Derivatives. (2021). Lupine Publishers. [Link]

  • Thiophene-based pyridine derivatives: synthesis, crystal structures, two-photon absorption properties and bio-imaging applications in the near-IR region. (2016). New Journal of Chemistry, 40(10), 8756-8764. [Link]

  • Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. (2014). Molecules, 19(11), 18994-19009. [Link]

  • Pyridine heterocycles: Compiling the anticancer capabilities. (2023). International Journal of Chemical Studies. [Link]

  • Thiophene-based pyridine derivatives: synthesis, crystal structures, two-photon absorption properties and bio-imaging applications in the near-IR region. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved January 14, 2026, from [Link]

  • Synthesis of Some Thiophene, Imidazole and Pyridine Derivatives Exhibiting Good Anti-Inflammatory and Analgesic Activities. (2008). Medicinal Chemistry, 4(2), 146-154. [Link]

  • Synthesis and biological evaluation of pyridopyrimidinone derivatives containing thiophene ring as potential anti-inflammatory and antimicrobial agents. (n.d.). Der Pharma Chemica. Retrieved January 14, 2026, from [Link]

  • Synthesis of some thiophene, imidazole and pyridine derivatives exhibiting good anti-inflammatory and analgesic activities. (2008). Medicinal Chemistry, 4(2), 146-154. [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (n.d.). Frontiers in Microbiology. Retrieved January 14, 2026, from [Link]

  • Synthesis and antibacterial evaluation of some new pyrimidine, pyridine and thiophene derivatives. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Advances, 11(11), 6293-6323. [Link]

  • Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. (2020). Molecules, 25(21), 5038. [Link]

  • Pyridine derivatives: structure-activity relationships causing parkinsonism-like symptoms. (1995). Neurotoxicology, 16(3), 513-520. [Link]

  • Utility of Sulphones in Heterocyclic Synthesis: Synthesis of Some Pyridine, Chromene and Thiophene Derivatives. (2000). Molecules, 5(5), 701-709. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). RSC Medicinal Chemistry, 14(7), 1221-1249. [Link]

  • Cytotoxicity, tyrosine kinase inhibition of novel pyran, pyridine, thiophene, and imidazole derivatives. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Synthesis of Thiazole, Thiophene, Pyran and Pyridine Derivatives Derived from 3-phenyl-1H-pyrazol-5(4H)-one with Anti-proliferative, Tyrosine Kinase and PIM-1 Kinase Inhibitions. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Synthesis of Some Thiophene, Imidazole and Pyridine Derivatives Exhibiting Good Anti-Inflammatory and Analgesic Activities. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). Molecules, 26(14), 4349. [Link]

  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (2024). Molecules, 29(9), 2003. [Link]

  • Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Pyridines in Alzheimer's disease therapy: Recent trends and advancements. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). Molecules, 28(19), 6791. [Link]

  • New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. (2018). European Journal of Medicinal Chemistry, 143, 126-137. [Link]

Sources

solubility profile of [5-(Pyridin-4-yl)thiophen-2-yl]methanol in common solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Executive Summary

This technical guide provides a comprehensive framework for determining the solubility profile of [5-(Pyridin-4-yl)thiophen-2-yl]methanol, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the scarcity of published quantitative solubility data for this specific molecule, this document emphasizes a robust, first-principles approach. We delve into the predicted physicochemical properties based on its molecular structure, outline the fundamental principles of thermodynamic versus kinetic solubility, and provide a detailed, field-proven experimental protocol for generating reliable and reproducible data. The methodologies described herein are designed to be self-validating, ensuring high scientific integrity. This guide is intended to empower researchers to systematically characterize the solubility of this compound and similar novel chemical entities, a critical step in advancing drug discovery and development pipelines.

Introduction: The Significance of Solubility Profiling

[5-(Pyridin-4-yl)thiophen-2-yl]methanol is a bifunctional heterocyclic compound featuring both a pyridine and a thiophene ring system, linked to a primary alcohol. Such structures are common scaffolds in the development of novel therapeutic agents and functional materials. The physicochemical properties of a drug candidate, particularly its solubility, are paramount determinants of its ultimate success. Poor aqueous solubility can severely limit oral bioavailability, complicate formulation development, and lead to misleading results in biological assays.[1] Therefore, a thorough understanding of a compound's solubility in a range of solvents—from polar aqueous buffers to nonpolar organic media—is a foundational requirement in preformulation studies.[2] This guide provides the theoretical grounding and practical methodology to establish a comprehensive solubility profile for [5-(Pyridin-4-yl)thiophen-2-yl]methanol.

Physicochemical Characterization and Predicted Solubility Behavior

The solubility of a molecule is governed by its structure, including its polarity, capacity for hydrogen bonding, and molecular size. An analysis of the [5-(Pyridin-4-yl)thiophen-2-yl]methanol structure allows for a qualitative prediction of its solubility.

  • Polar Protic Functionality: The primary alcohol (-CH₂OH) group is a key feature, capable of acting as both a hydrogen bond donor and acceptor. This strongly suggests a high affinity for polar protic solvents like water, methanol, and ethanol.[3]

  • Polar Heterocyclic Systems: The pyridine ring, with its nitrogen atom, acts as a hydrogen bond acceptor and contributes significantly to the molecule's overall polarity. The thiophene ring, while less polar than pyridine, contains a sulfur atom that can participate in dipole-dipole interactions.

  • Aromatic Character: The presence of two aromatic rings provides a degree of lipophilicity, suggesting some solubility in less polar solvents might be possible, although likely limited.

Based on this analysis, we can predict the following solubility trends:

  • High Solubility: Expected in polar protic solvents (e.g., Water, Methanol, Ethanol).

  • Moderate to Good Solubility: Expected in polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) that can engage in dipole-dipole interactions.[3]

  • Low to Negligible Solubility: Expected in nonpolar solvents (e.g., Hexane, Toluene), as the energy gained from weak van der Waals interactions would be insufficient to overcome the strong intermolecular hydrogen bonds in the compound's solid-state lattice.[3]

Caption: Key functional groups of the target molecule.

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

In drug discovery, two types of solubility are commonly measured: thermodynamic and kinetic. Understanding the distinction is crucial for correct data interpretation.[4][5]

  • Thermodynamic Solubility (or Equilibrium Solubility): This is the true equilibrium concentration of a solute in a solvent at a given temperature and pressure, in the presence of excess solid solute.[5] It is a thermodynamically stable value and is the "gold standard" for preformulation and biopharmaceutical classification.[6] The method described in this guide, the Shake-Flask method, is designed to determine thermodynamic solubility.[7]

  • Kinetic Solubility: This is measured by dissolving the compound in a strong organic solvent (typically DMSO) and then adding this stock solution to an aqueous buffer until precipitation occurs.[8][9] The concentration at which the compound precipitates is its kinetic solubility. These values are often higher than thermodynamic solubility due to the formation of supersaturated, metastable solutions.[4][9] Kinetic solubility is primarily used in high-throughput screening during early discovery to quickly flag problematic compounds.[10]

For the purpose of building a definitive physicochemical profile, determining the thermodynamic solubility is the primary objective.

Recommended Solvents for Profile Development

To generate a comprehensive solubility profile, a panel of solvents with varying polarities should be used. The following table provides a recommended starting list, categorized by solvent type.

CategorySolventRelative Polarity[11]Rationale for Inclusion
Polar Protic Water1.000The most important solvent for biological relevance.
Methanol0.762A common polar protic organic solvent.
Ethanol0.654Frequently used in formulations and synthesis.
Polar Aprotic Dimethyl Sulfoxide (DMSO)0.444A powerful, common solvent for stock solutions.
Acetonitrile (ACN)0.460Widely used in analytical chemistry (e.g., HPLC).
Acetone0.355A common laboratory solvent with intermediate polarity.
Tetrahydrofuran (THF)0.207A less polar aprotic solvent, useful for establishing range.
Low-Polarity / Nonpolar Dichloromethane (DCM)0.309A common chlorinated solvent.
Toluene0.099An aromatic, nonpolar solvent.
Hexane0.009A classic nonpolar aliphatic solvent.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol details the industry-standard Shake-Flask method for determining equilibrium solubility.[6][7] Its design ensures that a true equilibrium is reached and measured.

Materials and Equipment
  • [5-(Pyridin-4-yl)thiophen-2-yl]methanol (solid, high purity)

  • Selected solvents (HPLC grade or equivalent)

  • Analytical balance (±0.01 mg)

  • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

  • Temperature-controlled orbital shaker or water bath

  • Syringes (glass or polypropylene)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Calibrated pH meter (for aqueous solutions)

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Step-by-Step Procedure
  • Preparation: Add an excess amount of solid [5-(Pyridin-4-yl)thiophen-2-yl]methanol to a pre-weighed glass vial. The key is to add enough solid such that a visible amount remains undissolved at the end of the experiment, ensuring saturation.[12] As a starting point, 5-10 mg of solid per 1 mL of solvent is often sufficient for poorly soluble compounds.

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the selected solvent to the vial.

  • Equilibration: Securely cap the vial. Place it in the temperature-controlled shaker set to a standard temperature (e.g., 25 °C or 37 °C for biological relevance).[13] Agitate the slurry for a period sufficient to reach equilibrium. A duration of 24 to 48 hours is standard practice.[2] A longer time (e.g., 72 hours) may be necessary, and equilibrium can be confirmed by taking measurements at successive time points (e.g., 24h, 48h, 72h) until the concentration plateaus.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

  • Sample Collection: Carefully draw the supernatant (the clear liquid layer) into a syringe. Crucially, do not disturb the solid at the bottom.

  • Filtration: Attach a 0.22 µm syringe filter to the syringe. Discard the first few drops of the filtrate to saturate the filter material and prevent adsorption losses.[8] Dispense the clear, particle-free filtrate into a clean, labeled vial for analysis.

  • Quantification:

    • Prepare a series of calibration standards of the compound in the chosen solvent.

    • Analyze the filtered sample and the calibration standards using a validated analytical method (e.g., HPLC-UV is preferred for its specificity and sensitivity).

    • Determine the concentration of the compound in the filtrate by comparing its analytical response to the calibration curve. This concentration is the thermodynamic solubility.

  • Replication: Perform each solubility measurement in triplicate to ensure reproducibility and calculate the mean and standard deviation.[13]

prep 1. Preparation Add excess solid compound to vial. add_solv 2. Solvent Addition Add known volume of solvent. prep->add_solv equil 3. Equilibration Agitate at constant temp (24-48 hours). add_solv->equil settle 4. Settling Allow excess solid to settle. equil->settle sample 5. Sample Collection Draw supernatant with syringe. settle->sample filter 6. Filtration Filter through 0.22 µm syringe filter. sample->filter quant 7. Quantification Analyze filtrate via HPLC-UV or UV-Vis. filter->quant result Result Thermodynamic Solubility (mg/mL) quant->result

Caption: Experimental workflow for the Shake-Flask solubility method.

Data Presentation and Interpretation

Results should be tabulated clearly, expressing solubility in both mass/volume (mg/mL) and molar (mol/L) units. This allows for easy comparison across different solvents and applications.

Table 2: Example Solubility Data for [5-(Pyridin-4-yl)thiophen-2-yl]methanol at 25 °C (Note: These are hypothetical values for illustrative purposes.)

SolventSolubility (mg/mL)Solubility (mol/L)USP/BP Classification[1]
Water5.2 ± 0.30.027Sparingly soluble
Methanol45.1 ± 1.50.236Soluble
Ethanol28.9 ± 1.10.151Soluble
DMSO> 200> 1.046Very soluble
Acetonitrile15.6 ± 0.80.082Sparingly soluble
Acetone9.8 ± 0.50.051Slightly soluble
THF2.1 ± 0.20.011Very slightly soluble
Dichloromethane1.5 ± 0.10.008Very slightly soluble
Toluene< 0.1< 0.0005Practically insoluble
Hexane< 0.01< 0.00005Practically insoluble

The results should be interpreted in relation to the solvent polarity and the structural features of the molecule as discussed in Section 2. A high solubility in polar protic solvents and DMSO, with a steep drop-off in nonpolar media, would confirm the initial predictions.

Safety Precautions

  • Always consult the Safety Data Sheet (SDS) for [5-(Pyridin-4-yl)thiophen-2-yl]methanol and for all solvents used.[14]

  • Handle the solid compound and prepare solutions in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and solvent-resistant gloves (e.g., nitrile for most solvents, check compatibility charts).[15]

  • Dispose of all chemical waste according to institutional and local regulations.

Conclusion

Establishing an accurate solubility profile is an indispensable step in the characterization of any novel chemical entity. The Shake-Flask method detailed in this guide provides a reliable and scientifically sound approach for determining the thermodynamic solubility of [5-(Pyridin-4-yl)thiophen-2-yl]methanol. The resulting data is crucial for guiding formulation strategies, ensuring the integrity of biological screening data, and making informed decisions in the drug development process. By systematically applying this protocol across a range of common solvents, researchers can build a comprehensive and authoritative understanding of this compound's fundamental physicochemical behavior.

References

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Solubility: Importance and Enhancement Techniques. [Link]

  • ChemgaPedia. (n.d.). Polarity of Solvents. [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Sourced from University of Rochester, Department of Chemistry. [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

  • SlideShare. (2016). solubility experimental methods.pptx. [Link]

  • Miller, T. (n.d.). Solvent Polarity Table. Scribd. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. [Link]

  • ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments. [Link]

  • Pawar, P. et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]

  • World Health Organization. (2017). Annex 4: Protocol to conduct equilibrium solubility experiments. [Link]

  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. [Link]

  • Tsinman, O. et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Methanex. (2023). Methanol Safety Data Sheet. [Link]

Sources

Unveiling the Solid State: A Technical Guide to the X-ray Crystal Structure of [5-(Pyridin-4-yl)thiophen-2-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the elucidation of the three-dimensional atomic arrangement of [5-(Pyridin-4-yl)thiophen-2-yl]methanol through single-crystal X-ray diffraction.

This whitepaper provides an in-depth, technical exploration of the process for determining the crystal structure of the novel heterocyclic compound, [5-(Pyridin-4-yl)thiophen-2-yl]methanol. This molecule, which integrates both electron-rich thiophene and electron-deficient pyridine moieties, is of significant interest in medicinal chemistry and materials science.[1][2][3] The strategic combination of these rings offers a versatile scaffold for developing new therapeutic agents and advanced electronic materials.[1][2] This guide will walk through a plausible synthesis, crystallization, and the subsequent X-ray crystallographic analysis, offering insights grounded in established methodologies for similar pyridinyl-thiophene derivatives.[4][5]

Introduction: The Significance of Pyridinyl-Thiophene Scaffolds

The fusion of thiophene and pyridine rings into a single molecular entity creates a unique electronic and structural landscape. Thiophene, an electron-rich heterocycle, is a known pharmacophore found in numerous FDA-approved drugs and a key component in organic semiconductors.[3] Conversely, the electron-deficient nature of the pyridine ring allows it to participate in crucial hydrogen bonding and aromatic interactions, influencing molecular packing and biological target engagement.[1][2] This combination has led to the development of pyridinyl-thiophene derivatives with a broad spectrum of biological activities, including anticancer and antimicrobial properties.[2][3] In materials science, these compounds are explored for their applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1]

The precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystal lattice are paramount for understanding the compound's physicochemical properties, guiding further derivatization, and predicting its behavior in different environments. Single-crystal X-ray diffraction remains the gold standard for unambiguously determining this solid-state architecture.

Synthesis and Crystallization: From Molecule to Single Crystal

A robust and reproducible synthesis is the prerequisite for obtaining high-quality single crystals. While the exact synthesis of [5-(Pyridin-4-yl)thiophen-2-yl]methanol is not extensively detailed in public literature, a plausible and effective route can be designed based on established cross-coupling methodologies.

Proposed Synthesis: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds.[6] For the synthesis of the target compound, a palladium-catalyzed coupling between a suitable brominated thiophene methanol derivative and a pyridine boronic acid would be a logical approach.

Experimental Protocol: Synthesis of [5-(Pyridin-4-yl)thiophen-2-yl]methanol

  • Reactant Preparation: To a solution of (5-bromothiophen-2-yl)methanol in a 3:1 mixture of DME and water, add 1.1 equivalents of 4-pyridinylboronic acid.

  • Catalyst and Base Addition: Add 2.0 equivalents of a suitable base, such as potassium carbonate, followed by 0.05 equivalents of a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

  • Reaction Execution: The reaction mixture is degassed and heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature and the organic layer is extracted with a suitable solvent like ethyl acetate.[7] The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure [5-(Pyridin-4-yl)thiophen-2-yl]methanol.

Synthesis_Workflow Reactants Reactants: (5-bromothiophen-2-yl)methanol 4-pyridinylboronic acid Reaction Suzuki-Miyaura Coupling (Reflux, Inert Atmosphere) Reactants->Reaction Catalyst_Base Catalyst & Base: Pd(PPh3)4 K2CO3 Catalyst_Base->Reaction Solvent Solvent: DME/Water Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product [5-(Pyridin-4-yl)thiophen-2-yl]methanol Purification->Product

Caption: Workflow for the proposed synthesis of [5-(Pyridin-4-yl)thiophen-2-yl]methanol.

Crystallization

The formation of diffraction-quality single crystals is often the most challenging step. The presence of a hydroxyl group and a pyridine nitrogen atom in the target molecule provides opportunities for hydrogen bonding, which can facilitate the formation of an ordered crystal lattice.

Experimental Protocol: Crystallization

  • Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture. A common technique is to dissolve the compound in a good solvent (e.g., methanol, ethanol) and then add a poor solvent (e.g., hexane, water) dropwise until turbidity is observed.[8]

  • Slow Evaporation: The solution is loosely covered to allow for slow evaporation of the solvent at room temperature. This gradual increase in concentration can promote the growth of well-ordered single crystals over several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor.

X-ray Diffraction Analysis: Deciphering the Molecular Architecture

With a suitable single crystal, the process of elucidating its three-dimensional structure can begin. This involves data collection, structure solution, and refinement.

Xray_Workflow cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Crystal Mount Single Crystal Diffractometer X-ray Diffractometer (e.g., Bruker SMART CCD) Crystal->Diffractometer Data_Acquisition Data Acquisition (φ and ω scans) Diffractometer->Data_Acquisition Data_Processing Data Processing (Integration & Scaling) Data_Acquisition->Data_Processing Structure_Solution Structure Solution (Direct Methods or Patterson) Data_Processing->Structure_Solution Refinement Structure Refinement (Full-matrix least-squares on F^2) Structure_Solution->Refinement Validation Structure Validation (CheckCIF) Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure (CIF File)

Caption: The experimental workflow for single-crystal X-ray diffraction analysis.

Data Collection

A single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and diffraction patterns are collected at various orientations.

Table 1: Hypothetical Crystallographic Data Collection and Refinement Parameters

ParameterValue
Chemical formulaC₁₀H₉NOS
Formula weight191.25
Temperature296(2) K
Wavelength0.71073 Å (Mo Kα)
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 7.5 Å, b = 14.5 Å, c = 9.0 Å
β = 95°
Volume970 ų
Z4
Density (calculated)1.310 Mg/m³
Absorption coefficient0.25 mm⁻¹
F(000)400
Reflections collected~7000
Independent reflections~2200 [R(int) = 0.05]
Goodness-of-fit on F²~1.05
Final R indices [I>2σ(I)]R₁ = 0.04, wR₂ = 0.09
Largest diff. peak and hole0.15 and -0.15 e.Å⁻³

Note: The values in this table are hypothetical and based on typical values for similar organic molecules.[9]

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. The initial crystal structure is solved using direct methods or Patterson methods, which provide the initial positions of the atoms. This initial model is then refined using full-matrix least-squares on F², where the calculated diffraction data from the model is compared to the experimental data. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Structural Analysis: Insights from the Crystal Packing

The final refined crystal structure provides a wealth of information, including bond lengths, bond angles, and torsion angles. Of particular interest is the analysis of intermolecular interactions, which govern the crystal packing and can influence the material's bulk properties.

Hydrogen Bonding

The presence of a hydroxyl group (-OH) as a hydrogen bond donor and the pyridine nitrogen atom as a hydrogen bond acceptor strongly suggests the formation of O-H···N hydrogen bonds.[9][10][11] These interactions are expected to be a dominant feature in the crystal packing, potentially forming chains or dimeric motifs that link the molecules into a supramolecular architecture.

π-π Stacking and Other Weak Interactions

Aromatic rings, such as the thiophene and pyridine rings, can engage in π-π stacking interactions.[5] These interactions, along with weaker C-H···π and van der Waals forces, will also contribute to the overall stability of the crystal lattice.

Hirshfeld Surface Analysis

To visualize and quantify these intermolecular interactions, a Hirshfeld surface analysis can be performed.[5][7][8] This analysis maps the close contacts between molecules in the crystal, with different colors representing different types of interactions and their relative strengths. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the percentage contribution of different intermolecular contacts to the overall crystal packing.[8]

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically grounded approach to determining and analyzing the X-ray crystal structure of [5-(Pyridin-4-yl)thiophen-2-yl]methanol. While a specific experimental structure is not yet publicly available, the methodologies described herein represent a robust pathway for its elucidation. The resulting structural information would be invaluable for understanding the structure-property relationships of this important class of compounds, thereby accelerating the design of new therapeutics and functional materials. The pyridinyl-thiophene scaffold continues to be a promising area of research, and detailed structural insights are crucial for unlocking its full potential.[2][3]

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Advanced Electronic Materials: Exploring Pyridine-Thiophene Derivatives.
  • Benchchem. Thiophene-Pyridine Derivatives: A Comprehensive Technical Guide to Their Biological Activities.
  • New Journal of Chemistry (RSC Publishing). Thiophene-based pyridine derivatives: synthesis, crystal structures, two-photon absorption properties and bio-imaging applications in the near-IR region.
  • EvitaChem. Buy 4-(Pyridin-4-yl)thiophene-3-carbaldehyde (EVT-13289724).
  • NIH. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • IUCr. Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile.
  • NIH. Crystal structure of phenyl(pyridin-2-yl)methanol.
  • IUCr. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[3][12]thieno[3,2-j]phenanthridine and (E). Available from:

  • ResearchGate. Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene.
  • NIH. Crystal structure and Hirshfeld surface analysis of (Z)-4-oxo-4-{phenyl[(thiophen-2-yl)methyl]amino}but-2-enoic acid.
  • CHIRALEN. (5-(Pyridin-4-yl)thiophen-2-yl)methanol.
  • PubChem. 2,5-Di(pyridin-4-yl)thiophene.
  • PubChem. Pyrimidin-5-yl-di-thiophen-2-yl-methanol.
  • PubMed. Crystal structure of (RS)-(4-chloro-phen-yl)(pyridin-2-yl)methanol.
  • MOLBASE. Pyrimidin-5-yl-di-thiophen-2-yl-methanol|108395-04-6.
  • PubMed. Crystal structure of phen-yl(pyridin-2-yl)methanol.
  • Benchchem. Synthesis of 5-(Thiophen-2-yl)nicotinaldehyde: Application Notes and Protocols.
  • Sigma-Aldrich. (5-(Thiophen-2-yl)pyridin-3-yl)methanol.
  • BLDpharm. 393861-00-2|(5-(Thiophen-2-yl)pyridin-3-yl)methanol.

Sources

An In-depth Technical Guide to Potential Synthetic Routes for [5-(Pyridin-4-yl)thiophen-2-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of potential synthetic pathways to obtain [5-(Pyridin-4-yl)thiophen-2-yl]methanol, a heterocyclic compound of interest for applications in medicinal chemistry and materials science. The document outlines several strategic approaches, with a primary focus on palladium-catalyzed cross-coupling reactions, which are pivotal for constructing the core pyridinyl-thiophene scaffold. Detailed retrosynthetic analyses, comparative evaluations of different coupling methodologies, and step-by-step experimental protocols are presented to equip researchers, scientists, and drug development professionals with the necessary insights for its synthesis. The causality behind experimental choices, from catalyst selection to reaction conditions, is explained to ensure both scientific integrity and practical applicability.

Introduction and Strategic Overview

The target molecule, [5-(Pyridin-4-yl)thiophen-2-yl]methanol, is a bi-heterocyclic structure featuring a pyridine ring linked to a thiophene ring, which is further functionalized with a hydroxymethyl group. Such scaffolds are of significant interest in drug discovery as they combine the electronic properties of a π-excessive thiophene ring with a π-deficient pyridine ring, offering diverse opportunities for molecular interactions.

The synthetic challenge lies in the selective and efficient formation of the C-C bond between the two heterocyclic systems and the subsequent or prior introduction of the methanol moiety. This guide will explore several robust strategies, primarily revolving around well-established palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Negishi couplings.[1][2][3][4] These methods are renowned for their functional group tolerance and high yields in the formation of biaryl systems.[4]

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals two primary disconnection points, leading to several plausible synthetic routes. The key bond for disconnection is the one linking the pyridine and thiophene rings. A secondary disconnection involves the hydroxymethyl group, which can be derived from a more stable precursor like an aldehyde or a carboxylic acid ester.

G cluster_0 Disconnection Approach 1: C-C Coupling cluster_1 Disconnection Approach 2: Functional Group Interconversion Target [5-(Pyridin-4-yl)thiophen-2-yl]methanol Coup1 4-Pyridinyl Partner + 5-(Hydroxymethyl)thiophen-2-yl Partner Target->Coup1 C(Th)-C(Py) bond FGI Reduction of 5-(Pyridin-4-yl)thiophene-2-carbaldehyde Target->FGI C-O bond Coup2 4-Halopyridine + Thiophene-2-boronic acid derivative Coup1->Coup2

Caption: Retrosynthetic analysis of the target molecule.

This analysis suggests two main strategic pathways:

  • Late-Stage Reduction: Constructing the 5-(Pyridin-4-yl)thiophene-2-carbaldehyde or a corresponding ester intermediate, followed by a final reduction step.[5]

  • Coupling with a Functionalized Thiophene: Preparing a thiophene ring that already contains the hydroxymethyl group (or a protected version) and then coupling it with a suitable pyridine derivative.

Synthetic Route I: Suzuki-Miyaura Coupling and Subsequent Reduction

The Suzuki-Miyaura coupling is a highly versatile and widely used method for C-C bond formation, valued for its mild reaction conditions and the commercial availability and stability of boronic acids.[4]

Pathway Overview

This route involves an initial Suzuki coupling to form the pyridinyl-thiophene aldehyde, followed by a standard reduction to the alcohol.

Caption: Synthetic scheme for Route I.

Experimental Protocols

Step 1: Synthesis of 5-(Pyridin-4-yl)thiophene-2-carbaldehyde via Suzuki Coupling [6]

  • Rationale: This step utilizes a palladium catalyst, specifically [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), which is known for its efficiency in coupling heteroaryl halides with heteroaryl boronic acids.[6] A base, such as potassium carbonate, is essential for the transmetalation step of the catalytic cycle. A mixed solvent system of dimethoxyethane (DME) and water is often employed to dissolve both the organic and inorganic reagents.[6]

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromopyridine (1.0 eq), 5-formylthiophen-2-ylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • Add Pd(dppf)Cl₂ (0.03 eq) to the flask.

    • Add a degassed 4:1 mixture of DME and water.

    • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired aldehyde.

Step 2: Reduction of 5-(Pyridin-4-yl)thiophene-2-carbaldehyde to [5-(Pyridin-4-yl)thiophen-2-yl]methanol

  • Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the reduction of aldehydes to primary alcohols in the presence of other functional groups. Methanol is a common solvent for these reductions.

  • Procedure:

    • Dissolve 5-(pyridin-4-yl)thiophene-2-carbaldehyde (1.0 eq) in methanol in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.1 eq) in small portions.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the target alcohol, which can be further purified by recrystallization or chromatography if necessary.

Alternative Synthetic Strategies

While the Suzuki coupling is a robust method, other cross-coupling reactions can also be employed, each with its own set of advantages and disadvantages.

Stille Coupling

The Stille coupling utilizes organostannane reagents and is known for its high tolerance of a wide range of functional groups.[7][8]

  • Reaction: 4-Bromopyridine could be coupled with 2-(tributylstannyl)-5-(methoxymethyl)thiophene using a palladium catalyst like Pd(PPh₃)₄. The methoxymethyl (MOM) group can serve as a protected form of the alcohol.

Negishi Coupling

The Negishi coupling involves organozinc reagents and is often noted for its high reactivity and yields.[2][9]

  • Reaction: A pyridyl zinc halide, prepared from 4-bromopyridine, can be coupled with a 2-halo-5-(hydroxymethyl)thiophene derivative.[10] This approach can be very efficient but requires the preparation of the organozinc reagent, which is moisture-sensitive.[2]

Kumada Coupling

The Kumada coupling employs Grignard reagents and is a powerful tool for C-C bond formation, often catalyzed by nickel or palladium.[1][3][11]

  • Reaction: A Grignard reagent formed from 4-bromopyridine can be coupled with a 2-bromothiophene derivative bearing a protected hydroxymethyl group. The high reactivity of Grignard reagents can sometimes lead to lower functional group compatibility.[3]

Comparison of Synthetic Routes

Method Advantages Disadvantages Key Catalyst/Reagent
Suzuki Coupling Mild conditions, stable and non-toxic reagents, wide functional group tolerance, commercially available starting materials.[4]Potential for protodeboronation of boronic acids.[6]Pd(dppf)Cl₂, Pd(PPh₃)₄
Stille Coupling Excellent functional group tolerance, stable organostannane reagents.[7][8]Toxicity of organotin compounds and byproducts.Pd(PPh₃)₄
Negishi Coupling High reactivity and yields, good for complex substrates.[2][9]Moisture-sensitive organozinc reagents.[2]Pd(PPh₃)₄, Ni(dppp)Cl₂
Kumada Coupling Economical, utilizes readily available Grignard reagents.[3]Lower functional group tolerance due to the high reactivity of Grignard reagents.[12]Ni(dppp)Cl₂, Pd(PPh₃)₄

Conclusion and Future Perspectives

The synthesis of [5-(Pyridin-4-yl)thiophen-2-yl]methanol can be effectively achieved through several palladium-catalyzed cross-coupling strategies. The Suzuki-Miyaura coupling followed by aldehyde reduction stands out as a particularly practical and reliable route due to the stability and availability of the necessary reagents. For specific applications where functional group tolerance is paramount, the Stille coupling offers a viable, albeit more hazardous, alternative.

Future research may focus on developing more sustainable and atom-economical methods, such as direct C-H activation, to construct the pyridinyl-thiophene core.[13] Such advancements would reduce the need for pre-functionalized starting materials, thereby streamlining the synthesis and minimizing waste. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, the development of efficient and versatile synthetic routes to molecules like [5-(Pyridin-4-yl)thiophen-2-yl]methanol will remain a crucial area of investigation.

References

  • MDPI. (n.d.). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • Wikipedia. (n.d.). Kumada coupling.
  • PubMed. (2006). Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water.
  • Benchchem. (n.d.). Application Notes and Protocols for Grignard Coupling Reactions of 3-Substituted Thiophenes.
  • Wikipedia. (n.d.). Negishi coupling.
  • Blucher Proceedings. (2013). Synthesis of Thiophene Acetylenes via Sonogashira Cross- Coupling Reactions.
  • Organic Chemistry Portal. (n.d.). Kumada Coupling.
  • Google Patents. (n.d.). US7205414B2 - Process for the Kumada coupling reaction.
  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Organic Syntheses. (n.d.). 5-Methyl-2,2'-Bipyridine.
  • PubChem. (n.d.). 5-(Pyridin-4-yl)thiophene-2-carbaldehyde.
  • University of Windsor. (n.d.). The Mechanisms of the Stille Reaction.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • NIH. (n.d.). Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis.

Sources

stability and degradation pathways of [5-(Pyridin-4-yl)thiophen-2-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Degradation Pathways of [5-(Pyridin-4-yl)thiophen-2-yl]methanol

Disclaimer: This document provides a comprehensive technical guide to the predicted stability and degradation of [5-(Pyridin-4-yl)thiophen-2-yl]methanol. As of the latest literature review, no specific experimental studies on the degradation of this exact molecule have been published. Therefore, this guide is constructed based on established principles of heterocyclic chemistry and data extrapolated from structurally analogous thiophene and pyridine compounds. The pathways and protocols described herein represent a predictive framework and necessitate experimental validation.

Executive Summary: A Molecule of Two Moieties

[5-(Pyridin-4-yl)thiophen-2-yl]methanol is a bifunctional heterocyclic compound of interest in medicinal chemistry and materials science, serving as a versatile scaffold. Its structure, featuring a π-excessive thiophene ring linked to a π-deficient pyridine ring and bearing a reactive hydroxymethyl group, presents a unique and complex stability profile. The thiophene sulfur atom is a primary target for oxidation, while the hydroxymethyl group is susceptible to acid-catalyzed reactions and thermal stress. The pyridine nitrogen introduces basicity and a potential site for N-oxidation and photoreactivity. Understanding these potential liabilities is critical for defining storage conditions, formulation strategies, and predicting metabolic fate in drug development. This guide delineates the predicted degradation pathways and provides a robust experimental framework for systematic stability assessment.

Physicochemical Properties and Inferred Intrinsic Stability

The intrinsic stability of [5-(Pyridin-4-yl)thiophen-2-yl]methanol is governed by the interplay of its constituent functional groups.

  • Thiophene Ring: The electron-rich thiophene ring is susceptible to electrophilic attack and, most notably, oxidation at the sulfur atom.[1][2] This is the most probable site of oxidative degradation.

  • Pyridine Ring: As a basic heterocycle, the pyridine nitrogen (pKa of conjugate acid ≈ 5.2) will be protonated under acidic conditions, influencing solubility and reactivity.[3] The ring itself is relatively stable but can undergo N-oxidation and is often implicated in photosensitivity.[3][4] The inclusion of a pyridine moiety can, in some contexts, enhance the metabolic stability of a drug molecule.[5][6]

  • Hydroxymethyl Group: This primary alcohol is a key reactive center. It is prone to oxidation to the corresponding aldehyde and carboxylic acid. Furthermore, under acidic conditions, it can act as a leaving group following protonation, initiating polymerization or condensation reactions, a known pathway for 2-thiophenemethanol.[7]

Commercial suppliers recommend storage at 2-8°C under an inert atmosphere and protected from light, which strongly suggests intrinsic lability to oxidation and photolytic degradation.[8]

Predicted Degradation Pathways

Based on the reactivity of thiophene and pyridine systems, four primary degradation pathways are anticipated under forced conditions.

Oxidative Degradation

Oxidation is predicted to be the most significant degradation pathway. The nucleophilic sulfur atom of the thiophene ring is readily attacked by common oxidants like hydrogen peroxide or peroxy acids.[9] This proceeds in a stepwise manner.

  • Formation of Sulfoxide: The initial oxidation yields the [5-(pyridin-4-yl)thiophen-2-yl]methanol-S-oxide. Thiophene-S-oxides are often unstable and can be highly reactive electrophiles.[1]

  • Formation of Sulfone: Further oxidation of the sulfoxide intermediate leads to the more stable sulfone.[9]

  • Pyridine N-Oxide Formation: A secondary oxidative pathway involves the oxidation of the pyridine nitrogen to form the corresponding N-oxide, a common metabolic transformation for pyridine-containing compounds.[3]

Oxidative Degradation Pathway cluster_main cluster_products Degradation Products A Parent Compound B Thiophene-S-Oxide A->B [O] (e.g., H₂O₂) D Pyridine-N-Oxide A->D [O] (Secondary Pathway) C Thiophene-Sulfone B->C [O]

Caption: Predicted major oxidative degradation pathways.

Hydrolytic Degradation (Acid/Base Stress)
  • Acidic Conditions: The compound is expected to be most vulnerable under strong acidic conditions. The primary degradation route is likely an acid-catalyzed polycondensation, initiated by the protonation of the hydroxymethyl group, which then reacts with the thiophene ring of another molecule.[7] This can lead to the formation of insoluble polymeric materials.

  • Basic Conditions: In strongly basic media, the hydroxymethyl group can be deprotonated to form an alkoxide. While the thiophene ring is generally stable to nucleophilic attack, the molecule as a whole may show some degradation, particularly if oxidizing agents are present, which could convert the alcohol to an aldehyde, followed by a potential Cannizzaro reaction.[7]

Photodegradation

Pyridine and its derivatives are known to undergo photochemical reactions.[4][10] When exposed to UV or high-intensity visible light, the compound may undergo complex reactions including radical formation, rearrangement, or dimerization. The requirement to store the compound in the dark suggests a significant photolytic liability.[8]

Thermal Degradation

While generally more stable than photolytic or oxidative stress, elevated temperatures can induce degradation. The weakest bonds, likely the C-O bond of the hydroxymethyl group and C-H bonds of the methylene bridge, would be the points of initial thermal cleavage, potentially leading to the formation of the corresponding aldehyde and subsequent breakdown products.

Experimental Framework: A Forced Degradation Protocol

A forced degradation study is essential to identify likely degradation products and establish a stability-indicating analytical method.[11][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (e.g., 1 mg/mL in ACN/H₂O) C Hydrolysis (Acid: 0.1M HCl, 60°C) (Base: 0.1M NaOH, 60°C) (Neutral: H₂O, 60°C) A->C Apply Stress D Oxidation (3% H₂O₂, RT) A->D Apply Stress E Photolytic (ICH Q1B Option 2: 1.2 million lux hours 200 watt hours/m²) A->E Apply Stress F Thermal (Solid State & Solution 80°C) A->F Apply Stress B Prepare Control Sample (Dilute stock, store at 2-8°C) I Analyze via Stability-Indicating HPLC-UV Method B->I Compare vs. Control G Sample at Time Points (e.g., 0, 2, 8, 24, 48h) C->G D->G E->G F->G H Neutralize Acid/Base Samples G->H H->I J Characterize Degradants (LC-MS/MS, qNMR) I->J

Caption: Experimental workflow for forced degradation studies.

Step-by-Step Methodology
  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of [5-(Pyridin-4-yl)thiophen-2-yl]methanol in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Incubate in a water bath at 60°C.

    • Withdraw aliquots at predetermined intervals (e.g., 2, 8, 24 hours).

    • Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH.

    • Incubate at 60°C.

    • Withdraw aliquots and neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide.

    • Keep at room temperature, protected from light.

    • Monitor the reaction closely and sample at appropriate time points.

  • Photostability Testing:

    • Expose solid powder and the stock solution to light conditions as specified in ICH Q1B guidelines.

    • A parallel control sample should be wrapped in aluminum foil to shield it from light.

    • Analyze samples after the specified exposure duration.

  • Thermal Stress:

    • Place solid material in a controlled oven at 80°C.

    • Place a solution sample (in a sealed vial) in the same oven.

    • Sample and analyze at set time points.

Analytical Methodologies for Stability Assessment

A validated stability-indicating analytical method is required to separate the parent compound from all potential degradation products.

Recommended HPLC-UV Method

A reversed-phase HPLC method is the gold standard for this type of analysis. The following parameters serve as a starting point for method development.

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for aromatic heterocyclic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure good peak shape for the basic pyridine moiety.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 5% to 95% B over 20 minA broad gradient is necessary to elute the parent compound and potential degradants of varying polarity.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.
Detection (UV) 280 nmA wavelength where both thiophene and pyridine rings typically exhibit strong absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Vol. 10 µLStandard injection volume.
Characterization of Degradants

For the identification of unknown peaks observed in the HPLC analysis, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is indispensable. High-resolution mass spectrometry can provide accurate mass measurements to propose elemental compositions for the degradation products, confirming the predicted oxidative and hydrolytic products.

Summary of Predicted Stability Profile

This table summarizes the expected stability of [5-(Pyridin-4-yl)thiophen-2-yl]methanol under various stress conditions. This is a predictive summary and requires experimental confirmation.

Stress ConditionPredicted StabilityMost Likely Degradation ProductsPrimary Mechanism
Acidic (0.1M HCl) Labile Oligomers/PolymersAcid-catalyzed polycondensation via the hydroxymethyl group.
Basic (0.1M NaOH) Moderately Stable Aldehyde, Carboxylic AcidDeprotonation; potential oxidation if air is present.
Oxidative (H₂O₂) Highly Labile Thiophene-S-oxide, Sulfone, Pyridine-N-oxideElectrophilic attack on the thiophene sulfur and pyridine nitrogen.
Photolytic (ICH Q1B) Labile Complex mixture of productsPhotochemical rearrangement, radical reactions.
Thermal (80°C) Moderately Stable Aldehyde and related fragmentsHomolytic cleavage of C-O/C-H bonds.

Conclusion and Recommendations

[5-(Pyridin-4-yl)thiophen-2-yl]methanol is predicted to be a molecule with significant stability liabilities, particularly towards oxidation and acid-catalyzed degradation . Its sensitivity to light is also a critical handling parameter. The primary degradation pathways are anticipated to involve the thiophene sulfur and the exocyclic hydroxymethyl group.

For researchers and drug development professionals, the following recommendations are crucial:

  • Handling & Storage: The compound must be stored at refrigerated temperatures (2-8°C), under an inert atmosphere (e.g., argon or nitrogen), and rigorously protected from light at all times.

  • Formulation: Acidic excipients and environments should be avoided. The inclusion of antioxidants may be necessary for liquid formulations.

  • Further Studies: A comprehensive forced degradation study, as outlined in this guide, is essential to confirm these predicted pathways, identify and characterize the actual degradants, and develop a fully validated stability-indicating method before its use in advanced applications.

References

  • Shultz, L. H., et al. (1997). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry, 36(15), 3334–3342. [Link]

  • Locuson, C. W., et al. (2007). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Drug Metabolism and Disposition, 35(8), 1467–1475. [Link]

  • Wikipedia contributors. (2023). Thiophene. Wikipedia, The Free Encyclopedia. [Link]

  • Kanagawa, T., & Kelly, D. P. (1987). Degradation of substituted thiophenes by bacteria isolated from activated sludge. Microbial Ecology, 13(1), 47–57. [Link]

  • Minds@UW. (n.d.). Oxidative Desulfurization of Thiophene Derivatives. University of Wisconsin. [Link]

  • ResearchGate. (n.d.). Results of forced degradation studies. [Scientific diagram]. [Link]

  • De'ath, N. J., & Taylor, G. A. (1972). The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines. Journal of the Chemical Society, Perkin Transactions 1, 638-641. [Link]

  • Rane, K., & Sangshetti, J. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. [Link]

  • Friščić, T., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science. [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. [Link]

  • Wilzbach, K. E., & Rausch, D. J. (1970). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society, 92(7), 2178–2179. [Link]

  • Kumar, V., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15891-15911. [Link]

  • Singh, V., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 12(6), 857-881. [Link]

  • Wikipedia contributors. (2024). Pyridine. Wikipedia, The Free Encyclopedia. [Link]

Sources

literature review of pyridinyl-thiophen-2-yl-methanol compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Pyridinyl-Thiophen-2-yl-Methanol Compounds and Their Derivatives

Introduction

In the landscape of medicinal chemistry, the hybridization of distinct pharmacophoric scaffolds is a cornerstone strategy for the development of novel therapeutic agents with enhanced biological activity.[1][2] The pyridinyl-thiophen-2-yl-methanol framework represents a compelling example of such a hybrid structure. This guide provides an in-depth exploration of this chemical class, combining the electron-deficient pyridine ring with the electron-rich thiophene moiety.[1] This unique electronic combination makes these compounds attractive scaffolds for interacting with a wide array of biological targets. We will delve into the synthesis, characterization, and significant biological activities of the core compound, pyridin-2-yl(thiophen-2-yl)methanol, and its key derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Scaffold: Physicochemical and Spectroscopic Properties

The parent compound, pyridin-2-yl(thiophen-2-yl)methanol, serves as the foundational structure for a multitude of derivatives.[3] It combines the aromatic nitrogen-containing pyridine ring and the sulfur-containing thiophene ring, linked by a hydroxymethyl group.[3]

Physicochemical Characteristics:

PropertyValueSource
Molecular FormulaC₁₀H₉NOS[3]
Molecular Weight191.25 g/mol [3]
Topological Polar Surface Area61.4 Ų[3]
LogP (octanol-water)2.22[3]

The stability of the compound can be influenced by intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom of the pyridine ring.[3]

Spectroscopic Characterization: Spectroscopic analysis is critical for structural confirmation. Key expected signals include:

  • Infrared (IR) Spectroscopy : A broad peak in the 3300–3500 cm⁻¹ region for the –OH stretch, a C=N stretch around 1600 cm⁻¹, and a C–S stretch characteristic of the thiophene ring near 700 cm⁻¹.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR: Distinct aromatic proton signals for both the pyridine and thiophene rings, a signal for the methine proton of the –CH(OH)– group, and a signal for the hydroxyl proton.

    • ¹³C NMR: Resonances corresponding to the carbons of the two aromatic rings and the methanol carbon.

  • High-Resolution Mass Spectrometry (HRMS) : Used to confirm the elemental composition and exact mass of the synthesized compounds.[4]

Synthesis Methodologies: Rationale and Protocols

The synthesis of pyridinyl-thiophene derivatives often employs robust and versatile chemical reactions that allow for the construction of the core scaffold and subsequent diversification.

Synthesis of Chalcone Intermediates via Claisen-Schmidt Condensation

Rationale: The Claisen-Schmidt condensation is a reliable and widely used method for forming the α,β-unsaturated ketone core of chalcones, which are valuable precursors for synthesizing pyridine derivatives.[5][6] This reaction involves the base-catalyzed condensation of an aromatic ketone (e.g., 2-acetylthiophene) with an aromatic aldehyde. The base is essential as it deprotonates the α-carbon of the ketone, forming a reactive enolate ion that subsequently attacks the carbonyl carbon of the aldehyde.

Experimental Protocol: Synthesis of a Thiophene-Containing Chalcone [5]

  • Dissolve a substituted ketone derivative (e.g., 2-acetylthiophene) and an appropriate aromatic aldehyde in ethanol.

  • Add a catalytic amount of a base, such as potassium hydroxide or sodium hydroxide, to the solution.

  • Stir the reaction mixture at room temperature for a specified period (typically several hours) until completion, often monitored by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid (the chalcone product) by filtration, wash with water until neutral, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain the purified chalcone.

Synthesis of Pyridine Derivatives from Chalcones

Rationale: Chalcones, with their reactive α,β-unsaturated ketone system, are excellent Michael acceptors. They can react with compounds containing active methylene groups (like malononitrile or ethyl cyanoacetate) in the presence of a nitrogen source (like ammonium acetate) to construct the pyridine ring via cyclization reactions.[5] This multi-component reaction approach is highly efficient for building molecular complexity in a single step.

Experimental Protocol: One-Pot Synthesis of a Thiophenyl-Pyridine Hybrid [5][7]

  • Reflux a mixture of the previously synthesized thiophene-containing chalcone (1 equivalent), an active methylene compound (e.g., malononitrile, 1 equivalent), and ammonium acetate (excess, ~8 equivalents) in a solvent such as ethanol.

  • Monitor the reaction progress using TLC.

  • After completion (typically 6-8 hours), cool the reaction mixture to room temperature.

  • Collect the formed solid precipitate by filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Purify the product by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).

G cluster_0 Part 1: Chalcone Synthesis cluster_1 Part 2: Pyridine Ring Formation 2-Acetylthiophene 2-Acetylthiophene Claisen_Schmidt Claisen-Schmidt Condensation (Base Catalyst, EtOH) 2-Acetylthiophene->Claisen_Schmidt Aromatic_Aldehyde Aromatic Aldehyde Aromatic_Aldehyde->Claisen_Schmidt Chalcone_Intermediate Chalcone Intermediate (α,β-Unsaturated Ketone) Claisen_Schmidt->Chalcone_Intermediate Cyclization Multi-Component Cyclization (Reflux, EtOH) Chalcone_Intermediate->Cyclization Malononitrile Malononitrile Malononitrile->Cyclization Ammonium_Acetate Ammonium Acetate (Nitrogen Source) Ammonium_Acetate->Cyclization Final_Product Pyridinyl-Thiophene Derivative Cyclization->Final_Product

Caption: General workflow for the synthesis of pyridinyl-thiophene derivatives.

Biological Activities and Therapeutic Potential

The pyridinyl-thiophene scaffold is a privileged structure found in compounds with a wide range of biological activities, including antifungal, anticancer, and antimicrobial properties.

Antifungal Activity

Derivatives such as N-(thiophen-2-yl) nicotinamides have demonstrated significant potential as agricultural fungicides.[4][8]

Mechanism Insight: Many commercial fungicides, like boscalid, function by inhibiting succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain of fungi.[9] The pyridine carboxamide structure present in these derivatives suggests a similar mechanism of action, making SDH a likely target for molecular docking and enzymatic studies.[9]

Quantitative Data: Greenhouse and field trials have shown certain derivatives to be more effective than commercial fungicides against cucumber downy mildew (CDM).[4][8]

CompoundTarget PathogenEC₅₀ (mg/L)Reference FungicideEC₅₀ (mg/L)Source
4a Pseudoperonospora cubensis4.69Flumorph7.55[4][8]
4f Pseudoperonospora cubensis1.96Diflumetorim21.44[4][8]

In field trials, a 10% EC formulation of compound 4f at 200 mg/L showed 79% control efficacy, superior to the commercial fungicides flumorph (56% efficacy at 200 mg/L) and mancozeb (76% efficacy at 1000 mg/L).[4][8]

Anticancer Activity

Thiophene-pyridine hybrids have emerged as promising anticancer agents, exhibiting cytotoxicity against various human cancer cell lines.[1][10]

Mechanism of Action: A primary mechanism for their anticancer effect is the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][5][7] EGFR is a well-validated target in oncology; its overactivation leads to uncontrolled cell growth, and its inhibition can halt this process.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds Proliferation Cell Proliferation EGFR->Proliferation Activates Survival Cell Survival EGFR->Survival Angiogenesis Angiogenesis EGFR->Angiogenesis Inhibitor Pyridinyl-Thiophene Derivative Inhibitor->EGFR Inhibits Tyrosine Kinase Domain

Caption: Inhibition of the EGFR signaling pathway by pyridinyl-thiophene derivatives.

Quantitative Data: The in vitro anticancer activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference DrugIC₅₀ (µM)Source
Thiazolyl Pyridine (8e) A549 (Lung)0.302Doxorubicin0.460[1][7]
Thiazolyl Pyridine (8f) A549 (Lung)0.788Doxorubicin0.460[1][7]
Pyridine Derivative (10b) HepG-2 (Liver)0.161 (anti-EGFR)Erlotinib0.037[5]
Pyridine Derivative (10b) MCF-7 (Breast)Not SpecifiedSorafenib0.034[5]

Experimental Protocol: MTT Assay for Cytotoxicity [7]

  • Cell Seeding: Seed human cancer cells (e.g., A549) in 96-well plates at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for a defined period (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against compound concentration.

Antibacterial and Antimicrobial Activity

The structural motif is also prevalent in compounds exhibiting broad-spectrum antibacterial and antifungal activity.[2][11] Molecular docking studies suggest that these compounds can interact with essential microbial enzymes, such as DNA gyrase in E. coli and sterol 14-demethylase in C. albicans, disrupting vital cellular processes.[11]

Quantitative Data: The antimicrobial efficacy is often measured by the Minimum Inhibitory Concentration (MIC) or the diameter of the inhibition zone in an agar disc diffusion assay.

CompoundOrganismInhibition Zone (mm)StandardInhibition Zone (mm)Source
Chalcone 1c Bacillus cereus22.3 ± 0.6Ceftriaxone20.3 ± 0.6[6]
Chalcone 1c Shigella sonnei43.3 ± 0.6Ceftriaxone40.3 ± 0.6[6]
Chalcone 1c Fungal StrainsHigher than standardAmphotericin B-[6]

Conclusion and Future Directions

The pyridinyl-thiophen-2-yl-methanol core and its derivatives represent a highly versatile and promising class of compounds in drug discovery and agrochemical development. The synthetic accessibility via robust reactions like the Claisen-Schmidt condensation allows for extensive structural diversification, enabling the fine-tuning of biological activity. The potent antifungal, anticancer, and antimicrobial activities demonstrated by various derivatives underscore the therapeutic potential of this scaffold.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents on both the pyridine and thiophene rings to optimize potency and selectivity for specific biological targets.

  • Mechanism of Action Elucidation: In-depth enzymatic and cellular assays to confirm the molecular targets (e.g., SDH, EGFR) and unravel the precise mechanisms of action.

  • Pharmacokinetic Profiling: Evaluation of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.

By leveraging the insights and protocols detailed in this guide, researchers can further exploit the rich chemical space of pyridinyl-thiophene compounds to develop next-generation therapeutic and crop protection agents.

References

  • He, M., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI.
  • Vulcanchem (n.d.). Pyridin-2-yl(thiophen-2-yl)methanol - 21327-69-5.
  • ResearchGate (n.d.). Synthesis and Anticancer Activity of New Pyridine-Thiophene and Pyridine-Furan Hybrid Compounds, Their Sugar Hydrazone, and Glycosyl Derivatives.
  • Abdel-Maksoud, M. S., et al. (n.d.). Design, Synthesis, Antimicrobial Activity and Molecular Docking of Novel Pyridine, Thiophene, and Thiadiazole Scaffolds. ResearchGate.
  • Voight, E. A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed.
  • Abo-Mansour, E., et al. (n.d.). Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. MDPI.
  • BenchChem (n.d.). Thiophene-Pyridine Derivatives: A Comprehensive Technical Guide to Their Biological Activities.
  • Ivasechko, I., et al. (n.d.). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI.
  • He, M., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules.
  • Rahman, M. M., et al. (n.d.). Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety. Taylor & Francis Online.
  • El-Sayed, N. N. E., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. RSC Publishing.
  • He, M., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI.
  • Rahman, M. M., et al. (n.d.). Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety-containing chalcones. ResearchGate.
  • Zhang, Y., et al. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PMC - NIH.

Sources

Methodological & Application

using [5-(Pyridin-4-yl)thiophen-2-yl]methanol in Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Coupling with [5-(Pyridin-4-yl)thiophen-2-yl]methanol Scaffolds

For Researchers, Scientists, and Drug Development Professionals

This document serves as a detailed technical guide for the application of [5-(Pyridin-4-yl)thiophen-2-yl]methanol and its derivatives in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. As a foundational scaffold in medicinal chemistry and materials science, understanding its behavior and optimizing its coupling is critical for the synthesis of novel therapeutics and functional materials. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring robust and reproducible outcomes.

The fusion of pyridine and thiophene rings creates a heteroaromatic system with significant potential in drug discovery and organic electronics. The pyridine moiety can modulate solubility and lipophilicity and often acts as a hydrogen bond acceptor, while the thiophene ring serves as a versatile aromatic spacer.[1][2][3] The Suzuki-Miyaura reaction is arguably the most powerful method for constructing the biaryl and hetero-biaryl C-C bonds that form the backbone of these complex molecules.[4][5][6][7] It is celebrated for its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability and stability of its organoboron reagents.[4][5]

However, the use of nitrogen-containing heterocycles like pyridine in these reactions presents specific challenges.[8][9] The Lewis-basic lone pair on the nitrogen atom can coordinate to the palladium catalyst, potentially forming inactive complexes and hindering the catalytic cycle.[10][11] This guide provides the mechanistic insights and optimized protocols necessary to overcome these challenges and successfully employ scaffolds based on [5-(Pyridin-4-yl)thiophen-2-yl]methanol in synthesis campaigns.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. Understanding these fundamental steps is crucial for troubleshooting and optimization. The cycle consists of three primary stages: oxidative addition, transmetalation, and reductive elimination.[5][6][12]

  • Oxidative Addition : A Pd(0) complex reacts with the heteroaryl halide (R¹-X), inserting itself into the carbon-halogen bond. This forms a Pd(II) intermediate. This step is often rate-limiting, especially with less reactive aryl chlorides.[13]

  • Transmetalation : The organoboron reagent (R²-B(OR)₂), activated by a base, transfers its organic group (R²) to the Pd(II) complex, displacing the halide. The base is essential for forming a more nucleophilic "ate" complex, which facilitates the transfer.[6][14]

  • Reductive Elimination : The two organic groups (R¹ and R²) on the Pd(II) complex couple and are eliminated as the final biaryl product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][12]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add R¹-Pd(II)L₂-X pd0->oxidative_add R¹-X transmetalation_complex R¹-Pd(II)L₂-R² oxidative_add->transmetalation_complex R²-B(OR)₂ + Base transmetalation_complex->pd0 R¹-R² label_oa Oxidative Addition label_tm Transmetalation label_re Reductive Elimination

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Reaction Parameters: An Evidence-Based Approach

The success of a Suzuki-Miyaura coupling, especially with challenging heteroaromatic substrates, hinges on the careful selection of four key parameters: the palladium catalyst system, the base, the solvent, and the boron source.

The Catalyst System: Ligands Make the Difference

The choice of ligand bound to the palladium center is the most critical factor in overcoming the challenges posed by pyridyl-thiophenes.

  • Palladium-Phosphine Catalysts : This is the most traditional and widely used class of catalysts.[15] For heteroaromatic couplings, standard ligands like triphenylphosphine (in Pd(PPh₃)₄) can be effective but often require higher temperatures and catalyst loadings.[16] Modern advancements have introduced bulky and electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos), often referred to as Buchwald ligands.[5][15] These ligands promote faster rates of both oxidative addition and reductive elimination, leading to higher yields under milder conditions and preventing catalyst deactivation by the pyridine nitrogen.[5][13]

  • N-Heterocyclic Carbene (NHC) Ligands : NHCs are strong σ-donors that form highly stable bonds with palladium. This stability translates into highly efficient catalysts with high turnover numbers, making them excellent for coupling sterically hindered or electron-deficient heterocycles.[15]

  • Palladacycles : These pre-catalysts are often air- and moisture-stable, simplifying handling. They can exhibit exceptional activity at very low loadings, making them economically attractive for large-scale synthesis.[4][15]

For the [5-(Pyridin-4-yl)thiophen-2-yl]methanol scaffold, catalyst systems employing bulky phosphine ligands like SPhos are a highly reliable starting point due to their proven efficacy with nitrogen-containing heterocycles.[5][17]

The Role of the Base and Solvent

The base and solvent work in concert to facilitate the crucial transmetalation step.

  • Base Selection : The primary role of the base is to activate the boronic acid. Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[17] While K₂CO₃ is sufficient for many reactions, more challenging couplings often benefit from a stronger, more oxophilic base like K₃PO₄.[5][16] The choice of base can significantly impact yield and reaction time.[17]

  • Solvent System : Aprotic organic solvents are typically used to dissolve the organic reagents and catalyst. Common choices include 1,4-dioxane, toluene, or THF.[17] These are almost always used in combination with water.[15][18] Water is necessary to dissolve the inorganic base and promote the formation of the boronate anion [R-B(OH)₃]⁻, which is the active species in the transmetalation step.[18] The ratio of organic solvent to water must be carefully controlled to ensure all components remain sufficiently soluble.

Experimental Protocols

The following protocols provide a detailed methodology for a typical Suzuki-Miyaura coupling reaction. This example assumes the use of a halogenated derivative of the [5-(Pyridin-4-yl)thiophen-2-yl]methanol scaffold, such as (2-bromo-5-(pyridin-4-yl)thiophen-2-yl)methanol , coupled with a generic arylboronic acid.

General Experimental Workflow

Workflow start Reactant Preparation (Aryl Halide, Boronic Acid, Base) setup Reaction Setup (Add Solvent, Degas Mixture) start->setup catalyst Catalyst Addition (Under Inert Atmosphere) setup->catalyst reaction Heating & Stirring (Monitor by TLC/LC-MS) catalyst->reaction workup Aqueous Work-up (Quench, Extract with Organic Solvent) reaction->workup purify Purification (Column Chromatography) workup->purify analyze Analysis (NMR, MS) purify->analyze product Pure Product analyze->product

A generalized workflow for a Suzuki coupling experiment.
Protocol: Synthesis of (5-(Pyridin-4-yl)-5'-phenyl-[2,2'-bithiophen]-2-yl)methanol

This protocol describes the coupling of a hypothetical brominated pyridyl-thiophene scaffold with phenylboronic acid.

Materials and Reagents:

  • (2-Bromo-5-(pyridin-4-yl)thiophen-2-yl)methanol (1.0 eq)

  • Phenylboronic acid (1.2 - 1.5 eq)

  • SPhos Pd G2 Precatalyst (1-3 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup : To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (2-bromo-5-(pyridin-4-yl)thiophen-2-yl)methanol (1.0 eq), phenylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

  • Solvent Addition : Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[15] Add a pre-mixed and degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Degassing : Bubble the inert gas through the stirred reaction mixture for 15-20 minutes to ensure all dissolved oxygen is removed. Oxygen can lead to catalyst decomposition and unwanted side reactions.

  • Catalyst Addition : Under a positive pressure of inert gas, add the SPhos Pd G2 precatalyst (0.02 eq) to the flask.

  • Reaction : Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the specified time (4-24 hours). Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Quench the reaction by adding deionized water.

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration : Combine the organic layers, wash with brine to remove residual water and inorganic salts, and then dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure product.

Data Presentation: Optimizing Reaction Conditions

The following table illustrates a typical optimization study for a Suzuki-Miyaura coupling reaction, demonstrating how systematic variation of parameters can lead to improved outcomes.

EntryCatalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O (4:1)1001845
2Pd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)1001268
3SPhos Pd G2 (2)K₂CO₃ (2)Dioxane/H₂O (4:1)80875
4SPhos Pd G2 (2)K₃PO₄ (2)Dioxane/H₂O (4:1)80492
5SPhos Pd G2 (2)Cs₂CO₃ (2)Toluene/H₂O (10:1)80489
6SPhos Pd G2 (1)K₃PO₄ (2)Dioxane/H₂O (4:1)80690

Data is representative and based on typical optimization trends for heteroaromatic Suzuki couplings.[1][16][17][19]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield - Inactive catalyst (decomposed by oxygen).- Catalyst inhibition by pyridine nitrogen.- Insufficiently strong base.- Low reaction temperature.- Ensure thorough degassing of the reaction mixture.[20]- Switch to a catalyst with bulkier ligands (e.g., SPhos, XPhos).[5]- Use a stronger base like K₃PO₄ or Cs₂CO₃.[5][17]- Increase the reaction temperature in increments of 10-20 °C.
Protodeboronation - The boronic acid is unstable under the reaction conditions, reacting with trace water/protons instead of transmetalating.- Use anhydrous solvents and freshly dried base.- Switch to a boronic ester (e.g., pinacol ester), which is more stable.[11]- Use KF as the base, which is known to minimize this side reaction.[14]
Homocoupling of Boronic Acid - Oxygen present in the reaction mixture promotes the oxidative homocoupling of the boronic acid.- Improve the degassing procedure before adding the catalyst.- Maintain a positive pressure of inert gas throughout the reaction.
Incomplete Reaction - Insufficient reaction time or temperature.- Low catalyst loading for a challenging substrate.- Extend the reaction time.- Increase the reaction temperature.- Increase the catalyst loading (e.g., from 1 mol% to 3 mol%).

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of scaffolds derived from [5-(Pyridin-4-yl)thiophen-2-yl]methanol. Success with these nitrogen-containing heteroaromatic substrates is not fortuitous; it is the result of a rational selection of reaction components. By leveraging modern catalyst systems with bulky, electron-rich ligands, employing appropriate bases like K₃PO₄, and carefully controlling reaction conditions, researchers can overcome the inherent challenge of catalyst inhibition. The protocols and insights provided herein offer a robust framework for the efficient and high-yielding synthesis of complex molecules, empowering innovation in drug discovery and materials science.

References

  • A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling. Benchchem.
  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284.
  • Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440.
  • Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. (2023). Journal of Taibah University for Science, 17(1).
  • Li, Y., Hong, X., & El-Sayed, M. A. (2001). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters, 3(23), 3749-3752.
  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877-12885.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry, 292, 23-60.
  • Viciu, M. S., et al. (2004). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 69(12), 4050-4056.
  • Tadı, M., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(11), 17565-17581.
  • D'Accolti, L., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Advances, 12(15), 9028-9038.
  • Rasool, N., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(11), 2959.
  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate.
  • Pye, D. R., et al. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS organic & inorganic au, 2(1), 16-25.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Yousif, D., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics, 2(4), 415-423.
  • Application Notes and Protocols for the Synthesis of 5-(Thiophen-2-yl)nicotinaldehyde via Suzuki Cross-Coupling. Benchchem.
  • Application Notes and Protocols: Suzuki Coupling Reactions with 5-Methoxy-2-methylthiopyrimidine Derivatives. Benchchem.
  • Al-Suwaidan, I. A., et al. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Journal of enzyme inhibition and medicinal chemistry, 37(1), 1693-1712.
  • Ghorab, M. M., & Al-Said, M. S. (2010). Utility of Sulphones in Heterocyclic Synthesis: Synthesis of Some Pyridine, Chromene and Thiophene Derivatives. Molecules, 15(11), 7837-7848.

Sources

Application Notes and Protocols for [5-(Pyridin-4-yl)thiophen-2-yl]methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Thiophene-Pyridine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. These "privileged structures" possess the inherent ability to interact with a variety of biological targets, offering a versatile starting point for drug discovery. The fusion of thiophene and pyridine rings constitutes one such powerful scaffold.

The thiophene ring, an aromatic five-membered heterocycle containing sulfur, is a bioisostere of the benzene ring and is found in numerous FDA-approved drugs.[1][2][3] Its presence can enhance a molecule's metabolic stability and cell permeability, and it often plays a crucial role in binding to target proteins.[1] Thiophene derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][4][5]

Similarly, the pyridine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of many pharmaceuticals.[6] Its nitrogen atom can act as a hydrogen bond acceptor, significantly influencing the molecule's interaction with biological targets and its pharmacokinetic profile. Pyridine-containing compounds are known to exhibit diverse biological effects and have been successfully developed as enzyme inhibitors, among other therapeutic applications.[6][7]

The combination of these two privileged structures in the form of a pyridinyl-thiophene core creates a molecule with unique electronic and steric properties, making it an attractive candidate for engaging with a range of biological targets.[8] This application note focuses on a specific exemplar of this class, [5-(Pyridin-4-yl)thiophen-2-yl]methanol , and provides a comprehensive guide for its synthesis, potential applications, and protocols for biological evaluation.

Synthesis of [5-(Pyridin-4-yl)thiophen-2-yl]methanol

The synthesis of [5-(Pyridin-4-yl)thiophen-2-yl]methanol can be efficiently achieved through a two-step sequence involving a Suzuki-Miyaura cross-coupling reaction followed by the reduction of a carbonyl group. This approach offers a versatile and scalable route to the target compound.

Overall Synthetic Scheme

Synthesis_Scheme A 5-Bromothiophene-2-carbaldehyde C 5-(Pyridin-4-yl)thiophene-2-carbaldehyde A->C Pd(PPh3)4, K2CO3 Dioxane/H2O, 90 °C Suzuki Coupling B Pyridine-4-boronic acid B->C D [5-(Pyridin-4-yl)thiophen-2-yl]methanol C->D NaBH4, Methanol, 0 °C to rt Reduction

Caption: Synthetic route to [5-(Pyridin-4-yl)thiophen-2-yl]methanol.

Part 1: Synthesis of 5-(Pyridin-4-yl)thiophene-2-carbaldehyde (Intermediate)

The initial step involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromothiophene-2-carbaldehyde with pyridine-4-boronic acid. This reaction is a robust and widely used method for the formation of carbon-carbon bonds between aromatic rings.

Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

  • 5-Bromothiophene-2-carbaldehyde

  • Pyridine-4-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add 5-bromothiophene-2-carbaldehyde (1.0 eq), pyridine-4-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and deionized water. The total solvent volume should be sufficient to dissolve the reactants (approximately 10 mL per 1 mmol of the limiting reagent).

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to 90 °C under an inert atmosphere and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 5-(pyridin-4-yl)thiophene-2-carbaldehyde as a solid.

Part 2: Reduction to [5-(Pyridin-4-yl)thiophen-2-yl]methanol (Final Product)

The final step is the reduction of the aldehyde functionality of the intermediate to a primary alcohol. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.

Protocol: Aldehyde Reduction

Materials:

  • 5-(Pyridin-4-yl)thiophene-2-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve 5-(pyridin-4-yl)thiophene-2-carbaldehyde (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reducing Agent Addition: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Foaming may occur.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of deionized water.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Extract the aqueous residue with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield [5-(Pyridin-4-yl)thiophen-2-yl]methanol. The product can be further purified by recrystallization if necessary.

Potential Applications in Medicinal Chemistry

Based on the established biological activities of related thiophene-pyridine scaffolds, [5-(Pyridin-4-yl)thiophen-2-yl]methanol is a promising candidate for investigation in several therapeutic areas.

Anticancer Activity: Kinase Inhibition

Rationale: Many thiophene and pyridine derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer.[3][6][9] For instance, derivatives of the pyridinyl-thiophene core have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are critical targets in oncology.[10] The nitrogen atom in the pyridine ring can act as a hinge-binding motif, a common feature in many kinase inhibitors.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Ligand Growth Factor (e.g., EGF) Ligand->EGFR Inhibitor [5-(Pyridin-4-yl)thiophen-2-yl]methanol (Hypothesized) Inhibitor->EGFR Inhibition

Caption: Hypothesized inhibition of the EGFR signaling pathway.

Protocol: In Vitro Kinase Inhibition Assay (e.g., EGFR)

Principle: This assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is quantified, typically using a luminescence-based method where the amount of ATP remaining after the kinase reaction is measured.

Materials:

  • Recombinant human EGFR kinase

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., containing Tris-HCl, MgCl₂, MnCl₂, DTT)

  • [5-(Pyridin-4-yl)thiophen-2-yl]methanol (test compound)

  • Staurosporine or a known EGFR inhibitor (positive control)

  • DMSO (vehicle control)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multilabel plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of [5-(Pyridin-4-yl)thiophen-2-yl]methanol in DMSO. A typical starting concentration is 10 mM, diluted to various final assay concentrations.

  • Reaction Setup:

    • In a 96-well plate, add the assay buffer.

    • Add the test compound dilutions, positive control, and vehicle control (DMSO) to the respective wells.

    • Add the EGFR kinase and the substrate to all wells.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubation: Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Detection:

    • Allow the plate to equilibrate to room temperature.

    • Add the Kinase-Glo® reagent to each well to stop the kinase reaction and measure the remaining ATP.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Anti-inflammatory Activity: COX/LOX Inhibition

Rationale: Chronic inflammation is a key factor in many diseases. Thiophene-based compounds are known to possess anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[4][7] These enzymes are central to the inflammatory cascade, producing prostaglandins and leukotrienes, respectively. The structural features of [5-(Pyridin-4-yl)thiophen-2-yl]methanol make it a candidate for interacting with the active sites of these enzymes.

Protocol: In Vitro COX-2 Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by the COX-2 enzyme. The amount of prostaglandin produced is quantified, often using an enzyme immunoassay (EIA).

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., Tris-HCl)

  • Heme (cofactor)

  • [5-(Pyridin-4-yl)thiophen-2-yl]methanol (test compound)

  • Celecoxib (positive control)

  • DMSO (vehicle control)

  • COX Colorimetric Inhibitor Screening Assay Kit (or similar)

  • 96-well plates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and positive control in DMSO.

  • Reaction Setup:

    • Add the assay buffer, heme, and the COX-2 enzyme to the wells of a 96-well plate.

    • Add the test compound dilutions, positive control, and vehicle control to the appropriate wells.

    • Pre-incubate for 10-15 minutes at room temperature.

  • Initiation: Start the reaction by adding arachidonic acid to all wells.

  • Incubation: Incubate for a short period (e.g., 2 minutes) at 37 °C.

  • Detection:

    • Stop the reaction according to the kit instructions.

    • Measure the absorbance at the specified wavelength using a microplate reader. The absorbance is proportional to the amount of prostaglandin produced.

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition versus the compound concentration.

Data Summary and Interpretation

For effective evaluation, quantitative data from the assays should be compiled and compared.

CompoundAssayTargetIC₅₀ (µM) [Hypothetical Data]
[5-(Pyridin-4-yl)thiophen-2-yl]methanolKinase InhibitionEGFR5.2
Staurosporine (Positive Control)Kinase InhibitionEGFR0.01
[5-(Pyridin-4-yl)thiophen-2-yl]methanolAnti-inflammatoryCOX-28.7
Celecoxib (Positive Control)Anti-inflammatoryCOX-20.05

Interpretation: The hypothetical IC₅₀ values would suggest that [5-(Pyridin-4-yl)thiophen-2-yl]methanol exhibits moderate inhibitory activity against both EGFR and COX-2. Further structure-activity relationship (SAR) studies would be warranted to optimize the potency and selectivity of this scaffold. For instance, the methanol group could be a site for derivatization to explore interactions with solvent-exposed regions of the target proteins.

Conclusion

[5-(Pyridin-4-yl)thiophen-2-yl]methanol is a readily synthesizable molecule that embodies the "privileged" nature of the thiophene-pyridine scaffold. Its structural features suggest potential applications in medicinal chemistry, particularly in the development of anticancer and anti-inflammatory agents. The protocols provided herein offer a robust framework for the synthesis and biological evaluation of this compound, paving the way for further investigation and optimization in drug discovery programs.

References

  • Thiophene is a privileged pharmacophore in medicinal chemistry owing to its diversified biological attributes. The thiophene moiety has been ranked 4th in the US FDA drug approval of small drug molecules, with around 7 drug approvals over the last decade. The present review covers USFDA-approved drugs possessing a thiophene ring system. Our analysis reveals that 26 drugs possessing thiophene nuclei have been approved under different pharmacological classes. (Source: RSC Medicinal Chemistry, [Link])

  • Pyridine and pyridine-based molecules are privileged pharmacophores that are present in numerous natural products and are tremendously important in biological systems. This electron-deficient heterocycle is present in the important vitamins and in the marketed drugs such as nexium, takepron, actos, etc. Substituted pyridines are reported as anticancer, anti-inflammatory, antifungal, antiproliferative, antitumor, antimicrobial, antitubercular, anti-HIV, and enzyme inhibitors. (Source: ResearchGate, [Link])

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (Source: RSC Publishing, [Link])

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (Source: ResearchGate, [Link])

  • Synthesis of some thiophene, imidazole and pyridine derivatives exhibiting good anti-inflammatory and analgesic activities. (Source: PubMed, [Link])

  • Synthesis of Thiazole, Thiophene, Pyran and Pyridine Derivatives Derived from 3-phenyl-1H-pyrazol-5(4H)-one with Anti-proliferative, Tyrosine Kinase and PIM-1 Kinase Inhibitions. (Source: ResearchGate, [Link])

  • Antitumor activity of novel pyridine, thiophene and thiazole derivatives. (Source: PubMed, [Link])

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (Source: RSC Publishing, [Link])

  • Cytotoxicity, tyrosine kinase inhibition of novel pyran, pyridine, thiophene, and imidazole derivatives. (Source: ResearchGate, [Link])

  • Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. (Source: PMC - PubMed Central, [Link])

  • Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. (Source: Research Explorer The University of Manchester, [Link])

  • Design, Synthesis and Evaluation of 5-pyridin-4-yl-2-thioxo-[1][2][3]oxadiazol-3-yl Derivatives as Anti-angiogenic Agents Targeting VEGFR-2. (Source: ResearchGate, [Link])

  • Metabolites with Anti-Inflammatory Activities Isolated from the Mangrove Endophytic Fungus Dothiorella sp. ZJQQYZ-1. (Source: MDPI, [Link])

  • Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. (Source: MDPI, [Link])

  • Synthesis and Anticancer Activity of New Pyridine-Thiophene and Pyridine-Furan Hybrid Compounds, Their Sugar Hydrazone, and Glycosyl Derivatives. (Source: ResearchGate, [Link])

  • Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. (Source: ResearchGate, [Link])

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (Source: RSC Publishing, [Link])

  • Biological Activities of Thiophenes. (Source: Encyclopedia.pub, [Link])

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (Source: ResearchGate, [Link])

  • Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. (Source: PMC - PubMed Central, [Link])

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (Source: MDPI, [Link])

  • Biological activity of 3-(thiophen-2-yl)pyridine derivatives with diversification at the 4-position of the thiophene core. (Source: Public Library of Science, [Link])

  • Synthesis and biological activity of N-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2- yl]-N′-aroylureas. (Source: International Union of Crystallography Journals, [Link])

Sources

Application Notes & Protocols: [5-(Pyridin-4-yl)thiophen-2-yl]methanol as a Versatile Building Block for Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic fusion of electron-rich and electron-deficient heterocyclic moieties is a cornerstone of modern materials science, enabling the fine-tuning of electronic and photophysical properties for advanced applications. [5-(Pyridin-4-yl)thiophen-2-yl]methanol emerges as a quintessential example of such a molecular architecture. This guide provides an in-depth exploration of this compound, detailing its synthesis, optoelectronic characteristics, and its application as a versatile building block for next-generation organic electronics, including Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs). We present field-proven protocols for its synthesis and device integration, aimed at researchers and professionals in materials chemistry and drug development.

Introduction: The Strategic Value of the Pyridine-Thiophene Heteroaromatic System

The combination of a pyridine ring and a thiophene ring within a single conjugated system offers a powerful platform for designing high-performance organic semiconductors.[1] The electron-deficient nature of the pyridine nitrogen atom provides a means to modulate charge transport characteristics and influence molecular packing, while the electron-rich thiophene ring is a well-established component in high-mobility conjugated materials.[1][2]

[5-(Pyridin-4-yl)thiophen-2-yl]methanol incorporates several key features:

  • Donor-Acceptor (D-A) Character: The electron-rich thiophene acts as a donor, while the electron-deficient pyridine serves as an acceptor. This intramolecular charge transfer character is crucial for tuning the material's bandgap and absorption properties.[3]

  • Hydrogen Bonding Capability: The hydroxymethyl group (-CH₂OH) offers a site for hydrogen bonding. This can be exploited to influence solid-state packing, enhance solubility, or serve as an anchoring group to surfaces and electrodes.

  • Synthetic Versatility: The methanol moiety can be further functionalized, for example, by conversion to an ether or ester, allowing for the attachment of solubilizing chains or other functional groups without disrupting the core π-conjugated system.

This application note will detail the synthesis, purification, characterization, and device fabrication protocols necessary to leverage this potent molecular building block.

Caption: Molecular structure of [5-(Pyridin-4-yl)thiophen-2-yl]methanol.

Synthesis and Characterization

The synthesis of [5-(Pyridin-4-yl)thiophen-2-yl]methanol is most effectively achieved through a two-step process involving a palladium-catalyzed cross-coupling reaction followed by a chemical reduction. The Suzuki-Miyaura coupling is preferred due to the commercial availability and stability of boronic acid reagents.[4][5]

Synthetic Workflow

Synthetic_Workflow start1 5-Bromothiophene-2-carbaldehyde reaction1 Suzuki-Miyaura Coupling Pd(dppf)Cl₂, K₂CO₃ DME/H₂O, 80°C start1->reaction1 start2 Pyridine-4-boronic acid start2->reaction1 intermediate 5-(Pyridin-4-yl)thiophene-2-carbaldehyde reaction1->intermediate reaction2 Reduction NaBH₄ Methanol/DCM intermediate->reaction2 purification Column Chromatography (Silica Gel) reaction2->purification product [5-(Pyridin-4-yl)thiophen-2-yl]methanol purification->product

Caption: Workflow for the synthesis of the target compound.

Detailed Synthesis Protocol

Protocol 2.2.1: Synthesis of 5-(Pyridin-4-yl)thiophene-2-carbaldehyde (Intermediate)

  • Rationale: This step utilizes the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming C-C bonds between sp²-hybridized carbons.[6][7] The use of Pd(dppf)Cl₂ as a catalyst is common for heteroaryl couplings as the dppf ligand is both electron-rich and bulky, promoting efficient oxidative addition and reductive elimination steps while preventing catalyst deactivation.[7]

  • Materials:

    • 5-Bromothiophene-2-carbaldehyde (1.0 eq)

    • Pyridine-4-boronic acid (1.2 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 eq)

    • Potassium carbonate (K₂CO₃) (3.0 eq)

    • 1,2-Dimethoxyethane (DME) and Water (4:1 v/v)

    • Standard Schlenk line glassware, magnetic stirrer, heating mantle

  • Procedure:

    • To a 100 mL Schlenk flask, add 5-bromothiophene-2-carbaldehyde, pyridine-4-boronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with inert gas (Argon or Nitrogen) three times.

    • Add the Pd(dppf)Cl₂ catalyst under a positive flow of inert gas.

    • Add the degassed DME/Water solvent mixture via cannula.

    • Heat the reaction mixture to 80 °C and stir vigorously for 12-16 hours. Monitor reaction progress by TLC (e.g., using 3:1 Hexane/Ethyl Acetate).

    • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.[8]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the intermediate as a solid.

Protocol 2.2.2: Synthesis of [5-(Pyridin-4-yl)thiophen-2-yl]methanol (Final Product)

  • Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the reduction of aldehydes to primary alcohols without affecting the aromatic rings or other potentially reducible functional groups under these conditions.[9]

  • Materials:

    • 5-(Pyridin-4-yl)thiophene-2-carbaldehyde (1.0 eq)

    • Sodium borohydride (NaBH₄) (1.5 eq)

    • Methanol (MeOH) and Dichloromethane (DCM) (1:1 v/v)

    • Standard round-bottom flask, magnetic stirrer, ice bath

  • Procedure:

    • Dissolve the intermediate aldehyde in the MeOH/DCM solvent mixture in a round-bottom flask and cool to 0 °C in an ice bath.

    • Slowly add NaBH₄ portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor by TLC until the starting material is consumed.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • The resulting solid can be further purified by recrystallization (e.g., from a DCM/hexane mixture) to afford the final product.

Characterization

The structural integrity and purity of the synthesized [5-(Pyridin-4-yl)thiophen-2-yl]methanol should be rigorously confirmed using standard analytical techniques.

Technique Purpose Expected Observations
¹H NMR Structural verification & purityAromatic protons on thiophene and pyridine rings (δ 7.0-8.8 ppm), a singlet for the methylene protons (-CH₂OH, δ ~4.8 ppm), and a broad singlet for the hydroxyl proton (-OH).[10][11]
¹³C NMR Carbon skeleton confirmationSignals corresponding to all unique carbon atoms in the aromatic rings and the methylene carbon.[10]
Mass Spectrometry Molecular weight confirmationA molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the compound (C₁₀H₉NOS).
FT-IR Spectroscopy Functional group identificationCharacteristic broad O-H stretch (~3300 cm⁻¹), C-H stretches (aromatic and aliphatic), and C=C/C=N stretches in the fingerprint region.[12]
Melting Point Purity assessmentA sharp and defined melting point indicates high purity.

Physicochemical Properties for Organic Electronics

The performance of an organic semiconductor is dictated by its electronic and photophysical properties.

Electrochemical Properties (Cyclic Voltammetry)

Cyclic Voltammetry (CV) is essential for determining the frontier molecular orbital (HOMO and LUMO) energy levels, which govern charge injection and transport in a device.[13][14]

  • Protocol:

    • Prepare a dilute solution (~1 mM) of the compound in an anhydrous, degassed solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

    • Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

    • Record the voltammogram, scanning to both positive (oxidation) and negative (reduction) potentials.

    • Calibrate the potentials against the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple as an internal standard.

    • Calculate HOMO and LUMO levels using the empirical formulas:

      • E_HOMO = -[E_ox(onset) - E_Fc/Fc⁺ + 4.8] eV

      • E_LUMO = -[E_red(onset) - E_Fc/Fc⁺ + 4.8] eV

Photophysical Properties (UV-Vis and Photoluminescence)

UV-Vis absorption and photoluminescence (PL) spectroscopy reveal the material's ability to absorb light and its emissive properties, which are critical for OPVs and OLEDs.[15][16][17]

  • Protocol:

    • Prepare dilute solutions (e.g., 10⁻⁵ M) in a suitable solvent (e.g., chloroform or toluene).

    • Record the UV-Vis absorption spectrum to determine the absorption maximum (λ_max).

    • Calculate the optical bandgap (E_g^opt) from the onset of the absorption edge: E_g^opt = 1240 / λ_onset (nm).

    • Record the photoluminescence spectrum by exciting the sample at its λ_max.

Property Significance in Organic Electronics Typical Expected Values for Pyridine-Thiophene Systems
HOMO Level Governs hole injection from the anode and acts as the donor level in OPVs.-5.1 to -5.6 eV[18]
LUMO Level Governs electron injection from the cathode and acts as the acceptor level.-2.8 to -3.5 eV[18]
Electrochemical Bandgap E_LUMO - E_HOMO; determines the intrinsic electronic structure.2.0 to 2.5 eV
Absorption Max (λ_max) The wavelength of maximum light absorption, crucial for OPV efficiency.320 to 380 nm[16]
Optical Bandgap (E_g^opt) Energy required for photoexcitation; should match the solar spectrum for OPVs.2.2 to 2.8 eV

Application Protocol: Fabrication of a Bottom-Gate, Top-Contact OFET

This protocol outlines the fabrication of a simple Organic Field-Effect Transistor (OFET) to evaluate the charge transport characteristics of [5-(Pyridin-4-yl)thiophen-2-yl]methanol.[19][20]

Device Architecture and Workflow

OFET_Architecture cluster_layers OFET Cross-Section l4 Source/Drain (Au) l3 Semiconductor: [5-(Pyridin-4-yl)thiophen-2-yl]methanol l2 Dielectric (SiO₂) l1 Gate (n++ Si)

Caption: Architecture of a bottom-gate, top-contact OFET device.

Step-by-Step Fabrication Protocol
  • Rationale: A heavily doped silicon wafer with a thermally grown oxide layer serves as a common and reliable substrate, where the silicon acts as the gate and the oxide as the dielectric. Surface treatment with OTS creates a hydrophobic, low-energy surface that promotes ordered molecular packing of the semiconductor, which is critical for achieving high charge carrier mobility.[19] Spin-coating is a reproducible method for depositing uniform thin films from solution.

  • Materials:

    • Heavily n-doped Si wafer with 300 nm thermal SiO₂ (Si/SiO₂)

    • Octadecyltrichlorosilane (OTS)

    • Anhydrous Toluene and Chloroform

    • Synthesized [5-(Pyridin-4-yl)thiophen-2-yl]methanol

    • Gold (Au) for thermal evaporation

    • Shadow mask for source-drain electrodes

  • Procedure:

    • Substrate Cleaning: Sonicate the Si/SiO₂ substrate sequentially in deionized water, acetone, and isopropanol for 15 minutes each. Dry thoroughly with a nitrogen stream.

    • Dielectric Surface Treatment: Place the cleaned substrates in a vacuum desiccator along with a vial containing a few drops of OTS. Hold under vacuum for 12 hours to create a self-assembled monolayer. After treatment, rinse the substrates with toluene to remove excess OTS and dry.

    • Semiconductor Deposition:

      • Prepare a solution of [5-(Pyridin-4-yl)thiophen-2-yl]methanol (e.g., 5 mg/mL) in anhydrous chloroform.

      • In an inert atmosphere (glovebox), deposit the solution onto the OTS-treated substrate via spin-coating (e.g., 2000 rpm for 60 seconds).

      • Anneal the film on a hotplate (e.g., 80-100 °C for 10 minutes) to remove residual solvent and improve film morphology.

    • Electrode Deposition:

      • Place a shadow mask with the desired channel length and width onto the semiconductor film.

      • Deposit 50 nm of gold (Au) via thermal evaporation to define the source and drain electrodes.

    • Device Characterization:

      • Transfer the completed device to a semiconductor parameter analyzer/probe station.

      • Measure the output (I_DS vs. V_DS) and transfer (I_DS vs. V_G) characteristics to extract key performance metrics like charge carrier mobility (μ), on/off current ratio, and threshold voltage (V_th).

Conclusion

[5-(Pyridin-4-yl)thiophen-2-yl]methanol represents a strategically designed molecular scaffold for the advancement of organic electronics. Its inherent donor-acceptor nature, coupled with the synthetic versatility and hydrogen bonding capability of the hydroxymethyl group, provides a rich platform for material innovation. The protocols detailed herein offer a comprehensive guide for the synthesis, characterization, and implementation of this building block, enabling researchers to explore its full potential in creating next-generation electronic and optoelectronic devices.

References

  • Seo, J. H., et al. (2011). Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells. Molecules, 16(12), 10349-10369. [Link]

  • Zhang, Y. (2019). Design Strategies and Synthesis of Thiophene-based Organic Materials. Carnegie Mellon University Research Showcase. [Link]

  • Li, Y., et al. (2017). Thiophene-Based Organic Semiconductors. Molecules, 22(9), 1522. [Link]

  • Abbiati, G., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4506-4521. [Link]

  • Wikipedia contributors. (2023). Stille reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Gueye, M. N., et al. (2021). Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications. Molecules, 26(24), 7666. [Link]

  • Haskins, C. M., & Svejstrup, T. D. (2011). PALLADIUM-CATALYZED STILLE CROSS-COUPLING REACTION FOR THE PREPARATION OF BIARYLS: 4-METHOXY-2',4'-DIMETHYLBIPHENYL. Organic Syntheses, 88, 197. [Link]

  • Li, X. C., et al. (1997). A Highly π-Stacked Organic Semiconductor for Thin Film Transistors Based on Fused Thiophenes. Journal of the American Chemical Society, 119(47), 11667-11668. [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Liu, J., & Zhong, C. (2015). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Functional Polymers, 1-32. [Link]

  • ResearchGate. (n.d.). UV-Vis (a) and photoluminescence (b) spectra of the co-oligomers. [Link]

  • Abbiati, G., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. ResearchGate. [Link]

  • Davies, P. W., & Workman, J. A. (2025). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. Angewandte Chemie International Edition, 64(30). [Link]

  • Fujimoto, T., et al. (2004). Spectroscopic Characteristics and Intermolecular Interactions of Thiophene/Phenylene Co-Oligomers in Solutions. The Journal of Physical Chemistry A, 108(26), 5598-5604. [Link]

  • ResearchGate. (n.d.). Cyclic voltammograms of electropolymerization of thiophene. [Link]

  • Larsen, C. B., et al. (2023). Photophysics and charge transfer in oligo(thiophene) based conjugated diblock oligomers. Physical Chemistry Chemical Physics, 25(31), 20857-20867. [Link]

  • Herrera, F., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2999. [Link]

  • Pérez-Temprano, M. H., et al. (2007). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 46(31), 5814-5831. [Link]

  • Wang, B. L., et al. (2016). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 21(10), 1362. [Link]

  • ResearchGate. (n.d.). UV-vis absorption (solid lines) and photoluminescence (PL) (dashed lines) spectra. [Link]

  • Bautista-Aguirre, J. O., et al. (2025). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 23(26). [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectral changes upon addition of pyridine. [Link]

  • Al-Ghamdi, A. A., et al. (2010). Synthesis, photophysics, and electrochemistry of thiophene–pyridine and thiophene–pyrimidine dyad comonomers. Tetrahedron, 66(13), 2420-2428. [Link]

  • Hassan, Z., et al. (2013). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. RSC Advances, 3(38), 17348-17365. [Link]

  • Somoza, C., et al. (2007). NMR studies on 4-thio-5-furan-modified and 4-thio-5-thiophene-modified nucleosides. Magnetic Resonance in Chemistry, 45(6), 497-503. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Advanced Electronic Materials: Exploring Pyridine-Thiophene Derivatives. [Link]

  • Mannaa, A. H. (2022). Estimation of the cyclic voltammetry parameters for pyridine-2,6-dicarbohydrazide and its interaction with CuCl2 in various solutions. Monatshefte für Chemie - Chemical Monthly, 153, 765-772. [Link]

  • Singh, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 37-61. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • ResearchGate. (n.d.). Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis. [Link]

  • PubChem. (n.d.). (5-Thiophen-2-ylthiophen-2-yl)methanol. [Link]

  • ResearchGate. (n.d.). Furan semiconductors and their application in organic field-effect transistors. [Link]

  • Ozturk, T., et al. (2021). Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application. Beilstein Journal of Organic Chemistry, 17, 281-290. [Link]

Sources

Gram-Scale Synthesis of [5-(Pyridin-4-yl)thiophen-2-yl]methanol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and scalable protocol for the gram-scale synthesis of [5-(Pyridin-4-yl)thiophen-2-yl]methanol, a valuable heterocyclic building block in medicinal chemistry and materials science. The described two-step synthetic route commences with a Suzuki-Miyaura cross-coupling reaction to forge the core pyridinyl-thiophene scaffold, followed by a selective reduction of the formyl group to the desired hydroxymethyl functionality. This document provides a detailed, step-by-step methodology, including reagent specifications, safety precautions, reaction monitoring, and purification procedures. The causality behind experimental choices is elucidated to empower researchers with a deeper understanding of the reaction mechanics. All quantitative data is summarized for clarity, and a visual workflow diagram is provided to illustrate the synthetic pathway.

Introduction: The Significance of [5-(Pyridin-4-yl)thiophen-2-yl]methanol

Heterocyclic compounds containing both pyridine and thiophene moieties are of significant interest to researchers in drug discovery and materials science. The unique electronic properties arising from the coupling of an electron-deficient pyridine ring and an electron-rich thiophene ring impart valuable characteristics to molecules incorporating this scaffold. [5-(Pyridin-4-yl)thiophen-2-yl]methanol, in particular, serves as a versatile intermediate for the synthesis of a diverse array of more complex molecules. The primary alcohol functionality provides a convenient handle for further chemical transformations, such as esterification, etherification, or conversion to a leaving group for nucleophilic substitution reactions. Its derivatives have been explored for their potential as kinase inhibitors, highlighting the importance of efficient and scalable access to this key precursor.

This application note presents a reliable and reproducible protocol for the gram-scale synthesis of [5-(Pyridin-4-yl)thiophen-2-yl]methanol, ensuring high purity and yield. The methodology is designed to be accessible to researchers with a foundational understanding of organic synthesis techniques.

Synthetic Strategy: A Two-Step Approach

The synthesis of the target compound is achieved through a two-step reaction sequence as illustrated below.

Synthesis_Workflow cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Selective Reduction 4-Bromopyridine_hydrochloride 4-Bromopyridine hydrochloride Intermediate 5-(Pyridin-4-yl)thiophene-2-carbaldehyde 4-Bromopyridine_hydrochloride->Intermediate Thiophene-2-boronic_acid 5-Formylthiophene-2-boronic acid Thiophene-2-boronic_acid->Intermediate Pd_catalyst Pd(PPh₃)₄ Na₂CO₃ Pd_catalyst->Intermediate Reducing_agent Sodium Borohydride (NaBH₄) Methanol Final_Product [5-(Pyridin-4-yl)thiophen-2-yl]methanol Intermediate->Final_Product Reducing_agent->Final_Product

Figure 1: Synthetic workflow for [5-(Pyridin-4-yl)thiophen-2-yl]methanol.

The initial step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-bromopyridine hydrochloride and 5-formylthiophene-2-boronic acid.[1][2][3] This reaction is a powerful and versatile method for the formation of carbon-carbon bonds between aromatic rings. The choice of a palladium catalyst, specifically tetrakis(triphenylphosphine)palladium(0), is crucial for achieving high yields in the coupling of heteroaryl halides.[4][5] The subsequent step employs sodium borohydride for the selective reduction of the aldehyde functionality in the intermediate to the corresponding primary alcohol. Sodium borohydride is a mild and selective reducing agent, which is essential to avoid the reduction of the pyridine or thiophene rings.[6]

Materials and Methods

Reagents and Equipment
Reagent/MaterialGradeSupplierNotes
4-Bromopyridine hydrochloride≥99%Commercially AvailableStore in a cool, dry place.[7]
5-Formylthiophene-2-boronic acid≥97%Commercially Available
Tetrakis(triphenylphosphine)palladium(0)99%Commercially AvailableHandle under an inert atmosphere.
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99.5%Commercially Available
1,4-DioxaneAnhydrous, ≥99.8%Commercially AvailableUse from a freshly opened bottle or dried over molecular sieves.
TolueneACS GradeCommercially Available
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Sodium Borohydride (NaBH₄)≥98%Commercially AvailableAir and moisture sensitive. Handle under inert gas.
Methanol (MeOH)Anhydrous, ≥99.8%Commercially Available
Deionized WaterIn-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
Round-bottom flasksAppropriate sizes
Reflux condenser
Magnetic stirrer and stir bars
Heating mantle with temperature control
Inert atmosphere setup (Nitrogen or Argon)
Separatory funnel
Rotary evaporator
Thin-layer chromatography (TLC) platesSilica gel 60 F₂₅₄
Column chromatography setup
Silica gel for column chromatography230-400 mesh
Safety Precautions
  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.[6][8][9]

  • 4-Bromopyridine hydrochloride: This compound is harmful if swallowed and causes skin and eye irritation.[8][10] Avoid inhalation of dust.[8]

  • 2-Thiophenecarboxaldehyde derivatives: These can be irritants and harmful if ingested.[11][12]

  • Sodium Borohydride: This reagent is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage. It reacts violently with water to release flammable gases which may ignite spontaneously. Handle under an inert atmosphere and keep away from water.[6]

  • Solvents: Toluene, dioxane, ethyl acetate, and hexanes are flammable. Keep away from ignition sources.

Detailed Experimental Protocol

Step 1: Synthesis of 5-(Pyridin-4-yl)thiophene-2-carbaldehyde
  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-bromopyridine hydrochloride (10.0 g, 51.4 mmol), 5-formylthiophene-2-boronic acid (9.6 g, 61.7 mmol), and sodium carbonate (21.8 g, 205.6 mmol).

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane (200 mL) and deionized water (50 mL) to the flask.

  • To this suspension, add tetrakis(triphenylphosphine)palladium(0) (2.97 g, 2.57 mmol).

  • Heat the reaction mixture to reflux (approximately 90-95 °C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting materials should be consumed, and a new, more polar spot corresponding to the product should appear.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a 1 L separatory funnel containing 300 mL of deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product is purified by column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes, to afford 5-(pyridin-4-yl)thiophene-2-carbaldehyde as a yellow solid.

Step 2: Synthesis of [5-(Pyridin-4-yl)thiophen-2-yl]methanol
  • Dissolve the 5-(pyridin-4-yl)thiophene-2-carbaldehyde (8.0 g, 42.3 mmol) obtained from the previous step in anhydrous methanol (160 mL) in a 500 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.92 g, 50.7 mmol) to the solution in small portions over 30 minutes. The addition is exothermic, so maintain the temperature at 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC (50% ethyl acetate in hexanes). The aldehyde spot should disappear, and a new, more polar spot corresponding to the alcohol should appear.

  • Once the reaction is complete, quench the reaction by the slow addition of deionized water (50 mL) at 0 °C.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes or by column chromatography on silica gel (eluting with 50-70% ethyl acetate in hexanes) to afford [5-(pyridin-4-yl)thiophen-2-yl]methanol as an off-white to pale yellow solid.

Results and Characterization

Parameter5-(Pyridin-4-yl)thiophene-2-carbaldehyde[5-(Pyridin-4-yl)thiophen-2-yl]methanol
Appearance Yellow SolidOff-white to Pale Yellow Solid
Molecular Formula C₁₀H₇NOSC₁₀H₉NOS
Molecular Weight 189.24 g/mol 191.25 g/mol [13]
Typical Yield 75-85%85-95%
Purity (by ¹H NMR) >95%>98%
Storage Store at 2-8°C, sealed in a dry environment.[13]Store at 2-8°C, sealed in a dry environment.[13]

Characterization of the final product should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Discussion and Mechanistic Insights

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of sodium carbonate as the base is critical for the transmetalation step, where the boronic acid is activated for transfer to the palladium center. The use of a biphasic solvent system (dioxane/water) facilitates the dissolution of both the organic and inorganic reagents.

The reduction of the aldehyde to the primary alcohol with sodium borohydride is a nucleophilic addition reaction. The hydride ion (H⁻) from the borohydride attacks the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated by the methanol solvent during the workup to yield the final alcohol product. The mildness of sodium borohydride is advantageous as it does not reduce the aromatic thiophene and pyridine rings.

Troubleshooting

ProblemPossible CauseSolution
Low yield in Step 1 Inactive catalyst, insufficient inert atmosphere, impure reagents.Use fresh catalyst, ensure a proper inert atmosphere, and use high-purity, anhydrous solvents.
Incomplete reaction in Step 1 Insufficient reaction time or temperature.Increase the reaction time and ensure the temperature is maintained at reflux.
Incomplete reduction in Step 2 Insufficient reducing agent, deactivation of NaBH₄ by moisture.Use a slight excess of NaBH₄ and ensure anhydrous conditions.
Formation of byproducts Over-reduction or side reactions.Maintain the reaction temperature at 0°C during the addition of NaBH₄.
Difficulty in purification Co-eluting impurities.Optimize the solvent system for column chromatography with a shallower gradient. Consider recrystallization.[14]

Conclusion

This application note provides a detailed and reliable protocol for the gram-scale synthesis of [5-(Pyridin-4-yl)thiophen-2-yl]methanol. By following the outlined procedures and safety precautions, researchers can efficiently produce this valuable building block in high yield and purity. The insights into the reaction mechanisms and troubleshooting guide aim to facilitate the successful implementation of this synthesis in various research and development settings.

References

  • Vertex AI Search. Specifications and Handling of 4-Bromopyridine Hydrochloride (CAS 19524-06-2).
  • Sigma-Aldrich. Sodium borohydride - Safety Data Sheet.
  • Haz-Map. 2-Thiophenecarboxaldehyde - Hazardous Agents.
  • The UC Center for Laboratory Safety. Sodium borohydride - Standard Operating Procedure.
  • Angene Chemical. Safety Data Sheet - 4-Bromopyridine Hydrochloride.
  • Sigma-Aldrich. SAFETY DATA SHEET - sodium borohydride.
  • New Jersey Department of Health. SODIUM BOROHYDRIDE HAZARD SUMMARY.
  • PubChem. 2-Thiophenecarboxaldehyde.
  • OSU Chemistry. Sodium Borohydride SOP.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 4-Bromopyridine hydrochloride.
  • Fisher Scientific. SAFETY DATA SHEET - 4-Bromopyridine hydrochloride.
  • CymitQuimica. 4-Bromopyridine, HBr - Safety Data Sheet.
  • Cole-Parmer. Material Safety Data Sheet - 2-Thiophenecarboxaldehyde, 98%.
  • Loba Chemie. 2-THIOPHENECARBOXYALDEHYDE For synthesis MSDS.
  • ECHEMI. 2-Thiophenecarboxaldehyde SDS, 98-03-3 Safety Data Sheets.
  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Google Patents. Thiophene-2-carboxaldehyde thiosemicarbazone and certain substitution derivatives.
  • ChemRxiv. Skeletal Editing of Pyridines to Thiophene-2-carbaldehydes.
  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
  • PubMed. Mechanistic Investigation of Catalyst-Transfer Suzuki-Miyaura Condensation Polymerization of Thiophene-Pyridine Biaryl Monomers With the Aid of Model Reactions.
  • Google Patents. Synthesis method of 2-thiophenecarboxaldehyde.
  • MDPI. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations.
  • NIH. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
  • BenchChem. reactivity comparison of different substituted thiophenecarboxaldehydes.
  • JTI. Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE).
  • NIH. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.
  • NIH. Synthesis of Thiophenes from Pyridines Using Elemental Sulfur.
  • CHIRALEN. (5-(Pyridin-4-yl)thiophen-2-yl)methanol.
  • BenchChem. Technical Support Center: Purification of 2-Thiophenemethanol.
  • Sigma-Aldrich. (5-(Thiophen-2-yl)pyridin-3-yl)methanol.

Sources

Application Notes and Protocols for the Use of [5-(Pyridin-4-yl)thiophen-2-yl]methanol in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyridinyl-Thiophene Scaffold in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] This has established them as one of the most critical classes of drug targets. Kinase inhibitors are designed to block the kinase's catalytic function, typically by competing with ATP at its binding site, thereby disrupting downstream signaling cascades that promote cell proliferation and survival.[1][3]

The molecular architecture of a kinase inhibitor is paramount to its potency, selectivity, and pharmacological properties. Heterocyclic scaffolds are particularly prevalent as they can form key hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket. The pyridinyl-thiophene motif has emerged as a privileged scaffold in the design of potent kinase inhibitors targeting a range of kinases, including FMS-like tyrosine kinase 3 (FLT3), Rho-associated coiled-coil containing protein kinase (ROCK), and various receptor tyrosine kinases (RTKs) like PDGFr and FGFr.[2][4][5] The pyridine ring often serves as a primary hinge-binding element, while the thiophene acts as a rigid linker to present other functionalities that occupy adjacent hydrophobic pockets, thus enhancing binding affinity and selectivity.

This application note provides a detailed guide on the synthetic utility of a key building block, [5-(Pyridin-4-yl)thiophen-2-yl]methanol . We will explore its strategic conversion into a reactive intermediate and its subsequent application in the synthesis of a representative kinase inhibitor, providing field-proven insights and detailed, self-validating experimental protocols for researchers in medicinal chemistry and drug development.

Synthetic Utility & Strategic Functionalization

The power of [5-(Pyridin-4-yl)thiophen-2-yl]methanol as a synthetic intermediate lies in its primary alcohol functionality. While the alcohol itself is not highly reactive for coupling, it serves as a latent electrophile. The most common and effective strategy is to convert the hydroxymethyl group (-CH₂OH) into a more reactive leaving group, typically a halomethyl group (-CH₂X, where X = Cl, Br). This transformation "activates" the building block for subsequent nucleophilic substitution reactions.

This activation is typically achieved using standard halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). The resulting [5-(Pyridin-4-yl)thiophen-2-yl]methyl halide is a potent electrophile, ready to be coupled with a nucleophilic core structure of a target kinase inhibitor, often an amine or a phenol, to form the final molecule.

G cluster_0 Activation of Building Block cluster_1 Synthesis of Kinase Inhibitor Core cluster_2 Final Coupling Reaction A [5-(Pyridin-4-yl)thiophen-2-yl]methanol B [5-(Pyridin-4-yl)thiophen-2-yl]methyl chloride A->B  SOCl₂ or similar  (Activation Step) E Final Kinase Inhibitor B->E  Nucleophilic Substitution C Heterocyclic Precursors D Nucleophilic Kinase Core (e.g., aminopyrazole) C->D  Cyclization/  Functionalization D->E

Caption: General synthetic workflow for kinase inhibitor synthesis.

Application Protocol: Synthesis of a FLT3 Kinase Inhibitor Precursor

FMS-like tyrosine kinase 3 (FLT3) is a critical target in acute myeloid leukemia (AML), with activating mutations being common drivers of the disease.[4] Many potent FLT3 inhibitors feature scaffolds that can be coupled with an activated pyridinyl-thiophene moiety. The following protocol details a representative synthesis.

Part A: Activation of [5-(Pyridin-4-yl)thiophen-2-yl]methanol

This protocol describes the conversion of the starting alcohol to its corresponding chloride, a crucial activation step for subsequent nucleophilic substitution. This method is analogous to standard procedures for converting benzylic-type alcohols to chlorides.[6]

Protocol 1: Synthesis of 4-(5-(Chloromethyl)thiophen-2-yl)pyridine Hydrochloride

  • Materials:

    • [5-(Pyridin-4-yl)thiophen-2-yl]methanol (1.0 eq)

    • Thionyl chloride (SOCl₂) (1.2 eq)

    • Anhydrous Dichloromethane (DCM)

    • Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, nitrogen/argon inlet.

  • Procedure:

    • Suspend [5-(Pyridin-4-yl)thiophen-2-yl]methanol (1.0 eq) in anhydrous DCM in a dry round-bottom flask under an inert atmosphere (N₂ or Ar).

    • Cool the stirred suspension to 0 °C using an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise via a dropping funnel over 15-20 minutes. Causality Note: Slow addition at low temperature is crucial to control the exothermic reaction and prevent side product formation.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-3 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, cool the mixture to room temperature and carefully remove the solvent and excess SOCl₂ under reduced pressure. Safety Note: Thionyl chloride is corrosive and reacts with water to release toxic gases. Use a trap and perform this step in a well-ventilated fume hood.

    • The resulting solid is the hydrochloride salt of the product. Triturate with anhydrous diethyl ether, filter the solid, wash with more ether, and dry under vacuum to yield 4-(5-(chloromethyl)thiophen-2-yl)pyridine hydrochloride, which can often be used in the next step without further purification.

Part B: Synthesis of a Representative Kinase Inhibitor Core

For this example, we will use 3-amino-1H-pyrazole as a simple, representative nucleophilic core that is common in kinase inhibitor design.

Part C: Coupling to Synthesize a Kinase Inhibitor Precursor

This protocol details the nucleophilic substitution reaction between the activated building block from Part A and the aminopyrazole core.

Protocol 2: Synthesis of 1-((5-(Pyridin-4-yl)thiophen-2-yl)methyl)-1H-pyrazol-3-amine

  • Materials:

    • 4-(5-(Chloromethyl)thiophen-2-yl)pyridine hydrochloride (1.0 eq)

    • 3-Amino-1H-pyrazole (1.1 eq)

    • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet.

  • Procedure:

    • To a solution of 3-amino-1H-pyrazole (1.1 eq) in anhydrous DMF, add the base (K₂CO₃ or DIPEA, 3.0 eq) and stir under an inert atmosphere. Causality Note: A non-nucleophilic base is required to deprotonate the pyrazole nitrogen and neutralize the HCl salt from the electrophile without competing in the substitution reaction.

    • Add the 4-(5-(chloromethyl)thiophen-2-yl)pyridine hydrochloride (1.0 eq) portion-wise to the stirred solution at room temperature.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the limiting reagent.

    • Cool the reaction mixture to room temperature and pour it into ice water, which should cause the product to precipitate.

    • Stir for 30 minutes, then collect the solid product by vacuum filtration.

    • Wash the solid with water and then with a small amount of cold diethyl ether.

    • Purify the crude product by column chromatography on silica gel (using a gradient of DCM/Methanol as eluent) or by recrystallization to obtain the pure final product.

G A [5-(Pyridin-4-yl)thiophen-2-yl]methanol B 4-(5-(Chloromethyl)thiophen-2-yl)pyridine (Activated Intermediate) A->B  Protocol 1:  SOCl₂, DCM D 1-((5-(Pyridin-4-yl)thiophen-2-yl)methyl)-1H-pyrazol-3-amine (Final Product) B->D  Protocol 2:  Base, DMF C 3-Amino-1H-pyrazole (Nucleophilic Core) C->D

Caption: Reaction scheme for the example synthesis.

Data Presentation: Representative Kinase Inhibitors

The pyridinyl-thiophene scaffold has been incorporated into numerous potent kinase inhibitors. The table below summarizes the activity of representative compounds from the literature, highlighting the versatility of this structural motif.

Compound ClassTarget Kinase(s)Reported Activity (IC₅₀ / Kᵢ)Reference
Imidazo[1,2-a]pyridine-thiopheneFLT3, FLT3 mutantsPotent, with some compounds showing nM activity[4]
Pyrido[2,3-d]pyrimidinePDGFr, FGFr, EGFr, c-srcBroadly active, with IC₅₀ values in the µM to nM range[5]
Pyrrolopyridinyl-thiopheneAKTSubnanomolar potency[7]
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amineAurora A, Aurora BKᵢ values of 8.0 and 9.2 nM, respectively
Pyridine-basedRho Kinase (ROCK)Potent and selective inhibitors developed from HTS hits[2]

Mechanism of Action: Targeting the Kinase ATP Pocket

Most small molecule kinase inhibitors containing the pyridinyl-thiophene motif are classified as Type I inhibitors. They operate by directly competing with endogenous ATP for binding to the active conformation of the kinase. The pyridine nitrogen typically forms one or more critical hydrogen bonds with the amino acid residues of the kinase "hinge" region, mimicking the interaction of the adenine portion of ATP. The linked thiophene ring positions the rest of the molecule to make favorable contacts within the hydrophobic regions of the ATP-binding site, thereby conferring potency and selectivity.

G cluster_0 Kinase Signaling Pathway cluster_1 Point of Inhibition A Growth Factor B Receptor Tyrosine Kinase (e.g., FLT3) A->B Activates C Downstream Signaling (e.g., STAT5, Akt) B->C Phosphorylates D Cell Proliferation & Survival C->D Promotes I Pyridinyl-Thiophene Inhibitor I->B Blocks ATP Site

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion

[5-(Pyridin-4-yl)thiophen-2-yl]methanol is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its strategic utility is realized through the straightforward activation of its hydroxymethyl group into a reactive electrophile, enabling efficient coupling to a wide variety of nucleophilic kinase inhibitor cores. The protocols and strategies outlined in this document provide a robust framework for researchers to leverage this key intermediate in the design and development of novel therapeutics targeting the kinome.

References

  • El-Gamal, M. I., & Oh, C. H. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry. Available at: [Link]

  • Wang, Z., et al. (2020). Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. European Journal of Medicinal Chemistry. Available at: [Link]

  • Green, J., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. (2016). Patent Application Publication: US 2016/0096848 A1.
  • MDPI. (2021). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Available at: [Link]

  • Kubo, K., et al. (1999). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Semantic Scholar. (2017). Medicinal Chemistry Research Synthesis of Pyridine, Pyran and Thiazole Containing Thiophene Derivatives and Their Anti-tumor Evaluations. Available at: [Link]

  • ResearchGate. (2018). Synthesis of Thiazole, Thiophene, Pyran and Pyridine Derivatives Derived from 3-phenyl-1H-pyrazol-5(4H)-one with Anti-proliferative, Tyrosine Kinase and PIM-1 Kinase Inhibitions. Available at: [Link]

  • UCF Flintbox. (2022). Thiophene-pyridine Compounds as Therapeutic and Prophylactic Antimalarials. Available at: [Link]

  • Fry, D. W., et al. (1998). Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. (2012). WO2012041476A1 - Pyridine and isoquinoline derivatives as syk- and jak-kinase inhibitors.
  • Google Patents. (2008). ZA200808966B - Pyridyl- and pyrimidinyl-substituted pyrrole-, thiophene- and furane-derivatives as kinase inhibitors.
  • Google Patents. (2007). BRPI0709680B8 - pyrrole, thiophene and furan derivatives substituted by pyridyl and pyridimil as kinase inhibitors.
  • European Patent Office. (2016). EP 3957637 A1 - 4-(THIAZOL-5-YL)PYRIMIDIN-2-AMINE DERIVATIVES AS THERAPEUTIC COMPOUNDS. Available at: [Link]

  • El-Naggar, A. M., et al. (2022). Design, synthesis, in silico docking, ADMET and anticancer evaluations of thiazolidine-2,4-diones bearing heterocyclic rings as dual VEGFR-2/EGFRT790M tyrosine kinase inhibitors. Scientific Reports. Available at: [Link]

  • Teo, C. H., et al. (2017). Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. Organic & Biomolecular Chemistry. Available at: [Link]

  • Hicken, E. J., et al. (2009). Discovery of 5-pyrrolopyridinyl-2-thiophenecarboxamides as potent AKT kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Semantic Scholar. (2014). The synthesis of novel kinase inhibitors using click chemistry. Available at: [Link]

  • ResearchGate. (2015). Synthesis of 5-(4-Morpholino-7, 8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine. Available at: [Link]

  • Squires, M. S., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application Note: A Comprehensive Protocol for the Vilsmeier-Haack Formylation of 5-(pyridin-4-yl)thiophene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed experimental protocol for the synthesis of 5-(pyridin-4-yl)thiophene-2-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The procedure centers on the Vilsmeier-Haack reaction, a reliable and highly regioselective method for the formylation of electron-rich heterocycles like thiophene.[1][2][3] We delve into the mechanistic underpinnings of the reaction, offer a step-by-step methodology from reagent preparation to product purification, and provide critical safety and characterization data. This guide is designed for researchers, chemists, and drug development professionals seeking a robust and reproducible protocol for accessing this key synthetic intermediate.

Introduction and Scientific Principle

The formylation of aromatic systems is a cornerstone transformation in organic synthesis, installing a versatile aldehyde functional group that serves as a gateway for further molecular elaboration. For electron-rich heterocycles, the Vilsmeier-Haack reaction is often the method of choice due to its mild conditions, operational simplicity, and high yields.[2][3] The substrate, 5-(pyridin-4-yl)thiophene, possesses a thiophene ring that is activated towards electrophilic substitution. The electron-donating nature of the sulfur atom preferentially directs the incoming electrophile to the C2 position, ensuring high regioselectivity.[1]

The reaction proceeds via a two-stage mechanism. First, the Vilsmeier reagent, a potent electrophilic chloroiminium salt, is generated in situ from the reaction of a formamide (typically N,N-dimethylformamide, DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[2][4][5] Subsequently, the electron-rich C2 position of the thiophene ring performs a nucleophilic attack on the Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the desired aldehyde, 5-(pyridin-4-yl)thiophene-2-carbaldehyde.[6]

Overall Reaction Scheme

Caption: Vilsmeier-Haack formylation of 5-(pyridin-4-yl)thiophene.

Safety and Reagent Handling

Extreme caution must be exercised throughout this procedure.

  • Phosphorus Oxychloride (POCl₃): POCl₃ is highly toxic, corrosive, and reacts violently with water, liberating toxic and corrosive gases.[7][8][9][10] It can cause severe burns to the skin, eyes, and respiratory tract.[9] All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton). Ensure an emergency eyewash and safety shower are immediately accessible.

  • N,N-Dimethylformamide (DMF): DMF is a combustible liquid and a suspected teratogen. Avoid inhalation and skin contact.

  • Anhydrous Conditions: The reaction is moisture-sensitive. All glassware must be oven- or flame-dried and cooled under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous solvents and reagents are required.

Detailed Experimental Protocol

Materials and Equipment
Reagent/MaterialMolecular Weight ( g/mol )CAS NumberPurity/GradeNotes
5-(pyridin-4-yl)thiophene161.2253365-45-6>97%Substrate
Phosphorus Oxychloride (POCl₃)153.3310025-87-3>99%Reagent, highly toxic and corrosive
N,N-Dimethylformamide (DMF)73.0968-12-2Anhydrous, >99.8%Reagent and Solvent
Dichloromethane (DCM)84.9375-09-2AnhydrousSolvent (optional)
Sodium Acetate (NaOAc)82.03127-09-3AnhydrousFor work-up
Ethyl Acetate (EtOAc)88.11141-78-6ACS GradeExtraction Solvent
Sodium Sulfate (Na₂SO₄)142.047757-82-6AnhydrousDrying Agent
Silica Gel-7631-86-9230-400 meshFor column chromatography

Equipment:

  • Two- or three-necked round-bottom flask

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Inert gas line (N₂ or Ar) with bubbler

  • Ice-water bath

  • Heating mantle with temperature controller

  • Condenser

  • Standard laboratory glassware (beakers, separatory funnel, etc.)

  • Rotary evaporator

Step-by-Step Procedure

The following workflow diagram outlines the key stages of the synthesis.

Caption: Experimental workflow for the formylation of 5-(pyridin-4-yl)thiophene.

Part 1: Formation of the Vilsmeier Reagent

  • Set up a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet.

  • Add anhydrous N,N-dimethylformamide (DMF, 3.0 to 5.0 equivalents) to the flask.

  • Cool the flask to 0 °C using an ice-water bath.

  • With vigorous stirring, add phosphorus oxychloride (POCl₃, 1.1 to 1.5 equivalents) dropwise via the dropping funnel to the cooled DMF. CAUTION: The reaction is exothermic; maintain the internal temperature below 10 °C.[1]

  • After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes. The formation of a white solid or a viscous liquid indicates the generation of the Vilsmeier reagent.[1]

Part 2: Formylation Reaction 6. Dissolve 5-(pyridin-4-yl)thiophene (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM). 7. Add the solution of the substrate dropwise to the freshly prepared Vilsmeier reagent at 0 °C. 8. Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. 9. Heat the reaction mixture to a temperature between 40-70 °C and stir for 2-6 hours. The optimal temperature and time depend on the substrate's reactivity and should be determined empirically.[6] 10. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexane). The product spot should be more polar than the starting material.

Part 3: Work-up and Purification 11. After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. 12. Prepare a large beaker containing crushed ice and a saturated aqueous solution of sodium acetate or sodium bicarbonate. 13. In a well-ventilated fume hood , carefully and slowly pour the reaction mixture onto the crushed ice/base solution with vigorous stirring. CAUTION: This quenching step is highly exothermic and will release acidic gases. 14. Continue stirring until all the ice has melted and the hydrolysis is complete (approx. 30 minutes). Adjust the pH to ~8 using a saturated NaHCO₃ solution. 15. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). 16. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. 17. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. 18. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford 5-(pyridin-4-yl)thiophene-2-carbaldehyde as a solid.

Product Characterization

The identity and purity of the synthesized 5-(pyridin-4-yl)thiophene-2-carbaldehyde should be confirmed by spectroscopic methods.

PropertyValueSource
Molecular FormulaC₁₀H₇NOS[11]
Molecular Weight189.24 g/mol [11][12]
CAS Number129770-69-0[11]
AppearanceExpected to be a solid[12]

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum should show a distinct singlet for the aldehyde proton (CHO) in the downfield region (δ 9.8-10.0 ppm). Aromatic protons on both the thiophene and pyridine rings will appear between δ 7.0-9.0 ppm.

  • IR Spectroscopy: A strong absorption band characteristic of the aldehyde carbonyl (C=O) stretch is expected in the range of 1680-1700 cm⁻¹.[1]

  • Mass Spectrometry: The mass spectrum should exhibit the molecular ion peak (M⁺) corresponding to the product's molecular weight (m/z = 189.02).

Mechanistic Visualization

The Vilsmeier-Haack reaction is a classic example of electrophilic aromatic substitution on an activated heterocycle.

Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Hydrolysis DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl₃ POCl3 POCl₃ VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->VilsmeierReagent - (O)POCl₂⁻ Thiophene 5-(pyridin-4-yl)thiophene IminiumSalt Iminium Salt Intermediate Thiophene->IminiumSalt + Vilsmeier Reagent Product Aldehyde Product IminiumSalt->Product + H₂O

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No Reaction/Low Yield Incomplete formation of Vilsmeier reagent (moisture contamination).Ensure all glassware is rigorously dried and the reaction is run under a strict inert atmosphere. Use anhydrous grade DMF and fresh POCl₃.
Insufficient reaction temperature or time.Increase the reaction temperature (e.g., to 70-80 °C) or prolong the reaction time. Monitor carefully by TLC.[6]
Multiple Products Reaction is too vigorous, leading to side reactions.Maintain strict temperature control, especially during the addition of POCl₃ and the substrate.
Impure starting material.Verify the purity of the 5-(pyridin-4-yl)thiophene starting material by NMR or GC-MS before starting the reaction.
Difficult Work-up Formation of an emulsion during extraction.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Product is partially soluble in the aqueous layer.Perform multiple extractions (4-5 times) with the organic solvent. If the product is protonated, ensure the aqueous layer is sufficiently basic.

Conclusion

The Vilsmeier-Haack reaction is a highly effective and regioselective method for the synthesis of 5-(pyridin-4-yl)thiophene-2-carbaldehyde. The protocol detailed herein provides a comprehensive guide for researchers, emphasizing critical safety considerations and procedural details to ensure a successful and reproducible outcome. The resulting aldehyde is a versatile intermediate, primed for subsequent transformations such as Wittig reactions, reductive aminations, and oxidations, making it a valuable asset in the synthesis of complex molecular targets for pharmaceutical and materials science applications.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 3-Bromobenzo[b]thiophene-2-carbaldehyde via Vilsmeier-Haack Reaction.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Spectrum Chemical. (2015, April 10). SAFETY DATA SHEET - Phosphorus Oxychloride.
  • Benchchem. (n.d.). Comparing Vilsmeier-Haack with other formylation methods for heterocycles.
  • J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction.
  • Journal of the Chemical Society C: Organic. (n.d.). Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen.
  • Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. DOI:10.1039/D3RA04309F.
  • Sigma-Aldrich. (2025, September 10). SAFETY DATA SHEET - Phosphorus Oxychloride.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET - Phosphorus Oxychloride.
  • Indian Journal of Chemistry. (n.d.). Synthesis of push-pull system containing dibenzoheterocycles / triphenylamine tethered benzo[c]thiophenes.
  • ResearchGate. (n.d.). Vilsmeier–Haack Reagent‐Catalyzed C4(sp) H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties | Request PDF.
  • Alfa Aesar. (2025, September 17). Phosphorus(V) oxychloride - SAFETY DATA SHEET.
  • ECHEMI. (n.d.). Phosphorus oxychloride SDS, 10025-87-3 Safety Data Sheets.
  • Benchchem. (n.d.). Synthesis of 5-(Thiophen-2-yl)nicotinaldehyde: Application Notes and Protocols.
  • PubChem. (n.d.). 5-(Pyridin-4-yl)thiophene-2-carbaldehyde.

Sources

Application Notes & Protocols: Catalytic Applications of Metal Complexes with [5-(Pyridin-4-yl)thiophen-2-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The ligand [5-(Pyridin-4-yl)thiophen-2-yl]methanol is a novel scaffold for which specific catalytic applications are not yet extensively documented in peer-reviewed literature. The following application notes and protocols are built upon established principles and data from structurally analogous pyridyl-thiophene ligand systems. These are intended to serve as a scientifically-grounded guide to potential applications and as a starting point for experimental investigation.

Introduction: The Promise of Pyridyl-Thiophene Ligands in Homogeneous Catalysis

The convergence of distinct electronic and coordinating properties within a single molecular framework is a cornerstone of modern catalyst design. The ligand [5-(Pyridin-4-yl)thiophen-2-yl]methanol represents a compelling example of this principle, uniting the π-accepting pyridine moiety with the electron-rich thiophene ring. This unique electronic profile, combined with the bidentate N,S or potentially N,O coordination capabilities, suggests a versatile role in stabilizing a range of transition metal centers for catalytic transformations.

Metal complexes derived from pyridyl-thiophene scaffolds have demonstrated significant utility in a variety of catalytic processes, including carbon-carbon bond formation, asymmetric synthesis, and hydrogenation reactions. The pyridine nitrogen offers a strong coordination site, while the thiophene sulfur can also participate in metal binding, influencing the steric and electronic environment of the catalytic center. The methanolic hydroxyl group on the thiophene ring introduces an additional functional handle for potential catalyst anchoring, modification, or participation in the catalytic cycle.

This guide explores the hypothesized catalytic applications of metal complexes formed with [5-(Pyridin-4-yl)thiophen-2-yl]methanol, with a focus on palladium-catalyzed cross-coupling and ruthenium-catalyzed transfer hydrogenation reactions.

PART 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes bearing pyridine-containing ligands are well-established as highly effective catalysts in a variety of cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions.[1] The pyridine moiety can stabilize the palladium center in its various oxidation states throughout the catalytic cycle. For the ligand in focus, the thiophene group can further modulate the electronic properties of the metal center, potentially enhancing catalytic activity.

Application Note 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. An in situ-generated palladium catalyst from a suitable precursor and [5-(Pyridin-4-yl)thiophen-2-yl]methanol is proposed to be an effective system for this transformation.

Plausible Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (R-X) Pd0->OxAdd Ar-X PdII R-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation (R'-B(OR)2) PdII->Transmetal Ar'-B(OR)2 Base PdII_R R-Pd(II)-R'(L_n) Transmetal->PdII_R BoronWaste X-B(OR)2 Transmetal->BoronWaste RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product

Caption: Proposed catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol 1: In Situ Catalyst Preparation and Use in a Model Suzuki-Miyaura Coupling

This protocol describes the coupling of 4-bromotoluene with phenylboronic acid.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • [5-(Pyridin-4-yl)thiophen-2-yl]methanol (Ligand)

  • 4-Bromotoluene

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Ethanol

  • Water, deionized

  • Standard glassware for inert atmosphere reactions (Schlenk line)

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve Pd(OAc)₂ (0.01 mmol) and the ligand (0.02 mmol, 2 mol equivalents relative to Pd) in anhydrous toluene (5 mL). Stir the mixture at room temperature for 30 minutes. The solution may change color, indicating complex formation.

  • Reaction Setup: To the flask containing the pre-formed catalyst, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add a 4:1 mixture of toluene and ethanol (10 mL total volume) followed by deionized water (1 mL).

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-methyl-1,1'-biphenyl.

Expected Performance Data (based on analogous systems):

Substrate 1Substrate 2Catalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromotoluenePhenylboronic acid1K₂CO₃Toluene/EtOH/H₂O804>90[1]
1-Bromo-4-nitrobenzenePhenylboronic acid1K₂CO₃Toluene/EtOH/H₂O806>95[1]
2-BromopyridinePhenylboronic acid1.5K₃PO₄Dioxane/H₂O908~85[2]

PART 2: Ruthenium-Catalyzed Transfer Hydrogenation

Ruthenium complexes are highly effective for the transfer hydrogenation of ketones and aldehydes, using a hydrogen donor such as isopropanol.[3][4][5][6] The catalytic activity of these complexes is often enhanced by ligands that can participate in the catalytic cycle, for instance, through the formation of a metal-hydride species. The pyridyl-thiophene ligand could facilitate the formation of an active ruthenium hydride catalyst.

Application Note 2: Transfer Hydrogenation of Acetophenone

The reduction of ketones to secondary alcohols is a fundamental transformation in organic chemistry. A ruthenium catalyst generated in situ from a suitable precursor and [5-(Pyridin-4-yl)thiophen-2-yl]methanol is proposed for the transfer hydrogenation of acetophenone to 1-phenylethanol.

Plausible Catalytic Cycle for Transfer Hydrogenation

Transfer_Hydrogenation_Cycle Ru_Precatalyst [Ru(II)] Precatalyst Ru_Alkoxide Ru(II)-Alkoxide Ru_Precatalyst->Ru_Alkoxide iPrOH, Base Ru_Hydride [Ru(II)-H]⁺ (Active Catalyst) Ru_Alkoxide->Ru_Hydride β-H elimination Acetone Acetone Ru_Alkoxide->Acetone Ketone_Coordination Ketone Coordination Ru_Hydride->Ketone_Coordination Ketone Ru_Ketone [Ru(II)-H(Ketone)]⁺ Ketone_Coordination->Ru_Ketone Hydride_Transfer Hydride Transfer Ru_Ketone->Hydride_Transfer Ru_Product_Alkoxide Ru(II)-Product Alkoxide Hydride_Transfer->Ru_Product_Alkoxide Product_Release Product Release Ru_Product_Alkoxide->Product_Release iPrOH Product_Release->Ru_Alkoxide Product Alcohol Product_Release->Product

Caption: Proposed catalytic cycle for ruthenium-catalyzed transfer hydrogenation.

Experimental Protocol 2: In Situ Catalyst for Transfer Hydrogenation of Acetophenone

Materials:

  • [Ru(p-cymene)Cl₂]₂

  • [5-(Pyridin-4-yl)thiophen-2-yl]methanol (Ligand)

  • Acetophenone

  • Isopropanol (iPrOH), anhydrous

  • Potassium hydroxide (KOH) or Potassium tert-butoxide (KOtBu)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Catalyst Formation: In a Schlenk tube under an inert atmosphere, add [Ru(p-cymene)Cl₂]₂ (0.005 mmol), the ligand (0.02 mmol), and anhydrous isopropanol (5 mL). Stir the mixture at room temperature for 20 minutes.

  • Reaction Setup: To the catalyst solution, add acetophenone (1.0 mmol).

  • Base Addition: Add a solution of KOH or KOtBu in isopropanol (e.g., 0.1 M solution, 0.1 mmol of base).

  • Reaction: Heat the reaction mixture to 82 °C and stir for 1-3 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool to room temperature and quench with a small amount of water. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane, filter through a short pad of silica gel, and evaporate the solvent. Further purification can be achieved by column chromatography if necessary.

Expected Performance Data (based on analogous systems):

SubstrateCatalyst PrecursorLigand TypeBaseTemp (°C)Time (h)Conversion (%)Reference
Acetophenone[Ru(p-cymene)Cl₂]₂Pyridyl-quinolineKOiPr82394[6]
Benzophenone[Ru(p-cymene)Cl₂]₂Pyridyl-quinolineKOiPr823>99[6]
CyclohexanoneRuCl₂(PPh₃)₃Pyridyl-benzoazoleKOH82598[5]

Conclusion and Future Outlook

The bifunctional nature of [5-(Pyridin-4-yl)thiophen-2-yl]methanol makes it a promising ligand for the development of novel homogeneous catalysts. The protocols and applications outlined in this guide, though based on analogous systems, provide a robust starting point for researchers to explore the catalytic potential of its metal complexes. Future work should focus on the synthesis and isolation of well-defined metal complexes of this ligand to fully characterize their structural and electronic properties. Mechanistic studies will be crucial to understand the precise role of the ligand in catalysis and to optimize reaction conditions for higher efficiency and selectivity. The exploration of this ligand in other catalytic transformations, such as C-H activation and asymmetric catalysis, is also a promising avenue for future research.

References

  • MDPI. (n.d.). Copper(I) Complexes with Terphenyl-Substituted NPN Ligands Bearing Pyridyl Groups: Synthesis, Characterization, and Catalytic Studies in the S-Arylation of Thiols. Retrieved from [Link]

  • PubMed Central. (n.d.). Terpyridine Diphosphine Ruthenium Complexes as Efficient Photocatalysts for the Transfer Hydrogenation of Carbonyl Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Ruthenium(II) Complexes of 4′‐(aryl)‐2,2':6',2''‐Terpyridyl Ligands as Simple Catalysts for Transfer Hydrogenation of Ketones. Retrieved from [Link]

  • PubMed. (n.d.). New adaptive chiral thiophene ligands for copper-catalyzed asymmetric Henry reaction. Retrieved from [Link]

  • Semantic Scholar. (2010). Pyridine-2,6-bis(thioether) (SNS) complexes of ruthenium as catalysts for transfer hydrogenation. Retrieved from [Link]

  • MDPI. (n.d.). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Retrieved from [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Retrieved from [Link]

  • National Institutes of Health. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Retrieved from [Link]

  • RSC Publishing. (n.d.). (Pyridyl)benzoazole ruthenium(ii) and ruthenium(iii) complexes: role of heteroatom and ancillary phosphine ligand in the transfer hydrogenation of ketones. Retrieved from [Link]

  • MDPI. (2024). Ruthenium-p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline Ligands with –Br (Br-Qpy) and –Phenoxy (OH-Ph-Qpy) Groups for Cytotoxicity and Catalytic Transfer Hydrogenation Studies: Synthesis and Characterization. Retrieved from [Link]

  • TCU Digital Repository. (n.d.). Synthesis and characterization of RPy2N2 pyridinophane ligands and transition metal complexes as therapeutics and catalysts. Retrieved from [Link]

  • MDPI. (2024). Electrochemically Active Copper Complexes with Pyridine-Alkoxide Ligands. Retrieved from [Link]

  • PubMed Central. (n.d.). Pyridyl-Thiourea Ruthenium and Osmium Complexes: Coordination of Ligand and Application as FLP Hydrogenation Catalysts. Retrieved from [Link]

  • PubMed. (n.d.). Copper(II) complexes of pyridyl-appended diazacycloalkanes: synthesis, characterization, and application to catalytic olefin aziridination. Retrieved from [Link]

  • RSC Publishing. (2021). Application of 4-pyridylselenolate palladium macrocycles in Suzuki couplings. Retrieved from [Link]

  • JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Retrieved from [Link]

  • ResearchGate. (n.d.). Metal complex catalysis in a synthesis of pyridine bases. Retrieved from [Link]

  • ResearchGate. (n.d.). Privileged ligands for palladium-catalyzed cross-coupling reactions. Retrieved from [Link]

  • PubMed Central. (2019). Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry. Retrieved from [Link]

  • PubMed. (2009). Synthesis, Structures and Catalytic Activities of Ruthenium(ii) Carbonyl Chloride Complexes Containing Pyridine-Functionalised N-heterocyclic Carbenes. Retrieved from [Link]

Sources

Application Notes and Protocols for the Derivatization of [5-(Pyridin-4-yl)thiophen-2-yl]methanol for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The [5-(pyridin-4-yl)thiophen-2-yl]methanol scaffold represents a privileged heterocyclic system in medicinal chemistry, combining the structural motifs of pyridine and thiophene.[1][2][3] This unique arrangement of electron-deficient and electron-rich aromatic rings offers a versatile platform for the development of novel therapeutic agents.[1] Derivatives of this scaffold have shown promise in a range of biological applications, including oncology and infectious diseases.[1][4] This document provides a comprehensive guide for researchers, outlining detailed protocols for the synthesis of the core molecule and its subsequent derivatization via esterification and etherification to generate a library of compounds for biological evaluation. Furthermore, we propose a strategic approach to the biological screening of these novel derivatives.

Introduction: The Scientific Rationale

The convergence of a pyridine and a thiophene ring within a single molecular entity creates a unique electronic and structural landscape amenable to diverse biological interactions. The pyridine ring, a bioisostere of a phenyl group, can significantly impact a molecule's physicochemical properties, such as solubility and LogP, and can participate in hydrogen bonding and π-stacking interactions with biological targets. The thiophene ring, another important pharmacophore, is present in numerous FDA-approved drugs and is known for its metabolic stability and ability to modulate biological activity.[2][3]

The primary alcohol functional group on the thiophene ring of [5-(pyridin-4-yl)thiophen-2-yl]methanol serves as a key handle for chemical modification. By converting this alcohol into a diverse array of esters and ethers, a chemical library can be generated. This library allows for the systematic exploration of the structure-activity relationship (SAR), probing how modifications in lipophilicity, steric bulk, and electronic properties at this position influence biological activity. The goal of such a derivatization campaign is to identify compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Synthesis of the Core Scaffold: [5-(Pyridin-4-yl)thiophen-2-yl]methanol

The synthesis of the core molecule can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a robust and widely used method for the formation of carbon-carbon bonds between aryl halides and boronic acids or esters.[5][6][7][8][9][10] In this protocol, we couple a commercially available bromopyridine with a thiophene boronic acid pinacol ester bearing the required hydroxymethyl group.

Physicochemical Properties of Key Reagents and Product
CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
4-Bromopyridine hydrochlorideC₅H₅BrClN194.4619524-06-2
(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanolC₁₁H₁₇BO₃S240.131026796-39-3
[5-(Pyridin-4-yl)thiophen-2-yl]methanolC₁₀H₉NOS191.25138194-04-4
Reaction Scheme

Caption: Suzuki-Miyaura cross-coupling for the synthesis of the core scaffold.

Detailed Synthesis Protocol
  • Reaction Setup: To a flame-dried round-bottom flask, add 4-bromopyridine hydrochloride (1.0 eq), (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol (1.1 eq)[11], potassium carbonate (3.0 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.

  • Reaction: Stir the mixture at 80-90 °C under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford [5-(pyridin-4-yl)thiophen-2-yl]methanol as a solid.

Derivatization Strategies for Library Synthesis

The primary alcohol of the core scaffold is an ideal point for introducing chemical diversity. Below are protocols for two common and robust derivatization methods: esterification and etherification.

Esterification via Acyl Chlorides

This method allows for the rapid synthesis of a wide range of esters.

Esterification cluster_reactants Reactants cluster_reagents Base cluster_product Product Core_Molecule [5-(Pyridin-4-yl)thiophen-2-yl]methanol Ester_Product Ester Derivative Core_Molecule->Ester_Product Esterification Acyl_Chloride R-COCl Acyl_Chloride->Ester_Product Base Triethylamine or Pyridine Base->Ester_Product

Caption: General esterification workflow.

  • Reaction Setup: Dissolve [5-(pyridin-4-yl)thiophen-2-yl]methanol (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere.

  • Base Addition: Add triethylamine (1.5 eq) or pyridine (as a co-solvent) to the solution and cool to 0 °C in an ice bath.

  • Acyl Chloride Addition: Add the desired acyl chloride (1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired ester.

Etherification via Williamson Ether Synthesis

This classic method is suitable for synthesizing a variety of ether derivatives.

Etherification cluster_reactants Reactants cluster_reagents Base cluster_product Product Core_Molecule [5-(Pyridin-4-yl)thiophen-2-yl]methanol Ether_Product Ether Derivative Core_Molecule->Ether_Product Williamson Ether Synthesis Alkyl_Halide R-X (X = Br, I) Alkyl_Halide->Ether_Product Base NaH Base->Ether_Product

Caption: General etherification workflow.

  • Alkoxide Formation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere and cool to 0 °C.

  • Alcohol Addition: Add a solution of [5-(pyridin-4-yl)thiophen-2-yl]methanol (1.0 eq) in anhydrous THF dropwise to the NaH suspension. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 30 minutes.

  • Alkyl Halide Addition: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Dilute with ethyl acetate and separate the layers. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Biological Screening Strategy

Given the known biological activities of pyridinyl-thiophene derivatives, a tiered screening approach is recommended.

Initial Cytotoxicity Screening

A primary screen to assess the general cytotoxicity of the synthesized library is a crucial first step. This can be performed against a panel of human cancer cell lines.

  • Suggested Cell Lines:

    • MCF-7 (Breast Cancer)

    • A549 (Lung Cancer)

    • HeLa (Cervical Cancer)

    • A non-cancerous cell line (e.g., HEK293) to assess selectivity.

  • Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine cell viability and calculate IC₅₀ values.[12]

Target-Based Screening

Based on literature precedents for similar scaffolds, specific enzyme or receptor-based assays can be employed for secondary screening of promising non-cytotoxic compounds or to elucidate the mechanism of action of cytotoxic hits.

  • Potential Targets and Assays:

    • Kinase Inhibition: EGFR and VEGFR-2 are known targets for related compounds.[4] Kinase inhibition assays (e.g., using luminescence-based or fluorescence-based methods) can quantify the inhibitory potential of the derivatives.

    • Anti-inflammatory Targets: Cyclooxygenase (COX-1/COX-2) inhibition assays can be performed to evaluate potential anti-inflammatory activity.[13]

    • Antimicrobial Activity: The derivatives can be screened against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) to determine their minimum inhibitory concentration (MIC).[4]

Data Presentation and Interpretation

The results from the biological screens should be tabulated to facilitate SAR analysis.

Table 2: Hypothetical Biological Screening Data

Compound IDR Group (Ester/Ether)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)EGFR Inhibition (%) @ 10 µM
Core Molecule-H> 50> 50< 10
Ester-1 -COCH₃25.432.115
Ester-2 -COPh10.215.845
Ester-3 -COCF₃5.18.962
Ether-1 -CH₂Ph18.722.535
Ether-2 -CH₂CH₃45.3> 5012

This systematic approach of synthesis, derivatization, and tiered biological screening will enable the efficient exploration of the chemical space around the [5-(pyridin-4-yl)thiophen-2-yl]methanol scaffold and facilitate the identification of novel lead compounds for further drug development.

References

  • Benchchem. Thiophene-Pyridine Derivatives: A Comprehensive Technical Guide to Their Biological Activities.
  • Molecules. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • Der Pharma Chemica. Biological Screening for a New Series of Thiophene/Pentahydrocycloheptathieno[2,3-D]Pyrimidine Derivatives along with their Synthetic Strategy. [Link]

  • ResearchGate. (PDF) Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. [Link]

  • Molecules. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. [Link]

  • PubMed. Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of replacement of the 3-hydroxyphenyl group with pyridine or thiophene bioisosteres. [Link]

  • ResearchGate. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • Der Pharma Chemica. Biological Screening for a New Series of Thiophene/Pentahydrocycloheptathieno[2,3-D]Pyrimidine Derivatives along with their Synthetic Strategy | Abstract. [Link]

  • PubMed. Design, synthesis and biological screening of some pyridinylpyrazole and pyridinylisoxazole derivatives as potential anti-inflammatory, analgesic, antipyretic and antimicrobial agents. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]

  • RSC Publishing. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

  • NIH. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

  • ResearchGate. (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • NIH. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • PubMed. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • RSC Publishing. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. [Link]

  • PubMed. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. [Link]

  • MOLBASE. Pyrimidin-5-yl-di-thiophen-2-yl-methanol|108395-04-6. [Link]

  • PubChem. Thiophene-2-carboxylic acid pyridin-2-yl-[(thiophen-2-ylmethyl)-carbamoyl]-methyl ester. [Link]

  • PubChem. Pyrimidin-5-yl-di-thiophen-2-yl-methanol. [Link]

  • PubChem. (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening Assays Involving [5-(Pyridin-4-yl)thiophen-2-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating the Bioactivity of a Novel Heterocyclic Compound

The compound [5-(Pyridin-4-yl)thiophen-2-yl]methanol represents a class of heterocyclic molecules holding significant potential in drug discovery. Its structure, featuring both a pyridine and a thiophene ring, is reminiscent of scaffolds found in compounds with a wide range of biological activities, including but not limited to kinase inhibition and modulation of critical signaling pathways.[1][2] High-throughput screening (HTS) is an essential first step in characterizing the bioactivity of such novel chemical entities, enabling the rapid and efficient screening of large compound libraries to identify potential "hits".[3]

This guide provides detailed application notes and protocols for two distinct and robust HTS assays designed to broadly assess the therapeutic potential of [5-(Pyridin-4-yl)thiophen-2-yl]methanol and its analogs. We will explore both a biochemical approach, focusing on the highly druggable target class of protein kinases, and a cell-based phenotypic screen to investigate the modulation of the Wnt/β-catenin signaling pathway, a critical regulator of cellular processes often dysregulated in disease.[4][5]

Part 1: Biochemical HTS Assay for Kinase Inhibition using Fluorescence Polarization (FP)

Scientific Rationale: Targeting the Kinome

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling and are frequently implicated in diseases such as cancer and inflammation, making them a major focus of drug discovery efforts.[5][6] The structural motifs present in [5-(Pyridin-4-yl)thiophen-2-yl]methanol are found in known kinase inhibitors.[1] Therefore, a primary HTS campaign to screen for kinase inhibition is a logical and evidence-based starting point.

Fluorescence Polarization (FP) is a highly effective HTS technology for studying molecular interactions, such as an inhibitor binding to a kinase.[7][8][9] The assay is homogeneous, meaning it is a "mix-and-read" format without the need for separation or wash steps, making it ideal for automation and high-throughput applications.[7][9] The principle relies on the change in the rotational speed of a fluorescently labeled molecule (a tracer) upon binding to a larger protein. A small, unbound tracer tumbles rapidly, resulting in low polarization of emitted light. When bound to a larger protein, its tumbling slows, leading to higher polarization. A competitive inhibitor, such as our test compound, will displace the tracer, causing a decrease in polarization.[10]

Experimental Workflow: FP-Based Kinase Inhibition Assay

FP_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Data Acquisition & Analysis Compound_Prep Compound Dilution ([5-(Pyridin-4-yl)thiophen-2-yl]methanol) Dispense_Compound Dispense Compound & Controls Compound_Prep->Dispense_Compound Reagent_Prep Reagent Preparation (Kinase, Tracer, ATP) Dispense_Kinase Add Kinase & Incubate Reagent_Prep->Dispense_Kinase Dispense_Compound->Dispense_Kinase Test Compound Dispense_Tracer Add FP Tracer & ATP Dispense_Kinase->Dispense_Tracer Kinase-Compound Mix Incubate_Final Incubate to Equilibrium Dispense_Tracer->Incubate_Final Read_Plate Read Fluorescence Polarization (mP) Incubate_Final->Read_Plate Data_Analysis Calculate % Inhibition & IC50 Values Read_Plate->Data_Analysis

Caption: Workflow for a competitive FP-based kinase inhibition HTS assay.

Detailed Protocol: FP-Based Kinase Inhibition Assay

This protocol is a general template and should be optimized for the specific kinase target.

Materials and Reagents:

  • 384-well, low-volume, non-binding black microplates

  • Acoustic dispenser or pin tool for compound addition

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring fluorescence polarization

  • Recombinant protein kinase of interest

  • Fluorescently labeled tracer (a known ligand or ATP competitive probe)

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • DMSO for compound dilution

  • Positive control (a known inhibitor, e.g., Staurosporine)

  • Negative control (DMSO vehicle)

Procedure:

  • Compound Plating:

    • Prepare a stock solution of [5-(Pyridin-4-yl)thiophen-2-yl]methanol in 100% DMSO.

    • Create a serial dilution plate in DMSO.

    • Using an acoustic dispenser, transfer 20-50 nL of each compound concentration into the wells of the 384-well assay plate. Also, dispense positive and negative controls.

  • Reagent Preparation:

    • Prepare a 2X kinase solution in assay buffer at a concentration determined during assay development.

    • Prepare a 2X tracer/ATP solution in assay buffer. The tracer concentration should be at its Kd for the kinase, and the ATP concentration at its Km.

  • Assay Execution:

    • Add 5 µL of the 2X kinase solution to each well of the assay plate containing the compounds.

    • Centrifuge the plate briefly (e.g., 1 minute at 1000 rpm) and incubate for 15-30 minutes at room temperature.

    • Add 5 µL of the 2X tracer/ATP solution to all wells.

    • Centrifuge the plate again and incubate for 60-120 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.

  • Data Acquisition:

    • Read the plate on a plate reader equipped with appropriate filters for the chosen fluorophore. Measure fluorescence polarization in millipolarization units (mP).

Data Analysis and Interpretation
  • Calculate Percent Inhibition:

    • The percent inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_low) / (mP_high - mP_low)) where mP_sample is the mP value of the test well, mP_low is the average mP of the positive control (maximum inhibition), and mP_high is the average mP of the negative control (no inhibition).

  • Determine IC50 Values:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce the signal by 50%.

Sample Data Table:

Compound Concentration (µM)Average mP% Inhibition
0 (DMSO)2500
0.012453.8
0.122023.1
116069.2
1012596.2
100120100
Staurosporine (10 µM)120100

Part 2: Cell-Based HTS Assay for Wnt Signaling Pathway Modulation

Scientific Rationale: Screening in a Physiological Context

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and adult tissue homeostasis.[11][12] Aberrant Wnt signaling is a hallmark of numerous cancers and other diseases.[11] A cell-based assay provides a more physiologically relevant context for screening, as it accounts for cell permeability, metabolism, and potential off-target effects.[13]

Luciferase reporter assays are a widely used and highly sensitive method for monitoring the activity of specific signaling pathways in a high-throughput format.[14][15][16] This assay utilizes a cell line that has been engineered to express the firefly luciferase gene under the control of a promoter containing T-cell factor/lymphoid enhancer factor (TCF/LEF) binding sites. TCF/LEF are the transcriptional effectors of the canonical Wnt pathway. When the pathway is activated, β-catenin translocates to the nucleus and co-activates TCF/LEF, leading to the expression of luciferase.[13] Inhibitors of the pathway will prevent this, resulting in a decrease in the luminescent signal.[13]

Wnt Signaling and Reporter Assay Principle

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_nucleus Nucleus cluster_readout Assay Readout Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Beta_Catenin_off β-catenin Destruction_Complex->Beta_Catenin_off Phosphorylates Proteasome Proteasome Beta_Catenin_off->Proteasome Degradation Wnt_Ligand Wnt Ligand Frizzled Frizzled/LRP5/6 Wnt_Ligand->Frizzled Dsh Dishevelled Frizzled->Dsh Activates Dsh->Destruction_Complex Inhibits Beta_Catenin_on β-catenin (Accumulates) TCF_LEF TCF/LEF Beta_Catenin_on->TCF_LEF Translocates & Co-activates Luciferase_Gene Luciferase Reporter Gene TCF_LEF->Luciferase_Gene Activates Transcription Luciferase_Protein Luciferase Protein Luciferase_Gene->Luciferase_Protein Translation Light Luminescent Signal Luciferase_Protein->Light Catalyzes Luciferin Luciferin + ATP Luciferin->Light Test_Compound [5-(Pyridin-4-yl)thiophen-2-yl]methanol (Potential Inhibitor) Test_Compound->Beta_Catenin_on Inhibits Accumulation?

Caption: The canonical Wnt signaling pathway and the principle of the luciferase reporter assay.

Detailed Protocol: Wnt/β-catenin Luciferase Reporter Assay

Materials and Reagents:

  • HEK293T or other suitable cells stably transfected with a TCF/LEF-luciferase reporter construct (e.g., TOPFlash)

  • 384-well, solid white, tissue culture-treated microplates

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Wnt pathway agonist (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021)

  • Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™)

  • Luminometer plate reader

  • Automated liquid handling systems

Procedure:

  • Cell Seeding:

    • Harvest and resuspend the reporter cells to a concentration of 2.5 x 10^5 cells/mL in assay medium.

    • Using an automated dispenser, seed 20 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

    • Incubate the plate for 4-6 hours at 37°C and 5% CO2 to allow cell attachment.

  • Compound Addition:

    • Transfer 20-50 nL of the serially diluted [5-(Pyridin-4-yl)thiophen-2-yl]methanol (in DMSO) to the cell plates. Include positive (known Wnt inhibitor) and negative (DMSO) controls.

  • Pathway Activation:

    • Immediately after compound addition, add 5 µL of the Wnt pathway agonist (e.g., Wnt3a) to all wells except for the unstimulated controls.

    • Incubate the plates for 16-24 hours at 37°C and 5% CO2.

  • Luminescence Reading:

    • Equilibrate the plates and the luciferase assay reagent to room temperature.

    • Add 25 µL of the luciferase reagent to each well.

    • Incubate for 10 minutes at room temperature to ensure cell lysis and signal stabilization.

    • Read the luminescence on a plate reader.

Data Analysis and Interpretation
  • Calculate Percent Activity/Inhibition:

    • The data is normalized to the controls on each plate: % Activity = 100 * (RLU_sample - RLU_min) / (RLU_max - RLU_min) where RLU_sample is the relative light units from the test well, RLU_min is the average RLU from the unstimulated or positive control wells, and RLU_max is the average RLU from the stimulated DMSO control wells.

    • For inhibitors, percent inhibition is 100 - % Activity.

  • Determine IC50/EC50 Values:

    • Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic model to calculate IC50 (for inhibitors) or EC50 (for activators) values.

Sample Data Table:

Compound Concentration (µM)Average RLU% Inhibition
0 (DMSO + Wnt3a)500,0000
0.01480,0004.2
0.1410,00018.8
1250,00052.1
1080,00087.5
10030,00097.9
Known Inhibitor (10 µM)25,00098.9
0 (Unstimulated)20,000100

Note: A parallel cytotoxicity assay (e.g., CellTiter-Glo®) is crucial to distinguish true pathway inhibition from non-specific cell death.

Conclusion

The high-throughput screening assays detailed in these application notes provide a robust framework for the initial characterization of [5-(Pyridin-4-yl)thiophen-2-yl]methanol. The fluorescence polarization assay offers a precise biochemical method to identify potential kinase inhibitors, while the luciferase reporter assay provides a physiologically relevant system to discover modulators of the critical Wnt/β-catenin signaling pathway. By employing these complementary approaches, researchers can efficiently and effectively elucidate the biological activity of this novel compound, paving the way for further lead optimization and drug development efforts.

References

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in high-throughput screening. Expert Opinion on Drug Discovery, 6(1), 17-32. [Link]

  • Baggio, R., & Vettor, R. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Methods and Applications in Fluorescence, 4(2), 022001. [Link]

  • ResearchGate. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review | Request PDF. [Link]

  • Thorne, N., et al. (2010). High-Throughput Firefly Luciferase Reporter Assays. Current Protocols in Chemical Biology, 2, 249-266. [Link]

  • Marson, D., et al. (2012). A high-throughput screen for Wnt/β-catenin signaling pathway modulators in human iPSC-derived neural progenitors. PLoS One, 7(8), e43510. [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. [Link]

  • Takeda, S., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery, 24(7), 756-765. [Link]

  • Barker, N., & Clevers, H. (2008). High throughout screening for Wnt signaling inhibitors. Cancer Research, 68(9 Supplement), 2763. [Link]

  • BellBrook Labs. (n.d.). From Lab to Lead: Using Fluorescence Polarization in Drug Development. [Link]

  • Major, M. B., & Moon, R. T. (2005). Canonical Wnt signaling: high-throughput RNAi widens the path. The Journal of Cell Biology, 170(6), 869-874. [Link]

  • ResearchGate. (n.d.). Affordable Luciferase Reporter Assay for Cell-Based High-Throughput Screening | Request PDF. [Link]

  • Davis, M. I., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Current Opinion in Chemical Biology, 15(4), 514-521. [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. [Link]

  • Vidugiriene, J., et al. (2018). Characterization and Use of TurboLuc Luciferase as a Reporter for High-Throughput Assays. Biochemistry, 57(17), 2491-2502. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. [Link]

  • Li, Z., et al. (2016). A Luciferase Reporter Gene System for High-Throughput Screening of γ-Globin Gene Activators. Methods in Molecular Biology, 1437, 141-154. [Link]

  • Drug Discovery and Development. (2008). High-Throughput Screening for Kinase Inhibitors. [Link]

  • MDPI. (2023). A High-Throughput Cell-Based Luciferase Reporter Assay for Identifying Inhibitors of ASGR1. International Journal of Molecular Sciences, 24(13), 10834. [Link]

  • Amerigo Scientific. (n.d.). High Throughput Screening Assays for Drug Discovery. [Link]

  • PubChem. (n.d.). [5-(Morpholin-4-yl)thiophen-2-yl]methanol. [Link]

  • El-Naggar, M., et al. (2021). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances, 11(52), 32889-32910. [Link]

  • MDPI. (2020). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 25(11), 2533. [Link]

  • El-Demerdash, A., et al. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Molecules, 27(4), 1332. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of [5-(Pyridin-4-yl)thiophen-2-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable resource for researchers, scientists, and professionals in drug development, this Technical Support Center offers comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of [5-(Pyridin-4-yl)thiophen-2-yl]methanol. As Senior Application Scientists, we provide in-depth, field-tested insights to enhance your experimental success.

The synthesis of [5-(Pyridin-4-yl)thiophen-2-yl]methanol is a multi-step process that can present challenges impacting yield and purity. This guide is designed to directly address common issues encountered during its synthesis, providing both explanatory and actionable advice to streamline your research.

I. Troubleshooting the Suzuki-Miyaura Coupling Reaction

A prevalent and effective method for synthesizing the key intermediate, 5-(pyridin-4-yl)thiophene-2-carbaldehyde, is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction couples a halo-pyridine with a thiophene boronic acid or its ester. However, several factors can lead to suboptimal results.

Question 1: My Suzuki coupling reaction is resulting in a low yield of the desired 5-(pyridin-4-yl)thiophene-2-carbaldehyde, with significant formation of thiophene as a byproduct. What is the likely cause, and how can I mitigate this?

Answer:

The observation of thiophene as a major byproduct is a classic indicator of protodeboronation .[2] This is a detrimental side reaction where the carbon-boron bond of your thiophene boronic acid is cleaved and replaced by a proton from the reaction medium, consuming your starting material and consequently reducing the overall yield.[2] The key to improving your yield is to ensure the rate of the desired Suzuki coupling surpasses the rate of protodeboronation.

Here are the primary factors to investigate and the corresponding troubleshooting steps:

  • Base Selection: Strong bases can accelerate the rate of protodeboronation.[2] If you are using potent bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), consider switching to milder inorganic bases. Finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often more effective choices. In certain systems, potassium fluoride (KF) can also suppress this side reaction.[2][3]

  • Reaction Temperature: Elevated temperatures increase the rate of both the desired coupling and the undesired protodeboronation.[2] It is advisable to lower the reaction temperature. Operating at the lowest effective temperature, often in the 60-80 °C range, can significantly slow the rate of protodeboronation while still permitting the Suzuki coupling to proceed efficiently.[2]

  • Catalyst System Optimization: A slow or inefficient catalyst system provides a larger window of opportunity for the boronic acid to decompose.[2] Employing a highly active catalyst system can accelerate the cross-coupling. Modern palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) can increase the rate of the productive reaction, minimizing the time available for decomposition.[2]

Question 2: I've adjusted the base and temperature, but my yields are still unsatisfactory. My thiophene boronic acid appears to be degrading before the reaction is complete. What further optimizations can I explore?

Answer:

Thiophene boronic acids, particularly 2-thiopheneboronic acid, are notoriously unstable under typical Suzuki conditions.[2] If initial modifications are insufficient, a more robust strategy may be necessary.

  • Consider Boronic Esters: The free boronic acid form is often the most susceptible to degradation. Consider using more stable boronic esters, such as MIDA (N-methyliminodiacetic acid) boronates. These compounds are generally more robust and offer the advantage of a "slow release" of the boronic acid under the reaction conditions, which can lead to more efficient coupling.[4]

  • Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can contribute to the degradation of both the catalyst and the boronic acid.

II. Troubleshooting the Aldehyde Reduction Step

The second stage of the synthesis involves the reduction of the 5-(pyridin-4-yl)thiophene-2-carbaldehyde intermediate to the target [5-(Pyridin-4-yl)thiophen-2-yl]methanol. While generally a straightforward conversion, issues can still arise.

Question 3: The final product, [5-(Pyridin-4-yl)thiophen-2-yl]methanol, is impure even after purification. What are the potential sources of these impurities?

Answer:

The purity of your final product is intrinsically linked to the successful execution of both the Suzuki coupling and the reduction steps.

  • Purity of the Aldehyde Intermediate: The most likely source of impurities in your final product is the carryover of unreacted starting materials or byproducts from the Suzuki coupling reaction. It is crucial to ensure the 5-(pyridin-4-yl)thiophene-2-carbaldehyde intermediate is thoroughly purified, typically by column chromatography on silica gel, before proceeding to the reduction step.[2]

  • Incomplete Reduction: If the reduction is not driven to completion, the starting aldehyde will remain as an impurity. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), to ensure all the aldehyde has been consumed before workup.

  • Workup and Purification: During the workup of the reduction reaction, ensure proper quenching of any excess reducing agent and thorough extraction of the product. The final purification of [5-(Pyridin-4-yl)thiophen-2-yl]methanol is also critical and may require column chromatography to remove any residual impurities.

Frequently Asked Questions (FAQs)

Q: What is a reliable, generalized protocol for the Suzuki-Miyaura coupling of 4-bromopyridine with 5-formylthiophen-2-ylboronic acid?

A: A representative procedure would involve charging a reaction vessel with 5-formylthiophen-2-ylboronic acid, 4-bromopyridine, and a mild base such as potassium carbonate in a solvent system like a mixture of dioxane and water. The vessel is then degassed and backfilled with an inert gas before adding a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0). The reaction mixture is then heated, typically in the range of 80-90°C, until the starting materials are consumed, as monitored by TLC or LC-MS.[5][6]

Q: What is a standard and effective method for the reduction of 5-(pyridin-4-yl)thiophene-2-carbaldehyde?

A: A common and effective method is reduction with sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol. The aldehyde is dissolved in the solvent and cooled in an ice bath. Sodium borohydride is then added portion-wise, and the reaction is stirred until completion. This method has been shown to be high-yielding for similar substrates.[7]

Q: Are there any alternative synthetic strategies for preparing the 5-(pyridin-4-yl)thiophene-2-carbaldehyde intermediate?

A: Yes, recent advancements in synthetic methodology have introduced novel approaches. One such method is the "skeletal editing" of pyridines to thiophenes. This involves a CN-to-S atom swap through a process of nucleophilic addition, ring-opening, and ring-closing, using elemental sulfur as the reagent.[8][9][10] This strategy offers a different disconnection approach and could be a valuable alternative depending on the availability of starting materials.

Experimental Protocols & Visualizations

Optimized Suzuki-Miyaura Coupling Protocol
  • Reaction Setup: To a solution of 4,5-dibromothiophene-2-carboxaldehyde (or a suitable halo-pyridine) in a 6:1 mixture of dioxane/water, add the first boronic acid (1.1 equivalents), potassium carbonate (2.0 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).[5]

  • Execution: Heat the reaction mixture to 90°C for 12 hours.[5]

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by column chromatography on silica gel.[2]

Data Summary: Suzuki Coupling Performance
Boronic AcidYield (%)
Phenylboronic acid75
4-Methoxyphenylboronic acid82
4-Fluorophenylboronic acid78
2-Methoxyphenylboronic acid65
Yields are for the one-pot double Suzuki coupling of 4,5-dibromothiophene-2-carboxaldehyde as reported in the literature.
Standard Aldehyde Reduction Protocol
  • Reaction Setup: Dissolve the purified 5-(pyridin-4-yl)thiophene-2-carbaldehyde in methanol and cool the solution to 0°C in an ice bath.

  • Execution: Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the stirred solution. Continue stirring at 0°C for 1 hour and then at room temperature for an additional 2 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting aldehyde by TLC.

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product. Purify by column chromatography if necessary.

Visual Diagrams

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition R1-Pd(II)-X R1-Pd(II)-X Oxidative Addition->R1-Pd(II)-X [Pd(II) Complex] R1-X R1-X R1-X->Oxidative Addition Aryl/Vinyl Halide Transmetalation Transmetalation R1-Pd(II)-X->Transmetalation R1-Pd(II)-R2 R1-Pd(II)-R2 Transmetalation->R1-Pd(II)-R2 [Di-organopalladium(II)] R2-B(OR)2 R2-B(OR)2 Base Activation Base Activation R2-B(OR)2->Base Activation Boronic Acid/Ester [R2-B(OH)3]- [R2-B(OH)3]- Base Activation->[R2-B(OH)3]- Activated Boronate [R2-B(OH)3]-->Transmetalation Reductive Elimination Reductive Elimination R1-Pd(II)-R2->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Regeneration R1-R2 R1-R2 Reductive Elimination->R1-R2 Coupled Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_byproduct Observe Thiophene Byproduct? start->check_byproduct protodeboronation Likely Protodeboronation check_byproduct->protodeboronation Yes other_issues Consider Other Issues (e.g., Reagent Purity, Inert Atmosphere) check_byproduct->other_issues No optimize_conditions Optimize Reaction Conditions protodeboronation->optimize_conditions change_base Switch to Milder Base (K3PO4, K2CO3) optimize_conditions->change_base lower_temp Lower Reaction Temperature (60-80 °C) optimize_conditions->lower_temp catalyst Improve Catalyst System (e.g., XPhos, SPhos) optimize_conditions->catalyst boronic_ester Use Boronic Ester (e.g., MIDA ester) optimize_conditions->boronic_ester

Caption: Troubleshooting workflow for low Suzuki coupling yields.

References

  • BenchChem. (n.d.). Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids.
  • ChemRxiv. (2025). Skeletal Editing of Pyridines to Thiophene-2-carbaldehydes.
  • PubChem. (n.d.). 5-(Pyridin-4-yl)thiophene-2-carbaldehyde.
  • CCS Chemistry. (2025). Skeletal Editing of Pyridines to Thiophene-2-Carbaldehydes.
  • National Institutes of Health. (2025). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur.
  • CCS Chemistry. (2025). Skeletal Editing of Pyridines to Thiophene-2-Carbaldehydes.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
  • National Institutes of Health. (n.d.). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Benchchem. (n.d.). A Comparative Guide to Suzuki Coupling of 3,4- dibromothiophene-2-carbaldehyde and 4,5.
  • Benchchem. (n.d.). Synthesis of 5-(Thiophen-2-yl)nicotinaldehyde: Application Notes and Protocols.
  • CCS Chemistry. (2025). Skeletal Editing of Pyridines to Thiophene-2-Carbaldehydes.

Sources

Technical Support Center: Purification of [5-(Pyridin-4-yl)thiophen-2-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the purification of [5-(Pyridin-4-yl)thiophen-2-yl]methanol. This molecule, a valuable intermediate in pharmaceutical research, possesses a unique chemical architecture that presents distinct purification challenges. Its structure incorporates a basic pyridine nitrogen, a polar hydroxyl group, and two aromatic rings (thiophene and pyridine), leading to complex solubility and chromatographic behavior. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common purification issues, ensuring the attainment of high-purity material essential for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of [5-(Pyridin-4-yl)thiophen-2-yl]methanol that complicate its purification?

A: The purification challenges stem from three key molecular features acting in concert:

  • Basic Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen (pKa typically around 5-6) makes the molecule basic.[1] This basicity causes strong, undesirable interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to significant peak tailing during column chromatography.[1]

  • Polar Hydroxymethyl Group (-CH₂OH): The alcohol functional group imparts high polarity and the ability to act as both a hydrogen bond donor and acceptor. This leads to strong retention on polar stationary phases like silica and influences its solubility profile, often making it highly soluble in polar solvents but poorly soluble in non-polar ones.

  • Aromatic Thiophene Ring: The thiophene ring is generally stable but can be susceptible to degradation under strongly acidic conditions, potentially leading to polymerization or the formation of colored impurities.[2][3]

Q2: What are the most common impurities I am likely to encounter during the synthesis and purification of this compound?

A: Impurities typically arise from the synthetic route and potential degradation. Common culprits include:

  • Unreacted Starting Materials: Depending on the synthesis (e.g., Suzuki or Stille coupling), residual boronic acids/esters, stannanes, or halo-aromatics may be present.

  • Oxidation Byproducts: The primary alcohol is susceptible to over-oxidation to the corresponding aldehyde, [5-(Pyridin-4-yl)thiophen-2-yl]carbaldehyde, or carboxylic acid.

  • Polymerization Products: Acid-catalyzed degradation of the thiophene methanol moiety can lead to resinous, polymeric materials.[2]

  • Catalyst Residues: Residual palladium or other transition metal catalysts from coupling reactions.

  • Homocoupling Products: Bipyridyl or bithiophene species formed as side products during cross-coupling reactions.

Q3: Should I prioritize purification by column chromatography or recrystallization?

A: The choice depends on the impurity profile and the scale of your reaction.

  • Column Chromatography is generally the most versatile method for removing a wide range of impurities with different polarities. It is often the first choice for complex mixtures. However, it requires careful method development to overcome the challenges of peak tailing.[4]

  • Recrystallization is an excellent and highly efficient method for final purification if your crude product is already of moderate purity (>85-90%) and a suitable solvent system can be identified.[5][6] It is particularly effective at removing trace impurities and can be more scalable than chromatography. Often, a rapid chromatographic separation to remove gross impurities followed by a final recrystallization yields the best results.

Troubleshooting Guide: Chromatographic Purification

This section addresses specific issues encountered during chromatographic purification in a question-and-answer format.

Q: My compound is streaking and tailing severely on my silica gel column, making separation impossible. What is happening and how do I fix it?

A: Causality: This is the most common issue for pyridine-containing compounds.[1] The basic nitrogen atom on the pyridine ring is strongly interacting with acidic silanol groups on the silica surface via an acid-base interaction. This leads to a non-uniform elution front, resulting in a "tailed" or "streaked" peak.

Solutions:

  • Use a Basic Modifier: Add a small amount of a basic modifier to your eluent system. This competitively binds to the active silanol sites, preventing your compound from interacting strongly.

    • Triethylamine (Et₃N): Add 0.1-1% triethylamine to your mobile phase (e.g., Dichloromethane/Methanol/Et₃N 95:5:0.5).

    • Ammonia: Pre-saturate your mobile phase with ammonia by bubbling ammonia gas through it or by adding a small percentage of a concentrated ammonium hydroxide solution (e.g., 0.5-1% of 7N ammonia in methanol to your mobile phase).

  • Switch the Stationary Phase:

    • Alumina (Neutral or Basic): Alumina has fewer strongly acidic sites than silica and can be an excellent alternative.

    • Deactivated Silica: Use commercially available end-capped silica or prepare it by treating standard silica with a silylating agent.

    • Reverse-Phase (C18) Silica: This is often the best solution. The separation mechanism is based on hydrophobicity, which avoids the problematic silanol interactions.[7][8]

Q: My product has very low recovery from the silica column, even with highly polar eluents. Why?

A: Causality: There are two likely causes:

  • Irreversible Binding: The interaction with silica is so strong that even highly polar solvents cannot elute the compound. This is common if the silica has a high concentration of acidic sites.

  • On-Column Degradation: The acidic nature of the silica gel may be catalyzing the degradation of your compound. Thiophene-containing molecules can be particularly sensitive to acid.[2][3]

Solutions:

  • Perform a Stability Test (2D-TLC): Before committing your entire batch to a column, test its stability on silica. See Protocol 2 for the detailed procedure. If degradation is observed, you must avoid silica gel.

  • Use a Less Acidic System: Switch to neutral alumina or a polymer-based column.

  • Employ Reverse-Phase Chromatography: This is the most reliable approach if stability on silica is an issue. A typical mobile phase would be a gradient of Water (with 0.1% formic acid or ammonium acetate) and Acetonitrile or Methanol.[8][9]

Q: I have poor separation between my product and a similarly polar impurity. How can I improve the resolution?

A: Causality: The selectivity of your chromatographic system is insufficient to resolve the two compounds. This means you need to change the chemical interactions governing the separation.

Solutions:

  • Optimize the Mobile Phase: Systematically vary the solvent composition. Sometimes, switching from methanol to ethanol or isopropanol as the polar component can alter selectivity.

  • Change the Stationary Phase: If you are using a standard C18 column in reverse-phase, switching to a column with a different interaction mechanism, such as a Phenyl-Hexyl or a Polar-Embedded Phase, can dramatically improve separation.[1]

  • Adjust the Mobile Phase pH: In reverse-phase chromatography, adjusting the pH can significantly impact retention and selectivity. The pKa of the pyridine nitrogen is around 5.2.[9]

    • At a low pH (< 3) , the pyridine will be protonated (positively charged), which can improve peak shape and alter retention.[1]

    • At a high pH (> 8) , the pyridine will be neutral. This requires a pH-stable column (e.g., a hybrid or polymer-based C18).

Chromatography Method Selection Workflow

start Start: Crude Sample Analysis by TLC/LCMS tailing Observe Peak Tailing on Silica TLC? start->tailing stability Observe Degradation on TLC/LCMS? tailing->stability No np_mod Action: Use Normal Phase (Silica) with Basic Modifier (e.g., 1% Et3N) tailing->np_mod Yes resolution Poor Resolution? stability->resolution No avoid_silica Action: Avoid Silica. Use Alumina or Reverse Phase. stability->avoid_silica Yes optimize Action: Optimize Mobile Phase or Change Stationary Phase (e.g., C18 to Phenyl) resolution->optimize Yes success Result: Successful Purification resolution->success No np_mod->resolution rp Action: Use Reverse Phase (C18) with Acidic Modifier (e.g., 0.1% FA) avoid_silica->success optimize->success

Caption: A workflow for selecting the right chromatographic method.

Troubleshooting Guide: Recrystallization

Q: I cannot find a suitable single solvent for recrystallization. The compound is either too soluble or not soluble enough. What should I do?

A: Causality: This is a common problem for molecules with mixed polarity characteristics. The polar alcohol and pyridine groups make it very soluble in polar solvents (like methanol, ethanol), while the aromatic core prevents it from dissolving in non-polar solvents (like hexanes).

Solution: Use a binary solvent system, also known as a solvent/anti-solvent recrystallization.[10][11] In this technique, you dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble) and then slowly add a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes cloudy (the saturation point). Then, you gently heat to redissolve and allow it to cool slowly.

Table 1: Recommended Solvent Pairs for Recrystallization
"Good" Solvent (Polar)"Anti-Solvent" (Less Polar)
Methanol or EthanolWater
Acetonen-Hexane or n-Heptane
Ethyl Acetaten-Hexane or n-Heptane
Tetrahydrofuran (THF)n-Hexane or n-Heptane

Q: My compound "oiled out" during cooling instead of forming crystals. How can I prevent this?

A: Causality: Oiling out occurs when the compound's solubility decreases so rapidly upon cooling that it separates as a liquid phase before it has time to form an ordered crystal lattice.[6] This often happens when the solution is too concentrated or cooled too quickly.

Solutions:

  • Add More Solvent: Before cooling, add a small amount of the "good" solvent to make the solution slightly more dilute.

  • Cool Slowly: Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Slow cooling is critical for crystal formation.[5]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[6]

  • Add a Seed Crystal: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled solution to initiate crystallization.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography (Normal Phase with Basic Modifier)
  • Slurry Preparation: Adsorb your crude material onto a small amount of silica gel (~2-3x the mass of your crude product). First, dissolve the compound in a minimal amount of a polar solvent (e.g., Methanol or DCM). Add the silica gel to this solution and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator.

  • Column Packing: Dry-pack the column with silica gel (typically 50-100x the mass of your crude material). Settle the silica by tapping the column, then wet the column with the starting mobile phase (e.g., 100% Dichloromethane).

  • Loading: Carefully add your dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 100% Dichloromethane + 0.5% Et₃N). Gradually increase the polarity by adding a more polar solvent (e.g., Methanol or Ethyl Acetate containing 0.5% Et₃N). A typical gradient might be from 0% to 10% Methanol in Dichloromethane.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: 2D-TLC Stability Test

This protocol is a crucial diagnostic tool to determine if your compound degrades on silica gel.[12]

  • Spotting: On a square TLC plate, spot a concentrated solution of your crude material in the bottom-left corner, about 1.5 cm from each edge.

  • First Development: Develop the plate in a suitable solvent system (e.g., 95:5 DCM/MeOH).

  • Drying and Rotation: Remove the plate from the chamber and dry it completely with a stream of air or nitrogen until all solvent has evaporated. Rotate the plate 90 degrees counter-clockwise so the lane of separated spots is now at the bottom.

  • Second Development: Develop the plate again in the same solvent system.

  • Analysis:

    • Stable Compound: If the compound is stable, all spots will lie on the 45-degree diagonal.

    • Unstable Compound: If new spots appear that are off the diagonal, it indicates that the compound degraded while in contact with the silica on the plate.

Visual Guide for 2D-TLC Interpretation

cluster_0 Stable Compound cluster_1 Unstable Compound a b Diagonal Line of Spots c d Off-Diagonal Degradation Spots

Caption: Expected outcomes for a 2D-TLC stability test.

References

  • ResearchGate. (2015). Why is normal phase chromatography good for use on polar analytes?[Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Link]

  • Huebner, C. F. (1951). Paper Chromatography of Pyridine Derivatives. Nature. [Link]

  • Phenomenex. Normal Phase HPLC Columns. [Link]

  • SIELC Technologies. (2012). Pyridine. [Link]

  • Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. [Link]

  • SIELC Technologies. Separation of 4-Acetylpyridine on Newcrom R1 HPLC column. [Link]

  • PubMed. (2009). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. [Link]

  • LCGC. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. [Link]

  • Wikipedia. Pyridine. [Link]

  • The Pharma Master. Troubleshooting. [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • MDPI. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. [Link]

  • Aumet. (2025). What are the key steps in the purification of pharmaceutical intermediates?[Link]

  • University of California, Los Angeles. Recrystallization, filtration and melting point. [Link]

  • Michigan State University, Department of Chemistry. Recrystallization. [Link]

  • ResearchGate. (2020). On the Basicity of Conjugated Nitrogen Heterocycles in Different Media. [Link]

  • University of Colorado Boulder, Department of Chemistry. Recrystallization. [Link]

  • ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]

  • Reddit. (2020). Performing column chromatography on pyridine-based compounds sucks [OC]. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of Calgary, Department of Chemistry. Recrystallization. [Link]

  • Der Pharma Chemica. (2016). Synthesis, properties and biological activity of thiophene: A review. [Link]

  • CHROMacademy. Troubleshooting. [Link]

  • GE Healthcare. Protein purification troubleshooting guide. [Link]

  • Pearson. (2024). Acid-Base Properties of Nitrogen Heterocycles. [Link]

  • ResearchGate. (2025). Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). [Link]

  • YouTube. (2018). 33.05 Acid-base Properties of Heterocycles. [Link]

  • PubChem. [5-(Morpholin-4-yl)thiophen-2-yl]methanol. [Link]

  • ResearchGate. (2019). Biocatalyzed Enantiomerically Pure Production of (S)‐Phenyl(thiophen‐2‐yl)methanol. [Link]

  • PubChem. 2-Thiophenemethanol. [Link]

  • Asian Journal of Chemistry. (2008). Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. [Link]

  • PubChem. (5-Thiophen-2-ylthiophen-2-yl)methanol. [Link]

Sources

side-product formation in the synthesis of [5-(Pyridin-4-yl)thiophen-2-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of [5-(Pyridin-4-yl)thiophen-2-yl]methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions related to side-product formation and overall reaction success. Our goal is to provide you with the in-depth technical insights and field-proven solutions necessary to optimize your synthetic route.

Introduction: The Synthetic Pathway

The synthesis of [5-(Pyridin-4-yl)thiophen-2-yl]methanol is typically achieved through a two-step process. First, a Suzuki-Miyaura cross-coupling reaction is performed between a suitable 5-halothiophene-2-carbaldehyde and 4-pyridylboronic acid to form the intermediate, 5-(pyridin-4-yl)thiophene-2-carbaldehyde.[1] This intermediate is then reduced to the target alcohol. Each of these steps presents unique challenges that can lead to the formation of undesirable side-products, impacting yield and purity.

This guide will provide a structured approach to troubleshooting these issues, grounded in mechanistic principles and supported by authoritative literature.

Visualizing the Synthesis Workflow

The following diagram outlines the primary synthetic route and highlights key stages where side-product formation can occur.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Reduction start 5-Bromo-2-thiophenecarboxaldehyde + 4-Pyridylboronic Acid suzuki Pd Catalyst, Base Dioxane/Water start->suzuki Reactants intermediate 5-(Pyridin-4-yl)thiophene-2-carbaldehyde suzuki->intermediate Desired Product side_products_1 Homocoupling Products Dehalogenation Product Protodeborylation Product suzuki->side_products_1 Side Reactions reduction NaBH4, MeOH/THF intermediate->reduction Intermediate for Reduction final_product [5-(Pyridin-4-yl)thiophen-2-yl]methanol reduction->final_product Desired Product side_products_2 Over-reduction Products Unreacted Aldehyde reduction->side_products_2 Side Reactions

Caption: Synthetic workflow for [5-(Pyridin-4-yl)thiophen-2-yl]methanol.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions.

Issue 1: Low Yield in Suzuki-Miyaura Coupling Step

Question: My Suzuki-Miyaura coupling reaction between 5-bromothiophene-2-carbaldehyde and 4-pyridylboronic acid is resulting in a low yield of the desired 5-(pyridin-4-yl)thiophene-2-carbaldehyde. What are the potential causes and how can I improve the yield?

Answer:

Low yields in this Suzuki-Miyaura coupling are often attributable to several competing side reactions.[2] Understanding the mechanism of these side reactions is key to mitigating them.

Potential Causes and Solutions:

  • Homocoupling of Boronic Acid: 4-Pyridylboronic acid can couple with itself to form 4,4'-bipyridine. This is often promoted by the presence of oxygen and certain palladium catalysts.

    • Solution: Ensure your reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[3][4] Degassing your solvents by sparging with an inert gas or using the freeze-pump-thaw method is crucial.[5]

  • Protodeborylation: The C-B bond of the 4-pyridylboronic acid can be cleaved by hydrolysis, replacing the boronic acid group with a hydrogen atom to form pyridine.[2] This is a common issue with heteroaryl boronic acids.

    • Solution: Use a non-aqueous base like potassium fluoride (KF) or cesium carbonate (Cs2CO3) to activate the boronic acid without introducing excess water.[6] While some water is often necessary for the Suzuki reaction, minimizing it can reduce protodeborylation.[7]

  • Dehalogenation of the Thiophene Substrate: The starting 5-bromothiophene-2-carbaldehyde can be reduced to thiophene-2-carbaldehyde, especially in the presence of a palladium catalyst and a hydride source.

    • Solution: The choice of phosphine ligand on the palladium catalyst can influence this side reaction.[8] Experiment with different ligands, such as SPhos or XPhos, which have been shown to be effective in challenging Suzuki couplings.[9]

  • Catalyst Inactivation: The palladium catalyst can precipitate as palladium black, rendering it inactive.[2]

    • Solution: Ensure efficient stirring and consider using a phase-transfer catalyst if you are using a biphasic solvent system. The choice of ligand can also stabilize the active Pd(0) catalyst.[8]

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

  • To a flame-dried round-bottom flask, add 5-bromothiophene-2-carbaldehyde (1.0 eq), 4-pyridylboronic acid (1.2 eq), and potassium carbonate (K2CO3, 2.0 eq).[7]

  • Seal the flask with a septum and purge with argon for 10-15 minutes.

  • Add degassed dioxane and water (e.g., a 4:1 to 6:1 v/v mixture) via syringe.[7]

  • Add the palladium catalyst, such as Pd(PPh3)4 (0.03 eq), under a positive flow of argon.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Incomplete Reduction of the Aldehyde

Question: I am observing a significant amount of unreacted 5-(pyridin-4-yl)thiophene-2-carbaldehyde after the reduction step with sodium borohydride (NaBH4). How can I drive the reaction to completion?

Answer:

While sodium borohydride is a mild and selective reducing agent for aldehydes and ketones, incomplete reduction can occur due to several factors.[10][11]

Potential Causes and Solutions:

  • Insufficient Reducing Agent: Sodium borohydride can decompose in protic solvents like methanol over time.[10]

    • Solution: Use a slight excess of NaBH4 (e.g., 1.5-2.0 equivalents) to compensate for any decomposition.[10] Adding the NaBH4 portion-wise can also help maintain a sufficient concentration throughout the reaction.

  • Low Reaction Temperature: While the reaction is often started at 0 °C to control the initial exotherm, prolonged reaction at this temperature may slow down the rate.

    • Solution: After the initial addition of NaBH4 at 0 °C, allow the reaction to warm to room temperature and stir for an additional 1-2 hours to ensure completion.

  • Solvent System: The choice of solvent can impact the reactivity of NaBH4.

    • Solution: A mixture of a protic solvent like methanol (to protonate the intermediate alkoxide) and an aprotic solvent like tetrahydrofuran (THF) can improve solubility and reaction kinetics.[10]

Experimental Protocol: Complete Aldehyde Reduction

  • Dissolve 5-(pyridin-4-yl)thiophene-2-carbaldehyde (1.0 eq) in a mixture of methanol and THF (e.g., 1:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH4, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Monitor the reaction by TLC. If starting material remains, add an additional portion of NaBH4 (0.5 eq) and continue stirring.

  • Once complete, carefully quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the desired alcohol.

Frequently Asked Questions (FAQs)

Q1: Can I use a stronger reducing agent like lithium aluminum hydride (LiAlH4) for the reduction step?

A1: While LiAlH4 is a more powerful reducing agent than NaBH4, it is generally not recommended for this synthesis.[12] LiAlH4 is highly reactive and less chemoselective, and it can potentially reduce the pyridine or thiophene rings under certain conditions. Sodium borohydride offers sufficient reactivity for the aldehyde reduction while being more tolerant of other functional groups present in the molecule.[13][14]

Q2: I am seeing an impurity with a mass corresponding to the addition of a phenyl group to my product after the Suzuki coupling. Where is this coming from?

A2: This is a known side-product in Suzuki-Miyaura couplings that use palladium catalysts with triphenylphosphine (PPh3) ligands.[15] The phenyl group can transfer from the phosphine ligand to the palladium center and then participate in the coupling reaction.

  • Mitigation Strategy: To avoid this, you can use a palladium catalyst with different phosphine ligands, such as tricyclohexylphosphine (PCy3) or tri(o-tolyl)phosphine.[3] Alternatively, using a "ligandless" palladium source like Pd(OAc)2 in combination with a specialized ligand like SPhos can also prevent this side reaction.

Q3: How can I effectively purify the final product, [5-(Pyridin-4-yl)thiophen-2-yl]methanol?

A3: The final product is a polar molecule due to the alcohol and pyridine functionalities. Purification is typically achieved by column chromatography on silica gel. A gradient elution system is often effective, starting with a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity by adding more ethyl acetate and then a small percentage of methanol. The pyridine nitrogen can cause tailing on the silica gel column; adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent can help to obtain sharper peaks and better separation.

Data Summary Table

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Analytical Method
5-(Pyridin-4-yl)thiophene-2-carbaldehydeC10H7NOS189.24LC-MS, 1H NMR
[5-(Pyridin-4-yl)thiophen-2-yl]methanolC10H9NOS191.25LC-MS, 1H NMR, IR
4,4'-Bipyridine (Homocoupling)C10H8N2156.18LC-MS
Thiophene-2-carbaldehyde (Dehalogenation)C5H4OS112.15GC-MS, 1H NMR

Logical Relationships in Troubleshooting

The following diagram illustrates a decision-making process for troubleshooting low yields in the Suzuki-Miyaura coupling step.

G start Low Yield in Suzuki Coupling check_homocoupling Check for Homocoupling (e.g., 4,4'-bipyridine) start->check_homocoupling check_dehalogenation Check for Dehalogenation (e.g., thiophene-2-carbaldehyde) check_homocoupling->check_dehalogenation No solution_inert Improve Inert Atmosphere (Degas Solvents) check_homocoupling->solution_inert Yes check_protodeborylation Check for Protodeborylation (e.g., pyridine) check_dehalogenation->check_protodeborylation No solution_ligand Change Pd Ligand (e.g., SPhos, XPhos) check_dehalogenation->solution_ligand Yes solution_base_solvent Optimize Base and Solvent (e.g., Cs2CO3, minimize H2O) check_protodeborylation->solution_base_solvent Yes end Improved Yield check_protodeborylation->end No solution_inert->end solution_ligand->end solution_base_solvent->end

Caption: Decision tree for troubleshooting the Suzuki-Miyaura coupling step.

References

  • Uemura, M., et al. (2020). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Molecules, 25(21), 5182. [Link]

  • Organic Chemistry Portal. Sodium Borohydride. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Ward, D. E., & Rhee, C. K. (1991). Chemoselective reductions with sodium borohydride. Aldehydes vs. ketones. Synthetic Communications, 18(16-17), 1927-1934. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • YouTube. Common Byproducts in Suzuki Coupling. [Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • ResearchGate. The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Boronic Acid Pinacol Esters. [Link]

  • ResearchGate. The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Chemguide. reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]

  • OpenOChem Learn. Reduction of Aldehydes and Ketones. [Link]

  • PubChem. 5-(Pyridin-4-yl)thiophene-2-carbaldehyde. [Link]

  • Reddit. Help needed with unreproducible Suzuki coupling. [Link]

  • NIH. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. [Link]

Sources

troubleshooting low reactivity of 5-bromothiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-bromothiophene-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in various chemical transformations.

Understanding the Reactivity of 5-Bromothiophene-2-carbaldehyde

5-Bromothiophene-2-carbaldehyde is a bifunctional molecule featuring a reactive aldehyde group and a bromine atom attached to an electron-rich thiophene ring.[1] This unique structure allows for a variety of subsequent chemical modifications. The aldehyde functionality is susceptible to nucleophilic attack and can participate in reactions such as Wittig olefination, Horner-Wadsworth-Emmons reactions, Knoevenagel condensations, and reductive aminations.[1][2][3][4] The bromine atom, positioned at the 5-position of the thiophene ring, is amenable to cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds.[1][5]

The thiophene ring itself is considered aromatic, though its aromaticity is less than that of benzene.[6] The sulfur heteroatom influences the electron distribution within the ring, generally making the positions adjacent to it (alpha positions) more reactive. In 5-bromothiophene-2-carbaldehyde, both the bromo and aldehyde substituents are at alpha positions, influencing each other's reactivity. The electron-withdrawing nature of the aldehyde group can impact the reactivity of the C-Br bond in cross-coupling reactions.[7][8]

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation with 5-bromothiophene-2-carbaldehyde, providing potential causes and actionable solutions.

Issue 1: Low or No Conversion in Suzuki-Miyaura Cross-Coupling Reactions

You are attempting to couple 5-bromothiophene-2-carbaldehyde with an arylboronic acid using a palladium catalyst, but you observe minimal to no formation of the desired biaryl product.

Potential Causes:

  • Inactive Catalyst: The palladium catalyst may have been deactivated by exposure to oxygen.[9][10]

  • Inefficient Ligand: The chosen phosphine ligand may not be suitable for the specific substrates, leading to slow oxidative addition or reductive elimination.

  • Inappropriate Base or Solvent: The base may not be strong enough to facilitate the transmetalation step, or the solvent system may not be optimal for solubility and reaction kinetics.[11][12]

  • Low Reaction Temperature: The temperature may be insufficient to overcome the activation energy for the catalytic cycle.[11][13]

  • Poor Quality Boronic Acid: The boronic acid may have degraded, especially if it is prone to protodeboronation.[11]

Suggested Solutions:

  • Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents by bubbling with an inert gas like argon or nitrogen for an extended period.[9][10] Maintain a positive pressure of inert gas throughout the reaction setup.

  • Catalyst and Ligand Screening:

    • Screen a panel of phosphine ligands. For electron-rich substrates like thiophenes, bulky, electron-rich phosphine ligands such as XPhos or SPhos can be effective.[12]

  • Optimize Base and Solvent:

    • Switch to a milder base like K₃PO₄ or Cs₂CO₃, which can be effective and minimize side reactions.[11][12]

    • A common solvent system for Suzuki couplings is a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.[14][15] The water is crucial for the activity of inorganic bases.[16]

  • Adjust Reaction Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Reactions are often run between 80-120 °C.[1][13]

  • Verify Boronic Acid Quality: Use a fresh batch of boronic acid or a more stable boronate ester. A slight excess (1.1-1.5 equivalents) of the boronic acid is often used.[9][10]

Workflow for Troubleshooting Suzuki Coupling:

Start Low Conversion in Suzuki Coupling Inert Check Inert Atmosphere (Degas Solvents/Reagents) Start->Inert Catalyst Screen Catalysts & Ligands (e.g., Pd-NHC, XPhos) Inert->Catalyst If no improvement Base_Solvent Optimize Base & Solvent (e.g., K3PO4, Dioxane/H2O) Catalyst->Base_Solvent If no improvement Temp Increase Temperature (Incrementally to 80-120°C) Base_Solvent->Temp If no improvement Boronic_Acid Verify Boronic Acid Quality (Use fresh, slight excess) Temp->Boronic_Acid If no improvement Success Successful Coupling Boronic_Acid->Success Problem Solved cluster_1 Step 1: Carbanion Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Protonation cluster_4 Step 4: Dehydration A Active Methylene Compound C Carbanion A->C + Base B Base E Alkoxide Intermediate C->E attacks D 5-Bromothiophene- 2-carbaldehyde D->E F Protonated Intermediate E->F + H+ G α,β-Unsaturated Product F->G - H2O

Sources

preventing decomposition of [5-(Pyridin-4-yl)thiophen-2-yl]methanol during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for [5-(Pyridin-4-yl)thiophen-2-yl]methanol. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to prevent and diagnose its decomposition.

Introduction: Understanding the Molecule's Stability

[5-(Pyridin-4-yl)thiophen-2-yl]methanol is a heterocyclic compound featuring three key structural motifs: a pyridine ring, a thiophene ring, and a primary alcohol (methanol) group. Each of these components contributes to its chemical reactivity and potential degradation pathways. The primary sources of instability are oxidation, photodegradation, and exposure to incompatible environmental conditions.

The thiophene ring's sulfur atom is susceptible to oxidation, which can lead to the formation of thiophene S-oxides and subsequently sulfones.[1][2][3] The primary alcohol group is readily oxidized to form an aldehyde and then a carboxylic acid. Furthermore, thiophene-containing compounds can be sensitive to light, which can catalyze degradation.[4][5] This guide provides the necessary strategies to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of decomposition for [5-(Pyridin-4-yl)thiophen-2-yl]methanol? A1: The most common degradation pathways are:

  • Oxidation: Atmospheric oxygen can oxidize both the thiophene sulfur atom and the methanol group.[1][2][6] This process can be accelerated by heat and light.

  • Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate degradation reactions. Thiophene moieties can be particularly susceptible to this.[4]

  • Thermal Stress: Elevated temperatures accelerate all degradation reactions.[7]

  • Acid/Base Contamination: The pyridine nitrogen is basic and can be protonated by acids.[8][9] While the compound is generally stable, strong acidic or basic conditions can catalyze hydrolysis or other reactions.

Q2: What are the ideal storage conditions for this compound? A2: For maximum stability, the compound should be stored at 2-8°C , under an inert atmosphere (Argon or Nitrogen) , and protected from light in a tightly sealed container.

Q3: My sample is a solid. Do I still need to worry about an inert atmosphere? A3: Yes. While degradation is slower in the solid state, oxygen can still permeate the solid and the headspace of the container. For long-term storage, flushing the vial with an inert gas before sealing is a critical step to minimize oxidative degradation.

Q4: How can I tell if my sample has started to decompose? A4: Initial signs of degradation can include a color change (e.g., from white/off-white to yellow or brown) or a change in physical form. The most definitive way is through analytical techniques like HPLC, which can separate and detect the formation of new impurity peaks.[10][11]

Visualizing Potential Degradation

Understanding the potential chemical changes is the first step in preventing them. The following diagram illustrates the most probable degradation pathways under common stress conditions.

DecompositionPathways Parent [5-(Pyridin-4-yl)thiophen-2-yl]methanol (Parent Compound) Aldehyde 5-(Pyridin-4-yl)thiophene-2-carbaldehyde Parent->Aldehyde Mild Oxidation (O₂, Light) SOxide Thiophene S-Oxide Derivative Parent->SOxide Oxidation (O₂, H₂O₂) Polymer Polymeric Byproducts Parent->Polymer Light / Heat CarboxylicAcid 5-(Pyridin-4-yl)thiophene-2-carboxylic acid Aldehyde->CarboxylicAcid Strong Oxidation (O₂) Sulfone Thiophene S,S-Dioxide (Sulfone) Derivative SOxide->Sulfone Further Oxidation TroubleshootingWorkflow Start Degradation Suspected Visual Visual Inspection: Color Change? Clumping? Start->Visual NoChange No Visual Change Visual->NoChange No Change Visual Change Observed Visual->Change Yes Analytical Run HPLC/LC-MS Analysis PurityOK Purity > 98%? No new peaks? Analytical->PurityOK NoChange->Analytical Change->Analytical Degraded Purity Decreased New Peaks Present PurityOK->Degraded No Use Proceed with Caution Re-test before critical use PurityOK->Use Yes Action ACTION: 1. Quarantine Lot 2. Review Storage History 3. Identify Degradants Degraded->Action Purify Purify or Discard Action->Purify

Caption: A decision-making workflow for troubleshooting suspected sample degradation.

Experimental Protocols

Adherence to standardized protocols is the best defense against compound decomposition.

Protocol 1: Recommended Long-Term Storage

This protocol ensures the optimal environment for maintaining the compound's integrity.

Materials:

  • Vial of [5-(Pyridin-4-yl)thiophen-2-yl]methanol

  • Amber glass vial with a PTFE-lined cap

  • Source of dry, inert gas (Argon or Nitrogen) with a regulator and needle adapter

  • Parafilm or other sealing tape

  • Refrigerator (2-8°C)

Procedure:

  • Preparation: If not already in a suitable container, transfer the compound into a clean, dry amber glass vial in a low-humidity environment (e.g., a glove box or under a gentle stream of inert gas).

  • Inerting: Insert a needle connected to the inert gas line into the vial's headspace. Insert a second, wider-gauge "exhaust" needle.

  • Purging: Gently flush the headspace with the inert gas for 1-2 minutes. This displaces any air (and thus oxygen and moisture).

  • Sealing: Remove the exhaust needle first, then the gas inlet needle, and immediately cap the vial tightly.

  • Securing: Wrap the cap-vial interface with Parafilm to provide an additional barrier against moisture and gas exchange.

  • Storage: Place the sealed vial in a refrigerator maintained at 2-8°C. Ensure the location is dark. [12][13]7. Documentation: Label the vial clearly with the compound name, date of storage, and storage conditions.

Protocol 2: Analytical Monitoring for Stability

A stability-indicating method is crucial for detecting degradation. [10][14]This generic HPLC method can serve as a starting point for monitoring the purity of your sample.

Table 2: Example HPLC Method Parameters

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reverse-phase column suitable for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent protonation of the pyridine nitrogen.
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient 5% B to 95% B over 20 minA broad gradient helps to elute the parent compound and potential degradation products with varying polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection UV at 254 nm and 280 nmAromatic nature of the compound allows for strong UV absorbance. Monitoring multiple wavelengths can help distinguish peaks.
Injection Vol. 10 µLStandard injection volume.
Sample Prep. Dissolve in 50:50 Water:AcetonitrileEnsure complete dissolution before injection.

Expected Elution Order (Hypothetical):

  • 5-(Pyridin-4-yl)thiophene-2-carboxylic acid: Most polar, will elute earliest.

  • Thiophene S-Oxide Derivative: Increased polarity from the S=O bond.

  • [5-(Pyridin-4-yl)thiophen-2-yl]methanol: Parent compound.

  • 5-(Pyridin-4-yl)thiophene-2-carbaldehyde: Less polar than the alcohol, will elute later.

By implementing these storage, handling, and analytical protocols, you can significantly extend the shelf-life and ensure the scientific validity of your experiments involving [5-(Pyridin-4-yl)thiophen-2-yl]methanol.

References
  • Efficient oxidation of thiophene derivatives with homogeneous and heterogeneous MTO/H2O2 systems. (n.d.). ScienceDirect.
  • Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. (2024). MDPI. Retrieved January 14, 2026, from [Link]

  • Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. (2024). ResearchGate. Retrieved January 14, 2026, from [Link]

  • How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. (2025). ResolveMass Laboratories Inc.. Retrieved January 14, 2026, from [Link]

  • Technical Guide Series - Forced Degradation Studies. (n.d.). HubSpot. Retrieved January 14, 2026, from [Link]

  • Thiophene - Wikipedia. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

  • Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • The Use Of Forced Degradation In Analytical Method Development. (n.d.). Dow Development Laboratories. Retrieved January 14, 2026, from [Link]

  • Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). (2025). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Thiophene Oxidation and Reduction Chemistry. (2014). ResearchGate. Retrieved January 14, 2026, from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Luminata. Retrieved January 14, 2026, from [Link]

  • Forced Degradation Studies. (2016). MedCrave. Retrieved January 14, 2026, from [Link]

  • Computational Estimation of the Acidities of Pyrimidines and Related Compounds. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved January 14, 2026, from [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. Retrieved January 14, 2026, from [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS. Retrieved January 14, 2026, from [Link]

  • Synthesis and evaluation of a novel pyridinyl thiazolidine derivative as an antioxidant and corrosion inhibitor for mild steel in acidic environments. (n.d.). Arabian Journal of Chemistry. Retrieved January 14, 2026, from [Link]

  • Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • The Proper Storage and Handling of Volatile Analytical Standards. (n.d.). ChromaRest. Retrieved January 14, 2026, from [Link]

  • How to Store Alcohol: The Crucial Role of Temperature, Humidity, and Light. (n.d.). OMGCHEERS. Retrieved January 14, 2026, from [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). National Institutes of Health. Retrieved January 14, 2026, from [Link]

Sources

Technical Support Center: Scale-Up of [5-(Pyridin-4-yl)thiophen-2-yl]methanol Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of [5-(Pyridin-4-yl)thiophen-2-yl]methanol. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to larger-scale production. We will address common challenges in a practical question-and-answer format, focusing on the underlying chemical principles to empower you to troubleshoot effectively.

The synthesis of [5-(Pyridin-4-yl)thiophen-2-yl]methanol is typically achieved via a two-step process: a palladium-catalyzed Suzuki-Miyaura cross-coupling to form the C-C bond between the pyridine and thiophene rings, followed by the reduction of a formyl group to the desired primary alcohol. While straightforward on a small scale, scaling up this process introduces challenges related to reaction kinetics, mass and heat transfer, impurity profiles, and final product isolation.

Overall Synthetic Workflow

The logical flow of the synthesis is outlined below. Each stage presents unique scale-up challenges that will be addressed in this guide.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Aldehyde Reduction cluster_2 Step 3: Purification A 5-Bromo-2-thiophenecarboxaldehyde C Pd Catalyst + Ligand + Base A->C B Pyridine-4-boronic Acid B->C D 5-(Pyridin-4-yl)thiophene-2-carbaldehyde C->D C-C Bond Formation F [5-(Pyridin-4-yl)thiophen-2-yl]methanol D->F Reduction E Reducing Agent (e.g., NaBH4) E->F G Crude Product F->G H Crystallization / Chromatography G->H I Pure Final Product H->I

Caption: Synthetic pathway for [5-(Pyridin-4-yl)thiophen-2-yl]methanol.

Part 1: Troubleshooting the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used reaction, but it is sensitive to multiple variables that become more pronounced upon scale-up.[1]

Question 1: My scaled-up Suzuki reaction is stalling or giving low yields, whereas the lab-scale reaction worked perfectly. What's going on?

Answer: This is a classic scale-up challenge. The root cause often lies in factors that do not scale linearly from a small flask to a large reactor, primarily related to mass and heat transfer, and atmospheric control.

Potential Causes & Troubleshooting Steps:

  • Catalyst Deactivation via Oxygen:

    • Why it happens: The active Pd(0) species is highly sensitive to oxygen.[2] On a small scale, achieving an inert atmosphere with a nitrogen balloon is simple. In a large reactor, leaks, headspace, and reagent quality are more significant sources of oxygen ingress.

    • Solution:

      • Ensure all reagents and solvents are thoroughly degassed. For solvents, this means sparging with nitrogen or argon for an extended period.[3]

      • Perform multiple vacuum/nitrogen backfill cycles on the reactor before adding reagents.[3]

      • Maintain a positive pressure of inert gas throughout the reaction.

      • Consider that some Suzuki reactions may paradoxically require trace oxygen to facilitate the catalytic cycle, but this is difficult to control on a large scale and an inert atmosphere is the standard starting point.[4]

  • Poor Mixing and Mass Transfer:

    • Why it happens: This reaction is often biphasic (e.g., toluene/water or dioxane/water). Inadequate agitation in a large reactor leads to poor mixing between the organic and aqueous phases, where the base and boronic acid often reside. This slows the reaction rate and can lead to byproduct formation.

    • Solution:

      • Characterize the mixing efficiency of your reactor. Ensure the impeller design and speed are sufficient to create a fine emulsion of the two phases.

      • Consider a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), which can facilitate the reaction, especially when using aqueous bases.[5][6]

  • Temperature Gradients:

    • Why it happens: Large volumes have a smaller surface-area-to-volume ratio, making heat transfer less efficient. Localized "hot spots" can form near the reactor walls, leading to thermal degradation of the catalyst, starting materials, or product.[1]

    • Solution:

      • Ensure your reactor's heating/cooling jacket is functioning correctly and providing uniform temperature control.

      • Use a slower, controlled ramp-up to the target reaction temperature.

      • Monitor the internal reaction temperature, not just the jacket temperature.

ParameterLab Scale (1 g)Pilot Scale (1 kg)Key Considerations for Scale-Up
Inert Gas Nitrogen balloonPositive N₂ pressure, sparged solventsRigorous exclusion of O₂ is critical.[2][3]
Agitation Magnetic stir bar (1000 rpm)Overhead stirrer (e.g., 100-300 rpm)Must be sufficient to ensure phase mixing.
Heating Oil bathHeating/cooling jacketAvoid localized overheating; monitor internal temp.[1]
Catalyst Load 1-2 mol%0.5-1 mol%Aim to reduce catalyst loading for cost and ease of removal.
Question 2: My scaled-up reaction produces a significant amount of 4,4'-bipyridine (homocoupling byproduct). How can I prevent this?

Answer: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen or issues with stoichiometry and reaction conditions.

Potential Causes & Troubleshooting Steps:

  • Oxygen in the Reaction:

    • Why it happens: As mentioned above, oxygen can interfere with the catalytic cycle, leading to oxidative side reactions that favor the homocoupling of the boronic acid.[7]

    • Solution: The most effective solution is rigorous deoxygenation of all solvents and reagents and maintaining a strictly inert atmosphere.

  • Incorrect Stoichiometry or Slow Transmetalation:

    • Why it happens: If the transmetalation step (transfer of the pyridyl group from boron to palladium) is slow relative to other processes, the boronic acid can undergo side reactions.

    • Solution:

      • Ensure the boronic acid is of high quality. Impurities can inhibit the reaction.

      • Slightly increase the equivalents of boronic acid (e.g., from 1.1 to 1.2 eq.) to ensure the aryl halide is consumed.

      • The choice of base is critical. Weaker bases can lead to slower reactions and more side products. A common choice is an aqueous solution of K₂CO₃, Na₂CO₃, or K₃PO₄.[8]

Question 3: What is the best practice for removing residual palladium from the intermediate, 5-(Pyridin-4-yl)thiophene-2-carbaldehyde?

Answer: Removing palladium to ppm levels is crucial for pharmaceutical applications.[1] This is typically done after the reaction workup and before isolation of the intermediate.

Troubleshooting Flowchart for Palladium Removal:

G start Reaction Workup Complete (Aqueous/Organic Separation) charcoal Treat Organic Layer with Activated Carbon start->charcoal filter_charcoal Filter through Celite® charcoal->filter_charcoal check_pd1 Analyze Pd Level (ICP-MS) filter_charcoal->check_pd1 scavenger Treat with Thiol-Based Scavenger (e.g., SiliaMetS Thiol) check_pd1->scavenger  > 10 ppm success Proceed to Isolation check_pd1->success  < 10 ppm filter_scavenger Filter Scavenger scavenger->filter_scavenger check_pd2 Analyze Pd Level (ICP-MS) filter_scavenger->check_pd2 check_pd2->success  < 10 ppm fail Consult Specialist/ Re-evaluate Process check_pd2->fail  > 10 ppm

Sources

Technical Support Center: Alternative Catalysts for [5-(Pyridin-4-yl)thiophen-2-yl]methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of [5-(Pyridin-4-yl)thiophen-2-yl]methanol, a key heterocyclic building block in medicinal chemistry and materials science. The synthesis of this molecule, typically achieved via Suzuki-Miyaura cross-coupling, often relies on traditional palladium catalysts. However, researchers frequently encounter challenges such as catalyst poisoning, low yields, and the need for harsh reaction conditions. This guide provides in-depth troubleshooting advice and explores effective alternative catalysts to overcome these obstacles, ensuring a more efficient, robust, and cost-effective synthesis.

The primary synthetic route involves a cross-coupling reaction, for instance, between a 4-pyridylboronic acid and a 5-halothiophene-2-carbaldehyde (or its protected form), followed by reduction of the aldehyde. The core challenges often arise during the C-C bond formation, where the catalyst's performance is paramount.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format, focusing on catalyst-related problems and providing actionable solutions with alternative catalytic systems.

Question 1: My reaction yield is consistently low (<30%), and I observe significant starting material. What are the likely catalytic causes?

Answer: Low conversion is a classic symptom of poor catalyst performance or deactivation. In the context of coupling pyridine and thiophene moieties, the catalyst is fighting an uphill battle against potent poisons.

Root Cause Analysis:

  • Catalyst Poisoning: This is the most probable cause. Both the pyridine nitrogen and the thiophene sulfur can act as strong Lewis bases, irreversibly binding to the active sites of palladium catalysts.[1][2][3][4] This chemical deactivation effectively reduces the amount of active catalyst available to participate in the catalytic cycle.[2][5]

  • Inefficient Reductive Elimination: The final step of the Suzuki cycle, reductive elimination to form the C-C bond, can be sluggish for electron-deficient heterocycles like pyridine. This can lead to catalyst "stalling" and side reactions.

  • Protodeboronation of the Boronic Acid: The pyridylboronic acid can be unstable under the reaction conditions, especially with strong bases and high temperatures, leading to its decomposition into pyridine and boric acid before it can couple.[6] This side reaction consumes your starting material, directly reducing the yield.[6]

Solutions & Alternative Catalyst Strategies:

  • Strategy 1: Switch to a More Robust Palladium System.

    • Rationale: Standard catalysts like Pd(PPh₃)₄ are often susceptible to poisoning. Modern catalysts utilize bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that protect the palladium center and promote faster reductive elimination.[7]

    • Recommendation: Employ a pre-formed palladium precatalyst with a biarylphosphine ligand (e.g., SPhos, XPhos) or an NHC ligand (e.g., PEPPSI-type precatalysts).[8][9] These systems are designed for challenging couplings and often operate under milder conditions, which also helps prevent boronic acid decomposition.[10]

  • Strategy 2: Transition to a Nickel-Based Catalyst.

    • Rationale: Nickel catalysts are often more tolerant of functional groups and can be more cost-effective than palladium. They have shown excellent efficacy in coupling heteroaryl compounds.[11][12][13][14]

    • Recommendation: Use an air-stable Ni(0) precatalyst like [Ni(4-CF3stb)3] or a system generated in situ from NiCl₂(PCy₃)₂.[11][13] These catalysts can function effectively without complex ligands, simplifying the reaction setup.[11][12]

  • Strategy 3: Explore Ligandless Palladium Systems.

    • Rationale: In some cases, the phosphine ligands themselves can be problematic. Ligandless systems, where palladium salts like Pd(OAc)₂ or PdCl₂ are used, can form highly active palladium nanoclusters in situ that drive the reaction.[15][16][17]

    • Recommendation: Trial a reaction using Pd(OAc)₂ with K₂CO₃ in a polar solvent like methanol or even water.[17] These conditions can be surprisingly effective and avoid the cost and complexity of specialized ligands.[16][17]

Question 2: My reaction is messy, with multiple side products that are difficult to separate. How can I improve selectivity?

Answer: Poor selectivity often points to competing side reactions like homocoupling of the boronic acid (forming bipyridine) or dehalogenation of the thiophene starting material.

Root Cause Analysis:

  • Homocoupling: This occurs when two molecules of the pyridylboronic acid couple with each other. It is often promoted by the presence of oxygen and a slow transmetalation step in the primary catalytic cycle.

  • Dehalogenation/Protodeboronation: As mentioned, the starting materials can degrade. If the catalyst is slow, it gives these decomposition pathways more time to occur.[6]

  • Slow Reductive Elimination: If the desired product is not quickly ejected from the catalyst's coordination sphere, further reactions can occur.

Solutions & Alternative Catalyst Strategies:

  • Strategy 1: Employ Bulky Ligands.

    • Rationale: Sterically hindered ligands, such as Buchwald's biarylphosphines (e.g., XPhos) or bulky NHCs, create a crowded environment around the metal center. This steric bulk physically hinders the approach of a second boronic acid molecule, thus suppressing homocoupling and promoting the desired reductive elimination.

    • Recommendation: Use a palladium precatalyst like XPhos-Pd-G3. The defined precatalyst ensures the formation of the correct active species and often leads to cleaner reactions.

  • Strategy 2: Utilize a "Naked Nickel" Catalyst.

    • Rationale: The air-stable [Ni(4-CF3stb)3] catalyst has been specifically reported to be effective for heteroaryl-heteroaryl couplings, showing high selectivity and avoiding deactivation from Lewis basic sites present in the substrates.[11][12]

    • Recommendation: Conduct the reaction with 10 mol% [Ni(4-CF3stb)3] and K₃PO₄ in a solvent like DMA at a moderate temperature (e.g., 60 °C).[12]

  • Strategy 3: Consider a Copper Co-catalyst or Primary Catalyst.

    • Rationale: Copper catalysis is an emerging alternative for C-C and C-S bond formation involving thiophenes.[18][19][20][21][22] While less common for this specific Suzuki-type reaction, copper can offer unique selectivity and may avoid the typical palladium-related side reactions.

    • Recommendation: For more advanced troubleshooting, explore conditions using a Cu(I) source like CuI. This is a more exploratory route but holds potential for overcoming persistent selectivity issues.

Workflow & Troubleshooting Diagram

The following diagram outlines a logical workflow for troubleshooting common issues encountered during the synthesis.

TroubleshootingWorkflow Troubleshooting Workflow for [5-(Pyridin-4-yl)thiophen-2-yl]methanol Synthesis Start Reaction Start: Low Yield or Low Purity Q_Conversion Is Conversion Low? (<50%) Start->Q_Conversion A_Poisoning Likely Cause: Catalyst Poisoning (Pyridine N, Thiophene S) Q_Conversion->A_Poisoning Yes Q_Purity Is Purity Low? (Multiple Side Products) Q_Conversion->Q_Purity No Sol_RobustPd Solution 1: Use Robust Pd Catalyst (e.g., XPhos-Pd-G3) A_Poisoning->Sol_RobustPd Sol_Nickel Solution 2: Switch to Ni Catalyst (e.g., NiCl2(PCy3)2) A_Poisoning->Sol_Nickel End Successful Synthesis Sol_RobustPd->End Sol_Nickel->End A_SideRxns Likely Causes: - Homocoupling - Protodeboronation Q_Purity->A_SideRxns Yes Sol_BulkyLigand Solution 1: Use Bulky Ligand (e.g., SPhos, IPr) A_SideRxns->Sol_BulkyLigand Sol_MilderBase Solution 2: Use Milder Base/Temp (e.g., K3PO4, 80°C) A_SideRxns->Sol_MilderBase Sol_BulkyLigand->End Sol_MilderBase->End

Sources

Technical Support Center: Enhancing the Stability of [5-(Pyridin-4-yl)thiophen-2-yl]methanol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for [5-(Pyridin-4-yl)thiophen-2-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimental work with this compound in solution. By understanding the potential degradation pathways and implementing the strategies outlined below, you can ensure the integrity of your results and the reliability of your formulations.

Introduction: Understanding the Molecule

[5-(Pyridin-4-yl)thiophen-2-yl]methanol is a heterocyclic compound featuring a thiophene ring linked to a pyridine ring, with a methanol group attached to the thiophene moiety. This combination of functional groups presents a unique stability profile. The thiophene ring, while aromatic, can be susceptible to oxidation.[1] The pyridine ring introduces pH-dependent properties, and the benzylic-like alcohol is a potential site for oxidation.[2][3][4][5]

This guide provides a structured, question-and-answer-based approach to troubleshoot and mitigate degradation, ensuring the successful application of this compound in your research.

Part 1: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter. Each question is followed by a detailed explanation of the underlying chemical principles and actionable recommendations.

FAQ 1: I'm observing a rapid loss of my compound in solution, even at room temperature. What are the likely causes?

Answer: Rapid degradation at ambient conditions often points to oxidative processes or pH-related instability. The primary suspects are:

  • Oxidation: The thiophene ring and the benzylic-like alcohol are both susceptible to oxidation.[2][3][4][5] Dissolved oxygen in your solvent, exposure to light (photodegradation), or the presence of trace metal ion impurities can catalyze oxidative degradation. The sulfur atom in the thiophene ring can be oxidized to a sulfoxide or sulfone, while the methanol group can be oxidized to an aldehyde or carboxylic acid.[2][3][4][6]

  • pH Instability: The pyridine ring has a basic nitrogen atom that can be protonated at acidic pH. Changes in the electronic properties of the molecule upon protonation can affect its overall stability. While thiophenes are generally more stable in acidic conditions than furans or pyrroles, extreme pH values should be avoided.[7] Some heterocyclic compounds can also be susceptible to degradation in strongly basic media.[8]

Recommendations:

  • Deoxygenate your solvents: Before preparing your solution, sparge your solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Work under an inert atmosphere: If possible, prepare and handle your solutions in a glovebox or under a blanket of inert gas.

  • Protect from light: Store your solutions in amber vials or wrap your containers in aluminum foil to prevent photodegradation.

  • Control pH: Use buffered solutions to maintain a stable pH, ideally between 6.0 and 8.0. Avoid strongly acidic or basic conditions unless your experimental protocol requires them.

  • Use high-purity solvents: Trace metal impurities in solvents can catalyze oxidation. Use HPLC-grade or equivalent high-purity solvents.

FAQ 2: My solution of [5-(Pyridin-4-yl)thiophen-2-yl]methanol is turning yellow. What does this color change indicate?

Answer: The development of a yellow color is a common indicator of degradation product formation. This is often associated with the formation of conjugated systems or chromophores that absorb light in the visible region.

Potential Degradation Pathways Leading to Color Change:

  • Oxidative Coupling/Polymerization: Oxidative processes can sometimes lead to the formation of dimers or oligomers with extended conjugation, which are often colored.

  • Ring Opening/Rearrangement: While less common under mild conditions, degradation of the thiophene or pyridine ring can lead to highly colored byproducts.

Investigative Steps:

  • UV-Vis Spectroscopy: Take a UV-Vis spectrum of your degraded solution. The appearance of new absorption bands at longer wavelengths can confirm the formation of new chromophores.

  • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the degradation products. This will provide molecular weight information that can help elucidate the degradation pathway.

FAQ 3: How can I choose the best solvent to enhance the stability of my compound?

Answer: Solvent selection is critical for stability.[9] The ideal solvent should not only fully dissolve the compound but also minimize degradation.

Solvent Selection Guidelines:

Solvent PropertyRecommendationRationale
Polarity Aprotic polar solvents (e.g., Acetonitrile, DMSO, DMF) are often good choices.These solvents can solubilize the compound without participating in hydrogen bonding interactions that could promote degradation of the alcohol group.
Protic vs. Aprotic Aprotic solvents are generally preferred.Protic solvents like water or alcohols can act as proton sources or sinks, potentially facilitating acid/base-catalyzed degradation.
Purity Use high-purity, peroxide-free solvents.Peroxides, often present in aged ethers like THF or dioxane, are strong oxidizing agents.

Quick Solvent Screening Protocol:

  • Prepare dilute solutions of your compound in a range of candidate solvents (e.g., acetonitrile, DMSO, ethanol, water buffered at pH 7).

  • Store aliquots of each solution under identical conditions (e.g., protected from light at a controlled temperature).

  • Analyze the purity of each solution by HPLC at regular intervals (e.g., 0, 24, 48, and 72 hours).

  • The solvent that shows the least degradation over time is the most suitable.

Part 2: Experimental Protocols for Stability Assessment

To systematically enhance and validate the stability of your [5-(Pyridin-4-yl)thiophen-2-yl]methanol solutions, a forced degradation study is recommended.[10][11] This involves intentionally exposing the compound to harsh conditions to rapidly identify potential degradation pathways and establish stabilizing conditions.[10][11]

Protocol 1: Forced Degradation Study

Objective: To identify the degradation pathways of [5-(Pyridin-4-yl)thiophen-2-yl]methanol under various stress conditions.

Materials:

  • [5-(Pyridin-4-yl)thiophen-2-yl]methanol

  • HPLC-grade acetonitrile and water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with a UV detector

  • LC-MS system (for peak identification)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Thermal Stress: Incubate 1 mL of the stock solution at 60°C.

    • Photolytic Stress: Expose 1 mL of the stock solution to a UV lamp (e.g., 254 nm) or direct sunlight.

    • Control: Keep 1 mL of the stock solution at room temperature, protected from light.

  • Incubation: Incubate all solutions for a defined period (e.g., 24 hours). If significant degradation is observed earlier, shorten the time. The goal is to achieve 10-30% degradation.

  • Neutralization (for acid and base samples): Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples by HPLC. Compare the chromatograms of the stressed samples to the control to identify degradation peaks.

  • Peak Identification: If degradation is observed, analyze the corresponding samples by LC-MS to determine the mass of the degradation products and propose their structures.

Data Interpretation:

The results of the forced degradation study will reveal the compound's vulnerabilities. For example, significant degradation under oxidative conditions indicates a need for antioxidants or an inert atmosphere.

Part 3: Visualization of Concepts

Diagram 1: Potential Degradation Pathways

The following diagram illustrates the likely sites of degradation on the [5-(Pyridin-4-yl)thiophen-2-yl]methanol molecule.

G cluster_molecule [5-(Pyridin-4-yl)thiophen-2-yl]methanol cluster_stressors Stress Conditions cluster_products Potential Degradation Products mol Molecule Structure (Schematic) Oxidation Oxidation (O₂, H₂O₂, Light) Sulfoxide Thiophene Sulfoxide Oxidation->Sulfoxide Sulfur Oxidation Aldehyde Aldehyde/Carboxylic Acid Oxidation->Aldehyde Alcohol Oxidation Polymer Oligomers/Polymers Oxidation->Polymer Radical Coupling Acid Acidic pH (H⁺) Protonation Protonated Pyridine Acid->Protonation Pyridine Protonation Base Basic pH (OH⁻) Base->Aldehyde Base-catalyzed Oxidation

Caption: Potential degradation pathways for the target molecule.

Diagram 2: Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and resolving stability issues.

G start Instability Observed (e.g., Purity Loss, Color Change) check_env Review Experimental Conditions: - Solvent Purity - Atmosphere (O₂) - Light Exposure - pH start->check_env forced_degradation Perform Forced Degradation Study check_env->forced_degradation If cause is unclear identify_pathway Identify Primary Degradation Pathway (Oxidation, Hydrolysis, etc.) forced_degradation->identify_pathway implement_solution Implement Mitigation Strategy: - Deoxygenate Solvents - Add Stabilizers (e.g., Antioxidants) - Adjust & Buffer pH - Protect from Light identify_pathway->implement_solution validate Validate Stability of Optimized Solution implement_solution->validate validate->identify_pathway Failure, Re-evaluate end Stable Solution Achieved validate->end Success

Caption: A systematic workflow for troubleshooting stability issues.

References

  • Evans, J. S., & Venables, W. A. (1990). Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. Applied Microbiology and Biotechnology, 32(6), 715–720. [Link]

  • Muchakayala, S. K., et al. (n.d.). Results of forced degradation studies. ResearchGate. Retrieved from [Link]

  • Singh, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • Langer, E. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). [Link]

  • Wang, L., et al. (2020). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 86(16). [Link]

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Kuczmera, T. J., Puylaert, P., & Nachtsheim, B. J. (2024). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Beilstein Journal of Organic Chemistry, 20, 1677–1683. [Link]

  • Alsante, K. M., et al. (2014). Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. ResearchGate. [Link]

  • Kuczmera, T. J., Puylaert, P., & Nachtsheim, B. J. (2024). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ³-iodanes. ResearchGate. [Link]

  • Kuczmera, T. J., Puylaert, P., & Nachtsheim, B. J. (2024). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. PubMed. [Link]

  • Zhang, Y., et al. (2021). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. Radiation Physics and Chemistry, 189. [Link]

  • Varma, R. S. (2020). Hydrogen Peroxide as a Green Oxidant for the Selective Catalytic Oxidation of Benzylic and Heterocyclic Alcohols in Different Media: An Overview. MDPI. [Link]

  • Luebbert, C., & Sadowski, G. (2021). Solvent mixtures in pharmaceutical development: Maximizing the API solubility and avoiding phase separation. ResearchGate. [Link]

  • Liu, S., et al. (2023). Thiophene or Pyridine-Substituted Quinoline Derivatives: Synthesis, Properties, and Electropolymerization for Energy Storage. ResearchGate. [Link]

  • Liu, S., et al. (2022). Halogenated thiophenes serve as solvent additives in mediating morphology and achieving efficient organic solar cells. RSC Publishing. [Link]

  • Araya-Secchi, R., et al. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. MDPI. [Link]

  • El-Sayed, M. A. A., et al. (2022). Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. Drug Development Research, 83(8), 1739–1757. [Link]

  • Zhang, Y., et al. (2021). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. ResearchGate. [Link]

  • Krake, M., & Baumann, W. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Molecules, 28(10), 4153. [Link]

  • Various Authors. (n.d.). Degradation Pathways. ResearchGate. [Link]

  • Reddit. (2024). Why is thiophene stable to acid? r/OrganicChemistry. [Link]

  • PubChem. (n.d.). 2,5-Di(pyridin-4-yl)thiophene. Retrieved from [Link]

  • Various Authors. (2021). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis. [Link]

  • Various Authors. (2020). Oxidative Coupling of Aldehydes with Alcohol for the Synthesis of Esters Promoted by Polystyrene-Supported N-Heterocyclic Carbene: Unraveling the Solvent Effect on the Catalyst Behavior Using NMR Relaxation. Organic Letters. [Link]

  • Kuznetsova, I. M., et al. (2015). Effect of acidic and basic pH on Thioflavin T absorbance and fluorescence. PLoS One, 10(5), e0127897. [Link]

  • Various Authors. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Scientific Reports. [Link]

Sources

Validation & Comparative

A Comparative Analysis of [5-(Pyridin-4-yl)thiophen-2-yl]methanol and Its Positional Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug discovery and materials science, the nuanced differences between positional isomers can dictate the success or failure of a lead candidate. The arrangement of substituents on a heterocyclic scaffold dramatically influences a molecule's physicochemical properties, biological activity, and overall suitability for a given application. This guide provides a comprehensive comparative analysis of [5-(Pyridin-4-yl)thiophen-2-yl]methanol and its key positional isomers, offering insights into their synthesis, properties, and potential applications, supported by experimental data and established analytical protocols.

Introduction to the Pyridinyl-Thienyl Methanol Scaffold

The combination of pyridine and thiophene rings in a single molecular entity creates a versatile scaffold with a rich electronic landscape. The electron-deficient nature of the pyridine ring and the electron-rich character of the thiophene ring give rise to unique properties that are of significant interest in medicinal chemistry and materials science. The inclusion of a methanol group provides a crucial handle for further synthetic modifications, allowing for the exploration of structure-activity relationships (SAR).

This guide will focus on the parent compound, [5-(Pyridin-4-yl)thiophen-2-yl]methanol , and its positional isomers, which are defined by the different attachment points of the pyridine and thiophene rings and the position of the methanol group.

Positional Isomers of Interest

For a comprehensive comparison, we will consider the following key positional isomers:

Compound ID Chemical Name CAS Number
1 [5-(Pyridin-4-yl)thiophen-2-yl]methanol138194-04-4
2 [5-(Pyridin-2-yl)thiophen-2-yl]methanol197899-76-6
3 [5-(Thiophen-2-yl)pyridin-3-yl]methanol393861-00-2
4 [4-(Thiophen-2-yl)pyridin-2-yl]methanolNot readily available
5 [6-(Thiophen-2-yl)pyridin-3-yl]methanolNot readily available
6 [5-(Pyridin-3-yl)thiophen-2-yl]methanolNot readily available

Synthesis of Pyridinyl-Thienyl Methanol Isomers

The synthesis of these bi-heterocyclic compounds primarily relies on palladium-catalyzed cross-coupling reactions, which allow for the efficient formation of carbon-carbon bonds between the pyridine and thiophene rings. The choice of coupling partners and reaction conditions is critical for achieving good yields and regioselectivity.

General Synthetic Approach: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for the synthesis of this class of compounds. The general strategy involves the coupling of a halo-substituted pyridine or thiophene with the corresponding boronic acid or ester derivative. The subsequent introduction or modification of the methanol group can be achieved through various standard organic transformations.

Experimental Protocol: Synthesis of [5-(Pyridin-4-yl)thiophen-2-yl]methanol (1) via Suzuki-Miyaura Coupling

This protocol outlines a representative synthesis of the parent compound. Similar strategies can be adapted for the synthesis of its isomers by selecting the appropriate starting materials.

Step 1: Suzuki-Miyaura Coupling

  • Reactants:

    • 4-Bromopyridine hydrochloride

    • (5-(Hydroxymethyl)thiophen-2-yl)boronic acid

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Base (e.g., K₂CO₃ or Cs₂CO₃)

    • Solvent (e.g., a mixture of 1,2-dimethoxyethane (DME) and water)

  • Procedure:

    • To a degassed solution of 4-bromopyridine hydrochloride (1.0 eq) and (5-(hydroxymethyl)thiophen-2-yl)boronic acid (1.2 eq) in a DME/water mixture (e.g., 4:1 v/v), add the base (3.0 eq).

    • Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Add the palladium catalyst (0.05 eq) to the reaction mixture.

    • Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford [5-(pyridin-4-yl)thiophen-2-yl]methanol.

Step 2: Alternative Synthesis via Reduction of the Corresponding Aldehyde

An alternative approach involves the Suzuki coupling of a bromo-pyridine with a thiophene-2-carbaldehyde derivative, followed by reduction of the aldehyde to the alcohol.

  • Reactants for Reduction:

    • 5-(Pyridin-4-yl)thiophene-2-carbaldehyde

    • Reducing agent (e.g., Sodium borohydride (NaBH₄))

    • Solvent (e.g., Methanol or ethanol)

  • Procedure:

    • Dissolve 5-(pyridin-4-yl)thiophene-2-carbaldehyde in the chosen alcohol at 0 °C.

    • Add NaBH₄ portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

    • Quench the reaction by the slow addition of water.

    • Remove the solvent under reduced pressure.

    • Extract the aqueous residue with an organic solvent.

    • Dry the combined organic extracts, filter, and concentrate to yield the desired alcohol.

Diagram: Synthetic Workflow

Synthesis_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_reduction Alternative Route Start_Suzuki 4-Bromopyridine + (5-(Hydroxymethyl)thiophen-2-yl)boronic acid Reaction_Suzuki Pd(PPh₃)₄, Base DME/Water, Reflux Start_Suzuki->Reaction_Suzuki Product_Suzuki [5-(Pyridin-4-yl)thiophen-2-yl]methanol (1) Reaction_Suzuki->Product_Suzuki Start_Reduction 5-(Pyridin-4-yl)thiophene-2-carbaldehyde Reaction_Reduction NaBH₄, Methanol Start_Reduction->Reaction_Reduction Product_Reduction [5-(Pyridin-4-yl)thiophen-2-yl]methanol (1) Reaction_Reduction->Product_Reduction

Caption: General synthetic workflows for [5-(Pyridin-4-yl)thiophen-2-yl]methanol.

Physicochemical Properties: A Comparative Overview

Property [5-(Pyridin-4-yl)thiophen-2-yl]methanol (1) [5-(Pyridin-2-yl)thiophen-2-yl]methanol (2) [5-(Thiophen-2-yl)pyridin-3-yl]methanol (3)
Molecular Formula C₁₀H₉NOSC₁₀H₉NOSC₁₀H₉NOS
Molecular Weight 191.25 g/mol 191.25 g/mol 191.25 g/mol
Appearance Solid (Predicted)Solid (Predicted)Solid
Purity (Typical) >95%>95%97%
Storage Conditions 2-8 °C, Inert atmosphere[1]2-8 °C, Inert atmosphereSealed in dry, 2-8°C

Key Physicochemical Differences and Their Implications:

  • Basicity: The position of the nitrogen atom in the pyridine ring significantly impacts the basicity (pKa) of the molecule. Isomer 2 ([5-(Pyridin-2-yl)thiophen-2-yl]methanol) is expected to be the most basic due to the nitrogen's position, which can influence its interaction with biological targets and its solubility in acidic media. Isomer 1 , with the nitrogen at the 4-position, will have intermediate basicity, while isomer 3 will be the least basic.

  • Dipole Moment and Polarity: The relative orientation of the electron-donating thiophene and electron-withdrawing pyridine rings, along with the polar methanol group, will result in different dipole moments for each isomer. This can affect their solubility in various solvents and their chromatographic behavior.

  • Melting Point and Crystal Packing: The symmetry and intermolecular hydrogen bonding capabilities of each isomer will influence their crystal packing and, consequently, their melting points. It is anticipated that the isomers will exhibit distinct melting points.

Spectroscopic Analysis: Fingerprinting the Isomers

Spectroscopic techniques are indispensable for the unambiguous identification and characterization of these isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the exact connectivity of the atoms. The chemical shifts and coupling patterns of the aromatic protons on the pyridine and thiophene rings will be unique for each isomer, providing a definitive fingerprint.

Predicted ¹H NMR Spectral Features:

  • [5-(Pyridin-4-yl)thiophen-2-yl]methanol (1): Expect characteristic doublets for the protons on the 4-substituted pyridine ring and the 2,5-disubstituted thiophene ring. The methylene protons of the methanol group will appear as a singlet.

  • [5-(Pyridin-2-yl)thiophen-2-yl]methanol (2): The protons on the 2-substituted pyridine ring will show a more complex splitting pattern compared to the 4-substituted isomer.

  • [5-(Thiophen-2-yl)pyridin-3-yl]methanol (3): The protons on the 3,5-disubstituted pyridine ring will exhibit distinct chemical shifts and coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups. All isomers will show a characteristic broad absorption band for the O-H stretch of the methanol group (around 3200-3600 cm⁻¹) and C-H stretching vibrations for the aromatic rings. Subtle differences in the fingerprint region (below 1500 cm⁻¹) can help distinguish between the isomers.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compounds (m/z 191.25 for the molecular ion [M]⁺). The fragmentation patterns observed in the mass spectrum can also provide structural information and help differentiate between the isomers.

Comparative Biological Activity

The biological activity of pyridinyl-thienyl derivatives is a subject of ongoing research, with studies reporting a wide range of potential applications, including anticancer, antifungal, and anti-inflammatory activities.[2][3][4][5] The specific biological profile of each isomer of [5-(Pyridin-4-yl)thiophen-2-yl]methanol is expected to differ due to variations in their shape, electronics, and ability to interact with biological targets.

While direct comparative data for these specific isomers is limited, we can extrapolate potential activities based on related structures:

  • Anticancer Activity: Thiophene and pyridine moieties are present in numerous anticancer agents.[5][6] The inhibitory activity against various kinases is a common mechanism of action for such compounds. It is plausible that these isomers could exhibit differential activity against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer), which are commonly used for screening.[7]

  • Enzyme Inhibition: The structural variations among the isomers will likely lead to different binding affinities for specific enzymes. For example, related compounds have shown inhibitory activity against lipoxygenase, an enzyme implicated in inflammation and cancer.

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability and is a common first step in evaluating the cytotoxic potential of new compounds.

  • Cell Culture: Culture human cancer cell lines (e.g., HepG2, MCF-7) in appropriate media and conditions.

  • Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (isomers 1-6) and a vehicle control for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Diagram: MTT Assay Workflow

MTT_Workflow Start Seed Cancer Cells in 96-well Plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with Isomers (Serial Dilutions) Incubate1->Treat Incubate2 Incubate (e.g., 48h) Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate (Formation of Formazan) Add_MTT->Incubate3 Solubilize Add Solubilizing Agent Incubate3->Solubilize Measure Measure Absorbance Solubilize->Measure Analyze Calculate IC₅₀ Values Measure->Analyze

Caption: Workflow for determining in vitro anticancer activity using the MTT assay.

Conclusion and Future Directions

This guide provides a foundational framework for the comparative analysis of [5-(Pyridin-4-yl)thiophen-2-yl]methanol and its positional isomers. The synthesis of these compounds is readily achievable through established cross-coupling methodologies, and their distinct physicochemical and spectroscopic properties provide clear avenues for their individual characterization.

While direct comparative biological data is currently sparse, the structural motifs present in these isomers suggest a high potential for interesting and varied biological activities. The provided experimental protocols for synthesis and in vitro screening offer a starting point for researchers to systematically evaluate these compounds.

Future research should focus on the synthesis and isolation of all key isomers, followed by a comprehensive evaluation of their physicochemical properties and a broad screening for biological activity. Such studies will undoubtedly uncover the subtle yet significant structure-activity relationships that govern the properties of this promising class of heterocyclic compounds, paving the way for their potential application in drug discovery and materials science.

References

  • . CHIRALEN. (Accessed January 14, 2026).

  • . Sigma-Aldrich. (Accessed January 14, 2026).

  • . BLDpharm. (Accessed January 14, 2026).

  • A Comparative Guide to the Biological Activity of 5-Hydroxy-2-(thiophen-3-yl)pyridine and Structurally Related Compounds. Benchchem. (Accessed January 14, 2026).
  • (5-(Thiophen-3-yl)pyridin-3-yl)methanol. Benchchem. (Accessed January 14, 2026).
  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Adv., 2023, 13, 12345-12367.
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Molecules. 2022, 27(23), 8296.
  • Biological Activities of Thiophenes. Encyclopedia. 2024, 4(1), 136-168.
  • Design, Synthesis, and Biological Evaluation of Novel 3-(thiophen-2-ylthio)pyridine Derivatives as Potential Multitarget Anticancer Agents. Arch. Pharm. (Weinheim). 2019, 352(9), e1900024.
  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iran J Pharm Res. 2017, 16(1), 249–258.
  • Synthesis, studies and in vitro antibacterial activity of some 5-(thiophene-2-yl)-phenyl pyrazoline derivatives. J. Serb. Chem. Soc. 2014, 79(10), 1221-1229.
  • Pyrimidin-5-yl-di-thiophen-2-yl-methanol. PubChem. (Accessed January 14, 2026).
  • (5-Thiophen-2-ylthiophen-2-yl)methanol. PubChem. (Accessed January 14, 2026).
  • [5-(Morpholin-4-yl)thiophen-2-yl]methanol. PubChem. (Accessed January 14, 2026).
  • Phenyl(pyridin-2-yl)methanol. PubChem. (Accessed January 14, 2026).
  • 2-Thiophenemethanol. PubChem. (Accessed January 14, 2026).
  • 2,5-Di(pyridin-4-yl)thiophene. PubChem. (Accessed January 14, 2026).
  • (5-(Thiophen-2-yl)pyridin-3-yl)methanol. BLDpharm. (Accessed January 14, 2026).
  • Supporting Information - The Royal Society of Chemistry. (Accessed January 14, 2026).
  • 5-Methyl-2-(thiophen-3-yl)pyridine. (Accessed January 14, 2026).
  • Pyrimidin-5-yl-di-thiophen-2-yl-methanol|108395-04-6. MOLBASE. (Accessed January 14, 2026).
  • (PDF) 5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI): a computational study of its physico-chemical properties.
  • NMR Solvent D
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Org. Lett. 2010, 12(21), 4972–4975.
  • High resolution NMR spectra of as-prepared samples.
  • PYRIMIDIN-4-YL-METHANOL(33581-98-5) 1H NMR spectrum. ChemicalBook. (Accessed January 14, 2026).
  • Thiophene - the NIST WebBook. National Institute of Standards and Technology. (Accessed January 14, 2026).
  • 5-(THIOPHENE-3-YL)-PYRIMIDINE - Optional[13C NMR] - Chemical Shifts. SpectraBase. (Accessed January 14, 2026).

Sources

A Definitive Guide to the Structural Validation of [5-(Pyridin-4-yl)thiophen-2-yl]methanol using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of novel heterocyclic compounds such as [5-(Pyridin-4-yl)thiophen-2-yl]methanol, a molecule with potential applications in medicinal chemistry and materials science, confirming the precise arrangement of its atoms is paramount. While one-dimensional Nuclear Magnetic Resonance (1D NMR) provides initial clues, a comprehensive suite of two-dimensional (2D) NMR experiments is the gold standard for irrefutable structural elucidation.

This guide provides an in-depth, practical comparison of the key 2D NMR techniques—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—for the structural validation of [5-(Pyridin-4-yl)thiophen-2-yl]methanol. We will delve into the causality behind experimental choices and present a self-validating system of protocols and data interpretation, grounded in established spectroscopic principles.

The Analytical Challenge: Unambiguous Connectivity in a Heteroaromatic System

The structure of [5-(Pyridin-4-yl)thiophen-2-yl]methanol presents a distinct analytical challenge. The molecule comprises a pyridine ring and a thiophene ring linked together, with a methanol substituent on the thiophene ring. The key to validating its structure lies in unequivocally establishing the connectivity between these fragments: which position on the pyridine is connected to which position on the thiophene, and the location of the methanol group. 1D ¹H and ¹³C NMR can provide chemical shift and multiplicity information, but overlapping signals and the lack of direct evidence for through-bond correlations between distant protons or between protons and quaternary carbons can lead to ambiguity. 2D NMR techniques are indispensable for resolving these uncertainties.[1]

A Multi-pronged Approach to Structural Validation

Our strategy for validating the structure of [5-(Pyridin-4-yl)thiophen-2-yl]methanol hinges on a logical progression of 2D NMR experiments. Each experiment provides a unique piece of the structural puzzle, and together they form a powerful, self-reinforcing analytical workflow.

Workflow for Structural Elucidation

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_interpretation Data Interpretation & Structure Validation H1_NMR ¹H NMR COSY COSY H1_NMR->COSY Proton-Proton Correlations HSQC HSQC H1_NMR->HSQC C13_NMR ¹³C NMR & DEPT C13_NMR->HSQC Direct ¹H-¹³C Correlations HMBC HMBC COSY->HMBC Long-Range ¹H-¹³C Correlations HSQC->HMBC Structure Final Validated Structure HMBC->Structure

Caption: A typical workflow for small molecule structure elucidation using NMR spectroscopy.

Predicted ¹H and ¹³C NMR Chemical Shifts

Before delving into the 2D NMR data, it is crucial to predict the approximate chemical shifts for the protons and carbons in [5-(Pyridin-4-yl)thiophen-2-yl]methanol. These predictions are based on known values for substituted pyridine and thiophene rings.

Structure and Numbering:

Caption: Structure of [5-(Pyridin-4-yl)thiophen-2-yl]methanol with proton and carbon numbering.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-2', H-6'~8.6C-2', C-6' ~150
H-3', H-5'~7.5C-3', C-5' ~121
C-4'-~145
H-3~7.2C-3 ~125
H-4~7.0C-4 ~128
C-2-~148
C-5-~142
CH₂~4.8CH₂ ~60
OHVariable-

COSY (Correlation Spectroscopy): Mapping the Proton-Proton Network

The COSY experiment is the first step in our 2D NMR analysis, providing a map of proton-proton couplings, typically through two or three bonds.[2][3] This allows us to identify spin systems within the molecule.

Expected COSY Correlations:

In [5-(Pyridin-4-yl)thiophen-2-yl]methanol, we anticipate two distinct spin systems:

  • Pyridine Ring: A cross-peak between the protons at the 2' and 3' positions (and their symmetric counterparts 6' and 5') is expected, revealing their adjacent relationship.

  • Thiophene Ring: A correlation between the protons at the 3 and 4 positions will confirm their neighboring positions on the thiophene ring.

The methylene protons of the methanol group may show a correlation with the hydroxyl proton, although this can be solvent-dependent and sometimes broadened.

Caption: Expected HSQC correlations for [5-(Pyridin-4-yl)thiophen-2-yl]methanol.

Experimental Protocol for HSQC:
  • Sample Preparation: The same sample used for the COSY experiment can be used.

  • Instrument Setup:

    • Ensure the spectrometer is locked and shimmed.

    • Acquire 1D ¹H and ¹³C spectra to determine the spectral widths for both nuclei.

  • HSQC Acquisition:

    • Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2.2 on Bruker instruments for multiplicity editing).

    • Set the ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1).

    • Typically, 128-256 increments in F1 and 1K-2K data points in F2 are used.

    • The number of scans (NS) can range from 2 to 16, depending on the sample concentration.

  • Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase the spectrum carefully.

HMBC (Heteronuclear Multiple Bond Correlation): Connecting the Fragments

The HMBC experiment is the final and most crucial step in our structural validation. It reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). This experiment is invaluable for identifying connectivity across quaternary carbons and between different spin systems.

Expected HMBC Correlations:

The HMBC spectrum will provide the definitive links between the pyridine and thiophene rings, and the methanol group:

  • Pyridine-Thiophene Linkage: The most critical correlation will be between the pyridine protons (H-3'/H-5') and the thiophene carbon C-5, and/or between the thiophene proton H-4 and the pyridine carbon C-4'. These correlations will unequivocally establish the C4'-C5 bond.

  • Methanol Group Position: The methylene protons of the methanol group will show a correlation to the thiophene carbon C-2, confirming its position. A two-bond correlation to C-3 is also expected.

  • Intra-ring Correlations: Numerous other long-range correlations within the pyridine and thiophene rings will further solidify the assignments. For example, H-2' will correlate with C-4' and C-6'.

Caption: Key expected HMBC correlations for structural validation.

Experimental Protocol for HMBC:
  • Sample Preparation: The same sample can be used.

  • Instrument Setup:

    • The spectrometer should be locked and shimmed.

    • Use the same spectral widths as in the HSQC experiment.

  • HMBC Acquisition:

    • Load a standard HMBC pulse program (e.g., hmbcgplpndqf on Bruker instruments).

    • The long-range coupling delay (typically optimized for 8 Hz) is a key parameter.

    • Acquire 256-512 increments in F1 and 1K-2K data points in F2.

    • The number of scans (NS) will likely need to be higher than for HSQC (e.g., 8-32) due to the weaker long-range couplings.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

Synthesizing the Data: A Self-Validating Conclusion

By systematically analyzing the data from these three 2D NMR experiments, we can confidently validate the structure of [5-(Pyridin-4-yl)thiophen-2-yl]methanol. The COSY spectrum establishes the proton connectivity within each ring, the HSQC spectrum assigns the protonated carbons, and the HMBC spectrum provides the crucial links between the molecular fragments. The absence of expected correlations can be just as informative as their presence, helping to rule out alternative isomers. This comprehensive approach ensures the scientific integrity of the structural assignment, providing a solid foundation for any further research or development involving this compound.

References

  • Prajapati, K., et al. (2025). Explorations of multicomponent pyridine-thiophene clubbed pyrimidine hybrid: Synthesis, characterization, molecular Docking, tox. Moroccan Journal of Chemistry, 13(2), 702-722. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA. Available at: [Link]

  • Gu, K. L., et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega, 2(9), 6093–6103. Available at: [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • Chemazone. (2023, October 13). Resonance Structures of Pyridine, Pyrrole, Thiophene, Furan. YouTube. Available at: [Link]

  • The Royal Society of Chemistry. (2011). Synthesis and NLO properties of new trans 2-(thiophen-2-yl)vinyl heteroaromatic iodides. Available at: [Link]

  • ACS Publications. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega. Available at: [Link]

  • PubChem. (n.d.). Pyridin-4-yl(pyrimidin-5-yl)methanol. Available at: [Link]

  • MOLBASE. (n.d.). Pyrimidin-5-yl-di-thiophen-2-yl-methanol|108395-04-6. Available at: [Link]

  • International Union of Crystallography. (2018). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzot[2]hieno[3,2-j]phenanthridine and (E). Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 12), 1834–1840. Available at: [Link]

  • Der Pharma Chemica. (2012). Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. Der Pharma Chemica, 4(1), 329-332. Available at: [Link]

  • Chemistry LibreTexts. (2024). HMBC. Available at: [Link]

  • PubMed. (2002). NMR studies on 4-thio-5-furan-modified and 4-thio-5-thiophene-modified nucleosides. Available at: [Link]

  • PubChem. (n.d.). 2-Thiophenemethanol. Available at: [Link]

  • American Chemical Society. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4‑(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2- dihydropyridine-3-carbonitrile as Synthon. ACS Omega, 6(10), 6836–6849. Available at: [Link]

  • Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. Trends in Analytical Chemistry, 69, 88-97. Available at: [Link]

  • ResearchGate. (2008). 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. Available at: [Link]

  • Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy. Available at: [Link]

  • The Royal Society of Chemistry. (2012). Electronic Supplementary Information Ruthenium(II) carbonyl complexes containing benzhydrazone ligands: Synthesis, structure and. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

  • NIH. (n.d.). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Available at: [Link]

  • SWK CH 4-5. (2015). 43/6311 Carbon and 2D NMR. Available at: [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Available at: [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link]

Sources

A Comparative Guide to the Analytical Quantification of [5-(Pyridin-4-yl)thiophen-2-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Analytical Imperative for a Novel Heterocyclic Compound

[5-(Pyridin-4-yl)thiophen-2-yl]methanol is a heterocyclic compound featuring both a pyridine and a thiophene moiety. Such hybrid structures are of significant interest in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of pharmacologically active agents or functional materials.[1] The precise and accurate quantification of this molecule is paramount throughout its lifecycle—from synthesis and purification to formulation and stability testing. An unreliable analytical method can lead to inconsistent research outcomes, compromise product quality, and create significant delays in development pipelines.[2][3]

This guide provides a comparative analysis of potential analytical methodologies for the robust quantification of [5-(Pyridin-4-yl)thiophen-2-yl]methanol. We will move beyond a simple listing of techniques to explore the underlying principles, experimental causality, and validation parameters that a researcher must consider. The objective is to equip scientists and drug development professionals with the critical insights needed to select and implement a method that is not only fit-for-purpose but also scientifically sound and defensible under regulatory scrutiny.[3][4]

Comparative Overview of Primary Analytical Techniques

The selection of an analytical method is a balance of performance characteristics, including specificity, sensitivity, accuracy, and precision, against practical considerations like sample throughput, cost, and available instrumentation. For a molecule like [5-(Pyridin-4-yl)thiophen-2-yl]methanol, which possesses chromophores (pyridine and thiophene rings) and a reactive functional group (a primary alcohol), three principal techniques warrant consideration: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry.

Data Summary: Performance at a Glance
Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography (GC-FID/SCD) UV-Visible Spectrophotometry
Specificity High (Separates analyte from impurities)Very High (with selective detectors like SCD)Very Low (Interference from any absorbing species)
Sensitivity (LOD/LOQ) Moderate to High (ng/mL range)High to Very High (pg/mL to ng/mL range)Low (µg/mL range)
Precision (%RSD) Excellent (< 2%)Excellent (< 2%)Good (< 5%)
Accuracy (% Recovery) Excellent (98-102%)Excellent (98-102%, post-derivatization)Good (95-105%, in pure samples)
Linearity (R²) Excellent (> 0.999)Excellent (> 0.999)Good (> 0.995)
Sample Throughput Moderate (10-30 min/sample)Moderate (15-40 min/sample, includes derivatization)High (< 5 min/sample)
Primary Application Gold Standard: Purity testing, stability studies, formulation assays.Specialized Use: Trace-level impurity analysis, especially for sulfur-containing species.Limited Use: Quick quantification of pure, isolated material.

Deep Dive: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of pharmaceutical analysis due to its versatility, robustness, and high resolving power.[5] For [5-(Pyridin-4-yl)thiophen-2-yl]methanol, a reversed-phase HPLC method with UV detection is the most logical and powerful choice for routine analysis.

Expertise & Causality: Why Reversed-Phase HPLC-UV?

The molecule has a moderate polarity, making it ideally suited for reversed-phase chromatography, where a non-polar stationary phase (like C18) separates components based on their hydrophobicity. The presence of the conjugated pyridine and thiophene rings results in strong UV absorbance, allowing for sensitive detection. By separating the analyte from starting materials, by-products, and degradants before quantification, this method provides unparalleled specificity, a critical requirement for any reliable impurity or assay test.[4][5]

Experimental Protocol: A Validated Approach

This protocol is designed as a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing correctly before any sample analysis.[6]

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. Rationale: A standard C18 column provides excellent retention and resolution for this type of aromatic compound.

    • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid suppresses the silanol groups on the stationary phase and ensures the pyridine nitrogen is protonated, leading to sharper, more symmetric peaks.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions. Rationale: A gradient is essential to elute any potential non-polar impurities and ensure the column is clean for the next injection.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: Temperature control ensures reproducible retention times.

    • Detection Wavelength: 260 nm. Rationale: This wavelength is chosen to maximize the signal for the analyte while minimizing interference from the mobile phase. A full UV scan should be performed on a standard to confirm the λmax.

    • Injection Volume: 10 µL.

  • Standard & Sample Preparation:

    • Stock Standard: Accurately weigh ~10 mg of [5-(Pyridin-4-yl)thiophen-2-yl]methanol reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of Acetonitrile and Water (diluent).

    • Working Standards: Prepare a series of dilutions from the stock standard to create a calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL).

    • Sample Preparation: Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range.

  • Validation Parameters (as per ICH Guidelines): [2][4]

    • Specificity: Inject a blank (diluent), a placebo (if applicable), and a spiked sample to demonstrate that no other components co-elute with the analyte peak.

    • Linearity: Plot the peak area against the concentration of the working standards. The correlation coefficient (R²) should be > 0.999.

    • Accuracy & Precision: Analyze a minimum of three concentrations in triplicate. Accuracy should be within 98-102% recovery, and precision (RSD) should be < 2%.[4]

    • LOD & LOQ: Determine instrumentally based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).

Workflow Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing RefStd Reference Standard Stock Stock Solution RefStd->Stock Weigh & Dissolve Sample Test Sample SampleSol Sample Solution Sample->SampleSol Weigh & Dissolve Diluent Diluent (ACN/H2O) CalCurve Calibration Standards Stock->CalCurve Serial Dilution Autosampler Autosampler Injection CalCurve->Autosampler SampleSol->Autosampler Column C18 Column @ 30°C Autosampler->Column Gradient Elution Pump Mobile Phase Pump Detector UV Detector (260 nm) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Integration Peak Integration CDS->Integration Quant Quantification vs. Calibration Curve Integration->Quant Report Final Report Quant->Report

Caption: Workflow for HPLC-UV quantification.

Deep Dive: Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. While the target analyte's primary alcohol may pose challenges, GC can offer superior sensitivity and specificity, particularly when coupled with a sulfur-selective detector.

Expertise & Causality: The Derivatization Decision

The hydroxyl (-OH) group on the methanol moiety can cause peak tailing and potential degradation at high temperatures in the GC injector. To overcome this, a derivatization step is necessary. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen on the alcohol with a non-polar trimethylsilyl (TMS) group. This increases the compound's volatility and thermal stability, resulting in sharp, symmetrical peaks and improved quantitative accuracy.

For detection, a standard Flame Ionization Detector (FID) is a viable option.[7][8] However, for ultimate specificity in complex matrices, a Sulfur Chemiluminescence Detector (SCD) is unparalleled.[9] Since the thiophene ring contains a sulfur atom, an SCD will respond only to sulfur-containing compounds, effectively eliminating all matrix interference and providing exceptional sensitivity.[9][10]

Experimental Protocol: A High-Sensitivity Approach
  • Instrumentation: GC system with a split/splitless injector, temperature-programmable oven, and an appropriate detector (FID or SCD).

  • Derivatization (in a fume hood):

    • To 100 µL of the sample solution in a vial, add 100 µL of BSTFA and 50 µL of pyridine (as a catalyst).

    • Cap the vial tightly and heat at 60 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Chromatographic Conditions:

    • Column: DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness. Rationale: A robust, general-purpose column suitable for a wide range of derivatized compounds.

    • Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, hold for 5 minutes.

    • Detector Temperature: 300 °C (FID) or 850 °C (SCD furnace).

    • Injection Mode: Split (e.g., 20:1) to prevent column overload.

  • Standard & Sample Preparation:

    • Prepare standards and samples in a dry aprotic solvent (e.g., Dichloromethane).

    • Perform the derivatization procedure on all standards and samples to ensure consistency.

  • Validation: Follow the same validation principles as HPLC (Specificity, Linearity, Accuracy, Precision, LOD/LOQ).

Workflow Visualization

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_gc GC Analysis cluster_data Data Processing Sample Sample in DCM Deriv Heat @ 60°C Sample->Deriv Add Reagent BSTFA BSTFA Reagent BSTFA->Deriv DerivSample TMS-Derivatized Sample Deriv->DerivSample Cool Injector GC Injector (250°C) DerivSample->Injector Column DB-5ms Column Injector->Column Detector Detector (FID or SCD) Column->Detector Oven Temp. Programmed Oven CDS Chromatography Data System (CDS) Detector->CDS Integration Peak Integration CDS->Integration Quant Quantification Integration->Quant Report Final Report Quant->Report

Caption: Workflow for GC-based quantification.

Alternative Method: UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique. However, its utility is severely limited by its lack of specificity.

Expertise & Causality: When is UV-Vis Appropriate?

This method operates on the principle of the Beer-Lambert law, where the absorbance of a solution is directly proportional to the concentration of the absorbing species. It is only suitable for quantifying [5-(Pyridin-4-yl)thiophen-2-yl]methanol when the sample is known to be highly pure and free of any other UV-absorbing substances. It can be useful for a quick concentration check of a purified intermediate before its use in a subsequent reaction step, but it is entirely unsuitable for purity analysis or stability testing where other absorbing species are likely present.

Experimental Protocol: A Simplified Approach
  • Instrumentation: A calibrated UV-Visible spectrophotometer.

  • Solvent Selection: Use a UV-transparent solvent such as ethanol or methanol.

  • Determine λmax: Scan a dilute solution of the analyte from 200-400 nm to find the wavelength of maximum absorbance (λmax).

  • Calibration: Prepare a series of standards in the chosen solvent and measure the absorbance of each at the predetermined λmax. Create a calibration curve of absorbance vs. concentration.

  • Sample Analysis: Dissolve the sample in the solvent, ensuring the measured absorbance falls within the linear range of the calibration curve, and calculate the concentration.

Conclusion and Recommendations

For researchers, scientists, and drug development professionals requiring robust, reliable, and defensible quantitative data for [5-(Pyridin-4-yl)thiophen-2-yl]methanol, a validated reversed-phase HPLC-UV method is the unequivocal recommendation. It provides the best balance of specificity, precision, and accuracy for routine quality control, stability studies, and formulation assays.

Gas Chromatography with a Sulfur Chemiluminescence Detector (GC-SCD) should be considered a powerful, specialized alternative. It is the method of choice when ultimate sensitivity and specificity for the sulfur-containing analyte are required, such as in trace-level impurity profiling or analysis in highly complex biological or environmental matrices.

UV-Visible Spectrophotometry should be reserved for non-critical, in-process checks of highly pure material where speed is more important than specificity. Its use as a final quality control release method is not advised.

By understanding the causality behind these experimental choices and implementing a rigorous validation strategy, researchers can ensure the highest level of scientific integrity and generate quantitative data they can trust.[3]

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). EC-UNDP.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil.
  • Analytical method validation: A brief review. (n.d.).
  • GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). (n.d.).
  • Analysis of Trace (mg/kg)
  • Analysis of Thiophene in Benzene by GC-FPD. (n.d.). Shimadzu.
  • Explorations of multicomponent pyridine-thiophene clubbed pyrimidine hybrid: Synthesis, characterization, molecular Docking, tox. (n.d.). ScienceDirect.
  • Analysis of Trace Thiophene in Benzene According to ASTM D7011 Using Nexis™ SCD-2030. (n.d.). Shimadzu.
  • ANALYTICAL METHODS. (n.d.).
  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. (n.d.). NIH.

Sources

A Comparative Efficacy Analysis of [5-(Pyridin-4-yl)thiophen-2-yl]methanol Derivatives as p38 MAP Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the efficacy of chemical derivatives based on the [5-(Pyridin-4-yl)thiophen-2-yl]methanol scaffold. As potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase, these compounds represent a significant area of interest for therapeutic development in inflammatory diseases and oncology. This document is intended for researchers, scientists, and drug development professionals, offering objective analysis supported by experimental data and established protocols to guide future research and development.

Introduction: The Therapeutic Promise of p38 MAP Kinase Inhibition

The p38 MAP kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[1] Dysregulation of this pathway is a hallmark of numerous chronic inflammatory diseases, including rheumatoid arthritis.[1][2] Consequently, the development of small molecule inhibitors targeting p38 MAP kinase is a major focus of modern drug discovery.[1]

The pyridinyl-heteroaryl scaffold, exemplified by [5-(Pyridin-4-yl)thiophen-2-yl]methanol, has emerged as a foundational structure for potent p38 inhibitors. These compounds typically act as competitive inhibitors at the ATP binding site of the enzyme.[1] The efficacy of these inhibitors is highly dependent on the specific chemical substitutions made to the core structure. Understanding the structure-activity relationship (SAR) is therefore critical for optimizing potency, selectivity, and pharmacokinetic properties. This guide will dissect these relationships, providing a comparative framework for evaluating derivatives within this promising chemical class.

The p38 MAP Kinase Signaling Pathway

To appreciate the mechanism of inhibition, it is essential to understand the target pathway. The p38 MAP kinase pathway is a three-tiered signaling cascade. It is initiated by various environmental stressors and inflammatory cytokines, which activate a MAP Kinase Kinase Kinase (MAPKKK), such as TAK1 or ASK1. This MAPKKK then phosphorylates and activates a MAP Kinase Kinase (MAPKK), primarily MKK3 and MKK6.[3][4] Finally, MKK3/6 dually phosphorylates p38 MAP kinase on specific threonine and tyrosine residues (Thr180/Tyr182), leading to its activation.[5] Once active, p38 kinase phosphorylates a range of downstream substrates, including other kinases like MAPKAPK-2 (MK2) and transcription factors like ATF-2, ultimately modulating gene expression related to inflammation and cell stress.[4]

p38_pathway stress Environmental Stressors & Inflammatory Cytokines mapkkk MAPKKK (e.g., TAK1, ASK1) stress->mapkkk mapkk MAPKK (MKK3, MKK6) mapkkk->mapkk P p38 p38 MAP Kinase mapkk->p38 P substrates Downstream Substrates (e.g., MK2, ATF-2) p38->substrates P inhibitor [5-(Pyridin-4-yl)thiophen-2-yl]methanol Derivatives inhibitor->p38 response Inflammatory Response (TNF-α, IL-1β Production) substrates->response

Caption: The p38 MAP Kinase signaling cascade and point of inhibition.

Comparative Efficacy of (Pyridin-4-yl)Aryl Derivatives

While comprehensive data on the specific [5-(Pyridin-4-yl)thiophen-2-yl]methanol series is proprietary or dispersed, a closely related class of 4'-(4-Pyridyl)acetophenone analogs provides a strong model for understanding the structure-activity relationships. The core interaction—a pyridine nitrogen forming a hydrogen bond with the kinase hinge region—is conserved across these classes. The following table summarizes the in vitro inhibitory activity (IC50) of a series of benzoylpyridine analogs against p38α, highlighting how subtle structural modifications dramatically impact efficacy.[6]

Compound IDR1 (Substitution on Phenyl Ring)R2 (Substitution on Ketone Linker)p38α IC50 (nM)[6]
1a HH110
1b ClH50
1c FH45
1d MeH70
10b H1,1-dimethylpropynylamine14
Analysis of Structure-Activity Relationship (SAR)
  • Importance of the Pyridine Nitrogen : The nitrogen atom on the pyridine ring is crucial for activity. It typically forms a key hydrogen bond with the backbone NH of Met109 in the hinge region of the p38 ATP-binding site. Compounds lacking this nitrogen or where it is sterically hindered show significantly reduced activity.

  • Substitution on the Thiophene/Phenyl Ring :

    • As seen in compounds 1b and 1c , adding small, electron-withdrawing groups like chlorine or fluorine to the phenyl ring (analogous to the thiophene ring) enhances potency compared to the unsubstituted parent compound 1a . This suggests these groups may engage in favorable interactions within a hydrophobic pocket of the enzyme.

    • The methyl group in 1d also improves potency over the parent compound, indicating that this hydrophobic pocket can accommodate small alkyl groups.

  • Modifications to the Linker : The linker between the two ring systems (a methanol in the topic's core structure, a ketone here) is a critical site for optimization. In compound 10b , modifying this position with a more complex, lipophilic group like 1,1-dimethylpropynylamine results in a nearly 8-fold increase in potency compared to the simple parent compound 1a . This highlights the potential for significant efficacy gains by exploring substitutions that can access additional binding pockets.

Experimental Protocol: In Vitro p38α Kinase Inhibition Assay

To ensure the trustworthiness and reproducibility of efficacy data, a standardized protocol is essential. The following describes a common method for determining the IC50 value of a test compound using an in vitro luminescence-based kinase assay.

Principle

This assay measures the amount of ATP remaining in solution following a kinase reaction. The p38α kinase phosphorylates a substrate (e.g., ATF2) by converting ATP to ADP. A luciferase-based reagent is then added; the amount of light produced is directly proportional to the amount of remaining ATP. Inhibitors will reduce the amount of ATP consumed, resulting in a stronger luminescent signal.

Materials
  • Recombinant human p38α kinase

  • Kinase substrate (e.g., ATF2 fusion protein)

  • ATP (Adenosine 5'-triphosphate)

  • Test Compounds (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., HEPES, MgCl₂, Brij-35, EGTA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white assay plates

Step-by-Step Methodology
  • Compound Preparation : Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

  • Reaction Setup :

    • Add 1 µL of the diluted test compound or DMSO (as a vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of p38α enzyme solution (concentration determined empirically, e.g., 25 ng/µL).

    • Add 2 µL of a substrate/ATP mixture (e.g., 50 µM ATF2 / 10 µM ATP).

  • Kinase Reaction : Incubate the plate at room temperature for 60 minutes to allow the phosphorylation reaction to proceed.

  • ATP Detection :

    • Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Luminescence Generation :

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin to produce light from the newly synthesized ATP (from the ADP generated in the first step).

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

  • Data Acquisition : Read the luminescence on a plate reader.

  • Data Analysis : Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

workflow start Start prep Prepare Serial Dilution of Test Compounds start->prep plate Add Compound, Enzyme, and Substrate/ATP Mix to 384-well Plate prep->plate incubate1 Incubate 60 min (Kinase Reaction) plate->incubate1 adp_glo Add ADP-Glo™ Reagent (Terminate Reaction) incubate1->adp_glo incubate2 Incubate 40 min adp_glo->incubate2 detect Add Kinase Detection Reagent incubate2->detect incubate3 Incubate 30 min detect->incubate3 read Read Luminescence incubate3->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Experimental workflow for the p38α kinase inhibition assay.

Conclusion and Future Directions

The [5-(Pyridin-4-yl)thiophen-2-yl]methanol scaffold is a validated and promising starting point for the development of potent p38 MAP kinase inhibitors. Comparative analysis of related structures demonstrates that efficacy is highly sensitive to substitutions on both the thiophene ring and the methanol linker. The addition of small hydrophobic or electron-withdrawing groups to the thiophene ring and the exploration of larger, lipophilic moieties on the linker are proven strategies for enhancing inhibitory potency.

Future research should focus on synthesizing a focused library of direct derivatives of the [5-(Pyridin-4-yl)thiophen-2-yl]methanol core to precisely map the SAR for this specific series. These efforts, guided by the principles outlined in this guide and validated by robust in vitro assays, will be instrumental in developing next-generation anti-inflammatory therapeutics.

References

  • ResearchGate. (n.d.). Diagrammatic outline of p38 mitogen-activated protein kinase (MAPK)... Retrieved from [Link]

  • Cuadrado, A., & Nebreda, A. R. (2010). Mechanisms and functions of p38 MAPK signalling. Biochemical Journal, 429(3), 403–417. Available at: [Link]

  • ResearchGate. (n.d.). The p38 MAP kinase signaling pathway. (A) Dendrogram of the four... Retrieved from [Link]

  • Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values for synthesized compounds 3a-l in p38α MAP kinase inhibition. Retrieved from [Link]

  • Nouri Majd, M., Pourbasheer, E., & Mahmoudzadeh Laki, R. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters, 8(5). Available at: [Link]

  • Millipore. (n.d.). p38 MAP Kinase Assay. Retrieved from [Link]

  • Nouri Majd, M., Pourbasheer, E., & Mahmoudzadeh Laki, R. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters, 8(5). Available at: [Link]

  • Bolos, J., Gubert, S., & Anglada, L. (2005). Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors. Current Medicinal Chemistry, 12(22), 2643-2655. Available at: [Link]

  • Pargellis, C., et al. (2002). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 45(22), 4676-4686. Available at: [Link]

Sources

A Comparative Guide to the Cytotoxicity of [5-(Pyridin-4-yl)thiophen-2-yl]methanol Across Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the identification of novel small molecules with potent and selective cytotoxic effects against cancer cells remains a paramount objective. Thiophene-containing heterocyclic compounds have emerged as a promising class of therapeutic candidates, with numerous derivatives demonstrating significant anticancer activity.[1][2][3] This guide provides a comprehensive, in-depth analysis of the cytotoxic potential of a specific thiophene derivative, [5-(Pyridin-4-yl)thiophen-2-yl]methanol.

This document is intended for researchers, scientists, and drug development professionals. It will detail a comparative experimental framework to evaluate the cytotoxic effects of this compound on a panel of well-characterized cancer cell lines, alongside a non-cancerous control. We will explore the rationale behind the selection of cell lines and cytotoxicity assays, provide detailed, field-proven protocols, and present hypothetical data to illustrate the potential outcomes of such a study.

The Rationale for Investigation: Thiophene Derivatives in Cancer Therapy

Thiophene and its analogs are versatile scaffolds in medicinal chemistry, known to interact with a wide range of biological targets.[2][4] In the context of cancer, their derivatives have been reported to exert their effects through various mechanisms, including the inhibition of kinases, disruption of microtubule assembly, and induction of apoptosis.[1][5] The presence of both a thiophene and a pyridine ring in [5-(Pyridin-4-yl)thiophen-2-yl]methanol suggests a potential for diverse biological activity, making it a compelling candidate for cytotoxic screening.

Experimental Design: A Multi-faceted Approach to Cytotoxicity Profiling

To obtain a comprehensive understanding of the cytotoxic profile of [5-(Pyridin-4-yl)thiophen-2-yl]methanol, a multi-pronged approach is essential. This involves the careful selection of cell lines to represent different cancer types and the use of orthogonal cytotoxicity assays to probe different mechanisms of cell death.

Cell Line Selection: A Representative Panel

The choice of cell lines is critical for generating clinically relevant data.[6][7] For this investigation, we have selected a panel of three common cancer cell lines and one non-cancerous cell line to assess both efficacy and potential off-target toxicity.

  • A549 (Human Lung Carcinoma): A widely used model for non-small cell lung cancer.[8][9]

  • MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive cell line, crucial for breast cancer research.[10][11]

  • HCT116 (Human Colorectal Carcinoma): A well-characterized colon cancer cell line.[12][13]

  • HEK293 (Human Embryonic Kidney): A non-cancerous cell line to serve as a control for general cytotoxicity.[14][15]

Cytotoxicity Assays: Probing Different Endpoints

Relying on a single assay can provide a limited perspective on a compound's activity.[16][17] Therefore, we will employ two distinct assays that measure different hallmarks of cell death.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[18]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells, providing a measure of cell membrane integrity and cytotoxicity.[19][20]

Experimental Workflow

The overall experimental workflow is designed to ensure robust and reproducible data.

G cluster_0 Cell Culture & Maintenance cluster_1 Compound Treatment cluster_2 Cytotoxicity Assessment cluster_3 Data Analysis A549 A549 Plate Seed Cells in 96-well Plates A549->Plate MCF7 MCF-7 MCF7->Plate HCT116 HCT116 HCT116->Plate HEK293 HEK293 HEK293->Plate Treat Treat with [5-(Pyridin-4-yl)thiophen-2-yl]methanol (Dose-Response) Plate->Treat MTT MTT Assay (Metabolic Activity) Treat->MTT LDH LDH Assay (Membrane Integrity) Treat->LDH IC50 Calculate IC50 Values MTT->IC50 LDH->IC50 Compare Compare Cytotoxicity Across Cell Lines IC50->Compare

Caption: A streamlined workflow for assessing the cytotoxicity of the test compound.

Detailed Experimental Protocols

The following protocols are provided as a guide for conducting the cytotoxicity assays. Adherence to aseptic techniques and proper cell culture practices is paramount.

Part 1: Cell Culture and Maintenance

General Cell Culture Conditions: All cell lines should be cultured at 37°C in a humidified atmosphere of 5% CO2.[21][22][23]

A549 Cell Culture:

  • Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[24]

  • Passaging: When cells reach 70-90% confluency, wash with PBS, and detach using 0.25% Trypsin-EDTA.[24] Neutralize with complete medium and re-seed at a 1:4 to 1:9 split ratio.[8]

MCF-7 Cell Culture:

  • Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.[11]

  • Passaging: At 80-90% confluency, wash with PBS and detach with 0.25% Trypsin-EDTA.[10][25] Neutralize and re-seed at a 1:3 or 1:4 ratio.[22]

HCT116 Cell Culture:

  • Medium: McCoy's 5A Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[23][26]

  • Passaging: When 70-90% confluent, rinse with PBS and detach with 0.25% Trypsin-EDTA.[23] Re-seed at a 1:5 split ratio.[23]

HEK293 Cell Culture:

  • Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.[15][27]

  • Passaging: At 80-90% confluency, wash with PBS and detach with Trypsin-EDTA.[28] Split at a 1:3 to 1:6 ratio.[15]

Part 2: MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.[29][30]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of [5-(Pyridin-4-yl)thiophen-2-yl]methanol in the appropriate cell culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[31]

Part 3: LDH Assay for Cytotoxicity

This protocol is based on common LDH assay kits.[20][32][33]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[32]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[19]

Data Analysis and Interpretation

The raw data from the cytotoxicity assays should be processed to determine the half-maximal inhibitory concentration (IC50) for each cell line. This is the concentration of the compound that causes a 50% reduction in cell viability or a 50% increase in LDH release.

Hypothetical Data Presentation

The following tables present hypothetical but realistic data for the cytotoxicity of [5-(Pyridin-4-yl)thiophen-2-yl]methanol.

Table 1: IC50 Values (µM) from MTT Assay

Cell LineIC50 (µM)
A54915.2
MCF-78.5
HCT11612.8
HEK293> 100

Table 2: IC50 Values (µM) from LDH Assay

Cell LineIC50 (µM)
A54920.1
MCF-711.3
HCT11618.5
HEK293> 100

Interpretation of Hypothetical Data:

The hypothetical data suggests that [5-(Pyridin-4-yl)thiophen-2-yl]methanol exhibits selective cytotoxicity against the tested cancer cell lines, with the most potent effect observed in the MCF-7 breast cancer cell line. The significantly higher IC50 value in the non-cancerous HEK293 cells indicates a favorable therapeutic window. The correlation between the MTT and LDH assay results suggests that the compound induces cell death involving both metabolic inhibition and loss of membrane integrity.

Potential Mechanism of Action

While further investigation is required to elucidate the precise mechanism of action, the chemical structure of [5-(Pyridin-4-yl)thiophen-2-yl]methanol and the known activities of related compounds suggest several possibilities.

G Compound [5-(Pyridin-4-yl)thiophen-2-yl]methanol Target Potential Cellular Targets (e.g., Kinases, Tubulin) Compound->Target Binds to Pathway Signaling Pathway Disruption Target->Pathway Inhibits Metabolism Metabolic Inhibition Pathway->Metabolism Leads to Membrane Membrane Damage Pathway->Membrane Leads to Apoptosis Apoptosis Metabolism->Apoptosis Membrane->Apoptosis

Caption: A potential mechanism of action for the test compound.

Conclusion and Future Directions

This guide outlines a robust and comprehensive strategy for evaluating the cytotoxic potential of [5-(Pyridin-4-yl)thiophen-2-yl]methanol. The presented protocols and data analysis framework provide a solid foundation for further investigation. Based on the hypothetical data, this compound warrants further exploration as a potential anticancer agent, particularly for breast cancer.

Future studies should focus on:

  • Expanding the panel of cancer cell lines to include other cancer types.

  • Investigating the mechanism of action through assays for apoptosis (e.g., caspase activation, Annexin V staining) and cell cycle analysis.

  • In vivo studies in animal models to assess efficacy and safety.

By following a systematic and multi-faceted approach, the true therapeutic potential of [5-(Pyridin-4-yl)thiophen-2-yl]methanol can be thoroughly elucidated.

References

  • A549 Cell Subculture Protocol. (n.d.).
  • MCF-7 Culture Protocol. (n.d.).
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). ResearchGate. [Link]

  • Example Protocol for the Culture of the Lung Carcinoma A549 Cell Line. (n.d.). REPROCELL. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). National Institutes of Health. [Link]

  • How to culture MCF7 cells? (2012). ResearchGate. [Link]

  • Culturing A549 cells. (n.d.). Nanopartikel.info. [Link]

  • SOP: Propagation of Human Colorectal Carcinoma Cells (HCT-116, ATCC). (2010). UCSC Genome Browser. [Link]

  • MCF-7 Cell Culture. (n.d.). ENCODE. [Link]

  • Cytotoxicity Assays. (n.d.). Life Science Applications. [Link]

  • MCF7 Breast Cancer Cell Protocol. (n.d.). AXOL Bioscience. [Link]

  • MCF-7 Cell Culture and +/- estrogen treatment. (n.d.).
  • Cell Culture Protocol for HCT 116 cells. (n.d.). ENCODE. [Link]

  • Cell Growth Protocol for A549 Cell Line. (2008). UCSC Genome Browser. [Link]

  • A Review on Anticancer Activities of Thiophene and Its Analogs. (2021). Bentham Science. [Link]

  • HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research. (n.d.). Cytion. [Link]

  • Culture of HCT-116 cells. (n.d.). Bio-protocol. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). SciELO. [Link]

  • LDH cytotoxicity assay. (2024). Protocols.io. [Link]

  • HEK293s (Thawing, Suspending Cells, Maintaining attached cells, freezing attached cells, maintaining suspension cells). (n.d.).
  • Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols. (2025). Ubigene. [Link]

  • Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. (2020). National Institutes of Health. [Link]

  • A549 Cell Line User Guide. (n.d.).
  • HEK293 cells (Human embryonal kidney cells (HEK293, ATCC [Cat). (n.d.). iGEM. [Link]

  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020). ScienceDirect. [Link]

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. (n.d.).
  • HEK293T Cell Line. (n.d.). Horizon Discovery. [Link]

  • Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells. (2021). National Institutes of Health. [Link]

  • A Review on Anticancer Activities of Thiophene and Its Analogs. (2025). ResearchGate. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. [Link]

  • Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. (2022). MDPI. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. [Link]

  • What cell line should I choose for citotoxicity assays? (2023). ResearchGate. [Link]

  • Selection of Optimal Cell Lines for High-Content Phenotypic Screening. (2019). National Institutes of Health. [Link]

  • Selection of an Optimal Cytotoxicity Assay for Undergraduate Research. (2016). ERIC. [Link]

  • Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. (2018). Bentham Science Publisher. [Link]

  • Cytotoxic effects of pyridino[2,3-f]indole-4,9-diones on human tumor cell lines. (1995). PubMed. [Link]09/)

Sources

A Comparative Benchmarking Guide to the Synthesis of [5-(Pyridin-4-yl)thiophen-2-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

[5-(Pyridin-4-yl)thiophen-2-yl]methanol is a heterocyclic building block of significant interest in medicinal chemistry and materials science, serving as a key intermediate for synthesizing complex molecular architectures. This guide provides an in-depth comparative analysis of prevalent and alternative synthetic methodologies for this compound. We will benchmark the widely-used Suzuki-Miyaura cross-coupling reaction against a two-step reductive approach. Key performance indicators such as reaction yield, purity, scalability, and reagent accessibility will be critically evaluated. This document is intended for researchers, chemists, and process development professionals seeking to optimize the synthesis of this valuable intermediate.

Introduction: Strategic Importance of the Target Molecule

The convergence of pyridine and thiophene moieties within a single molecular scaffold, as seen in [5-(Pyridin-4-yl)thiophen-2-yl]methanol, offers a unique combination of electronic properties and hydrogen bonding capabilities. This makes it a privileged structure in the design of novel kinase inhibitors, metalloproteinase modulators, and organic electronic materials. The choice of synthetic route is therefore a critical decision, impacting not only laboratory-scale discovery but also the feasibility of future large-scale production. This guide will dissect the most effective strategies to access this molecule, focusing on the underlying chemical principles that govern each approach.

Methodology 1: The Suzuki-Miyaura Cross-Coupling Approach

The palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for its remarkable functional group tolerance and generally high yields.[1] It represents the most direct and convergent strategy for forging the core pyridine-thiophene C-C bond.

Mechanistic Rationale

The reaction proceeds via a well-established catalytic cycle involving the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and concluding with reductive elimination to yield the biaryl product and regenerate the catalyst.[2] The choice of catalyst, base, and solvent system is paramount for efficient turnover and suppression of side reactions, such as protodeboronation of the boronic acid.[3]

Synthetic Pathways & Workflow

Two primary Suzuki coupling pathways can be envisioned to access the target molecule.

  • Pathway A: Coupling of (5-bromothiophen-2-yl)methanol with 4-pyridinylboronic acid.

  • Pathway B: Coupling of a 4-halopyridine with (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol.[4]

Pathway A is often preferred due to the commercial availability and lower cost of 4-pyridinylboronic acid.

cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product A 4-Pyridinylboronic Acid B (5-Bromothiophen-2-yl)methanol C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) A->C B->C D Inert Atmosphere Setup (N₂ or Ar) E Heating (e.g., 90 °C) 12-24h D->E F Aqueous Workup & Extraction E->F G Purification (Column Chromatography) F->G H [5-(Pyridin-4-yl)thiophen-2-yl]methanol G->H

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling synthesis.

Detailed Experimental Protocol (Pathway A)

Materials:

  • (5-Bromothiophen-2-yl)methanol

  • 4-Pyridinylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized Water

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask, combine (5-bromothiophen-2-yl)methanol (1.0 eq), 4-pyridinylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the flask.

  • Degassing: Purge the reaction mixture with nitrogen or argon for 20 minutes to remove dissolved oxygen, which can poison the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.03 - 0.05 eq) to the mixture.

  • Reaction: Heat the mixture to 90 °C and stir vigorously under an inert atmosphere for 12-18 hours. Monitor progress by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the final product.

Methodology 2: The Two-Step Reductive Approach

An alternative strategy involves the initial synthesis of the corresponding aldehyde, 5-(Pyridin-4-yl)thiophene-2-carbaldehyde, followed by a selective reduction of the aldehyde to the primary alcohol. This approach can be advantageous if the starting materials for the aldehyde synthesis are more readily available or if the direct coupling with the methanol-containing substrate proves to be low-yielding.

Rationale and Workflow

This method bifurcates the synthetic challenge. The C-C bond formation is first achieved via a Suzuki coupling to create the aldehyde, a robust and common intermediate. The subsequent reduction is a high-yielding and typically clean transformation.

A 5-Bromothiophene-2-carbaldehyde + 4-Pyridinylboronic Acid B Step 1: Suzuki Coupling (Pd(PPh₃)₄, K₂CO₃, 90°C) A->B C Intermediate: 5-(Pyridin-4-yl)thiophene-2-carbaldehyde B->C D Step 2: Selective Reduction (NaBH₄, Methanol, 0°C to RT) C->D E Final Product: [5-(Pyridin-4-yl)thiophen-2-yl]methanol D->E

Caption: Workflow for the two-step reductive synthesis pathway.

Detailed Experimental Protocol (Reduction Step)

Materials:

  • 5-(Pyridin-4-yl)thiophene-2-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

Procedure:

  • Dissolution: Dissolve 5-(Pyridin-4-yl)thiophene-2-carbaldehyde (1.0 eq) in methanol in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Work-up and Purification: Concentrate the mixture under reduced pressure to remove most of the methanol. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the product, which can be further purified by recrystallization or chromatography if necessary.

Comparative Benchmarking

The choice between a direct coupling and a two-step approach depends on several factors, which are summarized below.

ParameterMethodology 1: Suzuki CouplingMethodology 2: Reductive ApproachJustification & Expert Insights
Overall Yield Good to Excellent (65-85%)Excellent (80-95% over two steps)The reductive approach often boasts a higher overall yield as both the Suzuki coupling of the aldehyde and the subsequent reduction are typically very efficient reactions.
Atom Economy HigherLowerThe direct coupling is more atom-economical as it avoids the introduction and removal of atoms associated with the aldehyde-to-alcohol conversion.
Process Steps 1 synthetic step2 synthetic stepsA single-step process is generally preferred for process efficiency and cost-effectiveness, reducing handling and potential for material loss.
Reagent Cost Moderate (Palladium catalyst is a major cost driver)Low to Moderate (NaBH₄ is inexpensive)While the reductive approach adds a step, the reagents are very cheap. The primary cost for both methods remains the palladium catalyst and brominated starting materials.
Purification Chromatography is usually requiredMay yield a cleaner product, potentially avoiding chromatography after the reduction step.The reduction of an aldehyde is often a very clean reaction, which can simplify the final purification step compared to a cross-coupling reaction.
Scalability GoodExcellentBoth methods are scalable. However, the high efficiency and cleanliness of the reduction step make the two-step process highly reliable for large-scale synthesis.
Safety Concerns Pd catalysts can be pyrophoric. Dioxane is a suspected carcinogen.NaBH₄ reacts with water to produce H₂ gas. Methanol is flammable and toxic.Standard laboratory safety protocols are sufficient for both methods. The hazards are well-understood and manageable.

Alternative Methodologies: A Brief Outlook

While Suzuki coupling is a dominant method, other cross-coupling reactions are viable alternatives, each with distinct advantages and disadvantages.

  • Stille Coupling: Utilizes organotin reagents instead of boronic acids. While often effective for heteroaromatic couplings, the high toxicity and difficulty in removing organotin byproducts make it less favorable compared to the Suzuki reaction for pharmaceutical applications.

  • Skeletal Editing: Novel methods are emerging that can convert more common feedstocks, like substituted pyridines, directly into thiophenes using elemental sulfur.[5] These transformative reactions offer innovative disconnections but are less mature and may lack the substrate scope and predictability of traditional cross-coupling.[5]

Conclusion and Recommendations

For the synthesis of [5-(Pyridin-4-yl)thiophen-2-yl]methanol, both the direct Suzuki-Miyaura coupling and the two-step reductive approach are robust and effective methods.

  • For discovery chemistry and rapid analog synthesis , the direct Suzuki-Miyaura coupling is recommended. Its convergent nature and single-step process allow for faster access to the target molecule.

  • For process development and large-scale synthesis , the two-step reductive approach often proves superior. The higher overall yield, combined with a potentially simpler final purification, can lead to better process efficiency and lower costs at scale.

Ultimately, the optimal choice will depend on the specific project goals, available starting materials, and the scale of the synthesis. This guide provides the foundational data and protocols to make an informed decision.

References

  • D'Auria, M., & Emanuele, L. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508-4521. [Link][3][6]

  • D'Auria, M., & Emanuele, L. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link][3]

  • Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-318. [Link][7]

  • Procter, D. J., et al. (2023). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. Angewandte Chemie International Edition. [Link][5]

Sources

A Senior Application Scientist's Guide to Purity Assessment of [5-(Pyridin-4-yl)thiophen-2-yl]methanol by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of an active pharmaceutical ingredient (API) intermediate like [5-(Pyridin-4-yl)thiophen-2-yl]methanol is not just a quality metric; it is a critical determinant of the safety and efficacy of the final drug product. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this key heterocyclic compound. Beyond a mere recitation of steps, this document elucidates the scientific rationale behind the methodological choices, ensuring a robust and self-validating analytical system.

The Criticality of Purity for [5-(Pyridin-4-yl)thiophen-2-yl]methanol

[5-(Pyridin-4-yl)thiophen-2-yl]methanol is a heterocyclic compound incorporating both a pyridine and a thiophene ring. Such molecules are common scaffolds in medicinal chemistry. Impurities, which can arise from starting materials, byproducts of the synthesis, or degradation, can have unintended pharmacological or toxicological effects. Therefore, a precise and reliable analytical method to determine purity is paramount.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. For a molecule like [5-(Pyridin-4-yl)thiophen-2-yl]methanol, a reversed-phase HPLC (RP-HPLC) method is the most appropriate choice. The rationale for this selection is based on the compound's moderate polarity, imparted by the pyridine and methanol functionalities, which allows for good retention and separation on a non-polar stationary phase.

Experimental Workflow: A Self-Validating System

The development of a trustworthy HPLC method follows a logical progression, where each step is designed to ensure the final method is robust, accurate, and fit for its intended purpose.

cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis A Compound Characterization (Solubility, UV Absorbance) B Column & Mobile Phase Screening A->B Initial Parameters C Optimization of Chromatographic Conditions B->C Fine-tuning D Specificity & Forced Degradation C->D Optimized Method E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness G->H I Sample Analysis & Purity Calculation H->I Validated Method

Caption: Workflow for HPLC method development and validation.

An Optimized HPLC Method for [5-(Pyridin-4-yl)thiophen-2-yl]methanol

The following method is a robust starting point for the purity assessment of [5-(Pyridin-4-yl)thiophen-2-yl]methanol. The causality behind each parameter selection is detailed below.

ParameterRecommended ConditionRationale
Column C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides the necessary hydrophobicity to retain the analyte. The specified dimensions and particle size offer a good balance between resolution and backpressure for standard HPLC systems.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a mobile phase modifier, protonating residual silanols on the stationary phase to reduce peak tailing and improving the peak shape of the basic pyridine moiety.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent in RP-HPLC with a low UV cutoff and viscosity, providing good elution strength for the analyte.
Gradient 20% to 80% B over 20 minutesA gradient elution is crucial for separating impurities with a wide range of polarities that may be present in the sample. This gradient profile allows for the elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, ensuring efficient separation without generating excessive backpressure.
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times and improves peak shape.
Detector Photodiode Array (PDA) at 254 nmA PDA detector is highly recommended during method development to determine the UV absorption maximum (λmax) of the main compound and any impurities.[1] A wavelength of 254 nm is a good starting point as both thiophene and pyridine rings absorb in this region. The optimal wavelength should be determined from the PDA data for maximum sensitivity.
Injection Vol. 10 µLA standard injection volume to ensure good peak shape and sensitivity.
Sample Prep. 0.5 mg/mL in 50:50 Acetonitrile:WaterThe sample should be dissolved in a solvent system that is compatible with the mobile phase and ensures complete dissolution.
Trustworthiness Through Method Validation

The reliability of any analytical method hinges on its validation. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical procedures.[2]

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] This is often demonstrated through forced degradation studies, where the drug substance is exposed to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[4][5] The HPLC method must be able to separate the main peak from all degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by analyzing a sample with a known concentration and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

cluster_0 Is the main peak spectrally pure? cluster_1 Are all impurities resolved from the main peak? cluster_2 Are the results within specification? Purity Purity Assessment PDA_Check PDA Peak Purity Analysis Purity->PDA_Check Impurity_Profile Impurity Profile Resolution_Check Resolution > 1.5 PDA_Check->Resolution_Check Yes Method_Optimization Method Optimization Required PDA_Check->Method_Optimization No Specification_Check Compare % Area to Specification Resolution_Check->Specification_Check Yes Resolution_Check->Method_Optimization No Specification_Check->Impurity_Profile Yes OOS_Investigation Out of Specification (OOS) Investigation Specification_Check->OOS_Investigation No

Caption: Decision-making process for purity assessment.

Comparative Analysis: HPLC vs. Ultra-High-Performance Liquid Chromatography (UHPLC)

For high-throughput environments or when dealing with complex impurity profiles, Ultra-High-Performance Liquid Chromatography (UHPLC) presents a significant advantage over traditional HPLC.

FeatureHPLCUHPLC
Particle Size 3-5 µm< 2 µm
Operating Pressure Up to 6,000 psiUp to 15,000 psi or higher
Analysis Time Longer (e.g., 20-30 min)Shorter (e.g., 2-5 min)
Resolution GoodExcellent
Sensitivity GoodHigher (due to sharper peaks)
Solvent Consumption HigherLower
System Requirement Standard HPLC systemSpecialized UHPLC system with low dispersion

Rationale for Comparison: UHPLC's use of sub-2 µm particles leads to a significant increase in chromatographic efficiency.[6] This results in sharper peaks, which in turn provides better resolution between the main component and its impurities, and higher sensitivity. The faster analysis times offered by UHPLC can dramatically increase sample throughput in a quality control laboratory.[7] However, the higher operating pressures of UHPLC systems necessitate more robust instrumentation.

Alternative Analytical Techniques

While HPLC is the predominant technique, other methods can be employed for purity assessment, each with its own set of advantages and limitations.

  • Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It can be a greener alternative to normal-phase HPLC, reducing the consumption of organic solvents. SFC can offer different selectivity for certain impurities compared to RP-HPLC.

  • Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. While [5-(Pyridin-4-yl)thiophen-2-yl]methanol itself may not be sufficiently volatile, GC could be used to analyze for volatile impurities or starting materials. Derivatization may be required to increase the volatility of the analyte.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the purity of highly pure, crystalline substances by analyzing their melting behavior. It is a useful orthogonal technique for confirming the purity of a reference standard.

Experimental Protocols

Step-by-Step HPLC Methodology
  • Preparation of Mobile Phases:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile and mix thoroughly.

    • Degas both mobile phases using an appropriate method (e.g., sonication, vacuum filtration).

  • Preparation of Standard and Sample Solutions:

    • Standard Solution: Accurately weigh approximately 5 mg of [5-(Pyridin-4-yl)thiophen-2-yl]methanol reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water to obtain a concentration of 0.5 mg/mL.

    • Sample Solution: Accurately weigh approximately 5 mg of the [5-(Pyridin-4-yl)thiophen-2-yl]methanol sample to be tested into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Chromatographic Analysis:

    • Set up the HPLC system with the parameters outlined in the "Optimized HPLC Method" table.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure the absence of interfering peaks.

    • Inject the standard solution to determine the retention time and peak area of the main component.

    • Inject the sample solution.

  • Data Analysis:

    • Integrate all peaks in the chromatogram of the sample solution.

    • Calculate the purity of the sample by the area percent method: % Purity = (Area of the main peak / Total area of all peaks) x 100

Conclusion

The purity assessment of [5-(Pyridin-4-yl)thiophen-2-yl]methanol is a critical step in the drug development process. A well-developed and validated reversed-phase HPLC method provides a reliable and robust means of ensuring the quality of this important pharmaceutical intermediate. While HPLC remains the workhorse of the industry, UHPLC offers significant advantages in terms of speed and resolution for high-throughput environments. The choice of analytical technique should be based on the specific requirements of the laboratory and the stage of drug development. By following the principles of scientific integrity and thorough method validation, researchers can be confident in the quality of their analytical data.

References

  • Phenomenex. (2025, April 1). HPLC vs UHPLC: Key Differences & Applications.
  • The role of forced degradation studies in stability indicating HPLC method development. (2025, August 5).
  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. (n.d.).
  • Review On Active pharmaceutical ingredients and impurity profiling: Advanced Chromatographic Techniques (HPLC, UPLC, GC). (2025, November).
  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals.
  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. (2025, November 19). Retrieved from a relevant pharmaceutical analysis website.

Sources

Safety Operating Guide

A Guide to the Safe Disposal of [5-(Pyridin-4-yl)thiophen-2-yl]methanol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the responsible management and disposal of chemical compounds are foundational to ensuring laboratory safety, environmental integrity, and regulatory compliance. This guide provides a detailed operational plan for the safe disposal of [5-(Pyridin-4-yl)thiophen-2-yl]methanol. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following protocols are derived from the known hazards of its constituent moieties—pyridine and thiophene—and established best practices for hazardous waste management in a laboratory setting. This document is intended to empower you with the knowledge to handle this compound's waste stream with the highest degree of safety and professionalism.

Hazard Assessment and Waste Classification: A Proactive Approach

[5-(Pyridin-4-yl)thiophen-2-yl]methanol is a heterocyclic compound containing both a pyridine and a thiophene ring system. Due to the inherent hazards of these parent compounds, it is imperative to classify any waste containing this substance as hazardous chemical waste.

  • Pyridine Moiety: Pyridine and its derivatives are recognized as hazardous substances. They can be harmful if swallowed, inhaled, or if they come into contact with the skin.[1][2] Pyridine is also a flammable liquid.[3] Exposure can lead to a range of health issues, including nausea, headaches, and respiratory irritation.[3][4]

  • Thiophene Moiety: Thiophene is also classified as a harmful and irritant substance.[1][5] It is a flammable liquid, and its combustion can produce toxic sulfur oxides.[5][6]

Therefore, all materials contaminated with [5-(Pyridin-4-yl)thiophen-2-yl]methanol, including the pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), must be segregated and managed as hazardous waste.[1] Under no circumstances should this chemical or its contaminated materials be disposed of in regular trash or down the drain.[7]

Hazard Profile Summary
Hazard CategoryAssociated Risks & PrecautionsSupporting Sources
Toxicity Harmful if swallowed, inhaled, or in contact with skin. May cause skin, eye, and respiratory irritation.[1][3][4][7]
Flammability Assumed to be a flammable solid, based on the properties of pyridine and thiophene. Keep away from heat, sparks, and open flames.[3][5][8]
Environmental Potentially toxic to aquatic life. Prevent release into the environment.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of appropriate PPE is non-negotiable when handling [5-(Pyridin-4-yl)thiophen-2-yl]methanol and its associated waste.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Avoid latex gloves as they may not provide adequate protection.[2][4]

  • Eye and Face Protection: Chemical splash goggles are mandatory. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[2][4]

  • Body Protection: A chemical-resistant lab coat should be worn at all times. For larger quantities or in case of a spill, flame-retardant and antistatic protective clothing is recommended.[2]

  • Respiratory Protection: All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][4]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of waste containing [5-(Pyridin-4-yl)thiophen-2-yl]methanol.

Step 1: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions.

  • Solid Waste:

    • Collect unused or expired solid [5-(Pyridin-4-yl)thiophen-2-yl]methanol, contaminated weigh boats, spatulas, and other disposable labware in a dedicated hazardous waste container.[1][9]

    • This container should be made of a compatible material, such as high-density polyethylene (HDPE), and must have a secure, screw-on cap.[1][9]

  • Liquid Waste:

    • If the compound is in a solution, collect the liquid waste in a separate, clearly labeled, and leak-proof hazardous waste container.

    • Do not mix this waste stream with other incompatible wastes, such as strong oxidizing agents, strong acids, or strong bases.[7][10]

  • Contaminated PPE:

    • Dispose of contaminated gloves, disposable lab coats, and other PPE in a designated hazardous waste bag or container.[1]

Step 2: Waste Container Labeling

Accurate and clear labeling is a regulatory requirement and essential for safety. Each hazardous waste container must be labeled with the following information before the first piece of waste is added:[9][11]

  • The words "HAZARDOUS WASTE "

  • The full chemical name: "[5-(Pyridin-4-yl)thiophen-2-yl]methanol ". Do not use abbreviations.

  • A list of all contents, including any solvents.

  • The approximate percentage of each component.

  • The date when the first waste was added to the container (the accumulation start date).

  • The name and contact information of the responsible researcher or laboratory supervisor.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[11][12]

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[11][13]

  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure area.[1]

  • Containers should be kept in secondary containment to mitigate spills.[9]

  • Keep containers securely capped at all times, except when adding waste.[9][12]

Step 4: Final Disposal

The final disposal of hazardous waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][7]

  • Familiarize yourself with and adhere to all institutional, local, state, and federal regulations for hazardous waste disposal.[7][14]

  • Do not exceed the storage time limits for hazardous waste in your SAA as defined by EPA and local regulations.[11]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating their impact.

Spill Response
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation if it is safe to do so.

  • Contain: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit to contain the spill. Do not use combustible materials like paper towels.[1][7]

  • Clean-Up:

    • Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[7][8]

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.

    • Collect all cleaning materials as hazardous waste.[1]

  • Report: Report the spill to your laboratory supervisor and EHS office.

Personnel Exposure
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek prompt medical attention.[4][10]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4][8]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8]

Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of [5-(Pyridin-4-yl)thiophen-2-yl]methanol waste.

DisposalWorkflow cluster_generation Waste Generation & Segregation cluster_collection Collection & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Handling of [5-(Pyridin-4-yl)thiophen-2-yl]methanol solid_waste Solid Waste (e.g., contaminated labware) start->solid_waste Generates liquid_waste Liquid Waste (e.g., solutions) start->liquid_waste Generates ppe_waste Contaminated PPE (e.g., gloves, coat) start->ppe_waste Generates solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container Collect in liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container Collect in ppe_container Labeled PPE Hazardous Waste Container ppe_waste->ppe_container Collect in saa Satellite Accumulation Area (SAA) - Secure & Ventilated - Secondary Containment solid_container->saa Store in liquid_container->saa Store in ppe_container->saa Store in ehs EHS / Licensed Waste Contractor saa->ehs Arrange Pickup end Proper Disposal (e.g., Incineration) ehs->end Transports for

Caption: Disposal workflow for [5-(Pyridin-4-yl)thiophen-2-yl]methanol.

By adhering to these protocols, you contribute to a culture of safety and environmental responsibility within your laboratory. This proactive and informed approach to waste management is not just a matter of compliance but a cornerstone of scientific excellence.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Available at: [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]

  • American Laboratory. (2022, November 22). Managing Hazardous Chemical Waste in the Lab. Available at: [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Available at: [Link]

  • Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Available at: [Link]

  • Washington State University. Pyridine Standard Operating Procedure. Available at: [Link]

  • American Chemical Society. (2021, March). Regulation of Laboratory Waste. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8030, Thiophene. Available at: [Link]

  • Sciencemadness Wiki. (2022, January 2). Thiophene. Available at: [Link]

  • Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET THIOPHENE. Available at: [Link]

  • FacilitiesNet. (2008, October 1). Complying with OSHA's Hazardous Waste Standards. Available at: [Link]

  • University of Alaska Fairbanks. Introduction to Hazardous Waste Management. Available at: [Link]

  • U.S. Environmental Protection Agency. (2019, May). Laboratory Environmental Sample Disposal Information Document. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Available at: [Link]

  • Occupational Safety and Health Administration. Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Available at: [Link]

Sources

Comprehensive Safety Protocol: Handling and Disposal of [5-(Pyridin-4-yl)thiophen-2-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Laboratory Professionals

This document provides essential safety and logistical information for the handling, use, and disposal of [5-(Pyridin-4-yl)thiophen-2-yl]methanol (CAS No. 138194-04-4). As specific toxicological data for this compound is not extensively available, this guide is synthesized from the known hazards of its primary structural motifs: thiophene, pyridine, and methanol.[1][2][3] This conservative approach ensures a high margin of safety for all laboratory personnel.

Hazard Assessment: A Composite Profile

The primary operational principle is to treat this compound with a degree of caution appropriate for its potentially hazardous components. The pyridine moiety suggests potential toxicity if inhaled, ingested, or absorbed through the skin, while the thiophene ring can cause irritation.[4][5][6] The methanol group indicates flammability and toxicity risks.[7]

Hazard CategoryPotential Risk Based on Structural AnalogsRationale & Primary Sources
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[2][8]Pyridine and some thiophene derivatives are known to be toxic.[4][9] Assume a similar profile until data proves otherwise.
Skin Corrosion/Irritation Causes skin irritation.[2]Thiophene and pyridine compounds can be irritating upon dermal contact.[10][11]
Eye Damage/Irritation Causes serious eye irritation.[2][5]Direct contact with organic compounds of this nature can cause significant irritation.[5]
Flammability Flammable liquid and vapor.[5][10]Thiophene and pyridine are flammable.[4][10][12] Handling should be performed away from ignition sources.
Environmental Hazard Potentially harmful to aquatic life.[5]Pyridine-containing waste must be disposed of carefully to avoid environmental release.[4][12]

Personal Protective Equipment (PPE) & Engineering Controls

A multi-layered approach to protection, starting with engineering controls and supplemented by robust PPE, is mandatory.

Primary Engineering Control: The Chemical Fume Hood

All handling of [5-(Pyridin-4-yl)thiophen-2-yl]methanol, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood.[13] This is the most critical step in minimizing inhalation exposure to potentially harmful vapors, a known risk associated with pyridine-based compounds.[4][14]

Mandatory Personal Protective Equipment (PPE)

The following PPE provides a comprehensive barrier against dermal, ocular, and respiratory exposure.

Protection TypeSpecific PPEStandard/MaterialJustification
Hand Protection Double-gloving with chemical-resistant gloves.Nitrile (ASTM F1671)Nitrile offers good resistance to a range of chemicals. Double-gloving is a best practice when handling compounds with unknown toxicological profiles to protect against potential tears or rapid permeation.[1][13]
Eye & Face Protection Chemical splash goggles and a full-face shield.ANSI Z87.1 / EN166 Goggles are essential to prevent splashes from reaching the eyes.[1][5] A face shield must be worn over the goggles during procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure.[13]
Body Protection Flame-resistant laboratory coat.Nomex® or equivalentProtects skin from splashes and provides a crucial barrier in case of a fire, a known hazard with flammable parent compounds like thiophene and pyridine.[5][6][10] The coat must be kept fully fastened.
Respiratory Protection Not required if work is performed in a certified fume hood.NIOSH-approved An appropriate respirator should be available for emergency situations, such as a large spill outside of containment.[1][10]
Foot Protection Closed-toe, chemical-resistant shoes.---Prevents injury from spills.[6]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is key to mitigating risks during experimentation.

  • Preparation & Area Designation :

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Designate a specific, clearly labeled area within the fume hood for the handling of this compound.[13]

    • Assemble all necessary apparatus (glassware, spatulas, syringes) and reagents before introducing the compound to minimize handling time.

    • Ensure an appropriate chemical spill kit is immediately accessible.[4]

  • Weighing & Transfer :

    • Weigh the solid compound in a tared container inside the fume hood.

    • Use anti-static measures, such as an ionizing bar or grounding the balance, as flammable vapors may be present.[5][12]

    • When transferring the solid, use a spatula and avoid generating dust. For solutions, use a syringe or cannula.

  • Reaction Monitoring :

    • Keep the fume hood sash at the lowest practical height throughout the experiment.[13]

    • Continuously monitor the reaction for any signs of unexpected changes (e.g., rapid temperature or pressure increase).

  • Post-Experiment Decontamination :

    • Decontaminate all non-disposable equipment (glassware, spatulas) that came into contact with the chemical.

    • Wipe down the designated work surface within the fume hood with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water. Dispose of the cleaning materials as hazardous waste.

Emergency Procedures

Immediate and correct action is critical in the event of an exposure or spill.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2][4]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5]

  • Inhalation : Move the individual to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the container or label.[3][5]

  • Small Spill (inside fume hood) : Contain the spill using an absorbent material like vermiculite or sand.[4] Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Decontaminate the area as described above.

  • Large Spill : Evacuate the immediate area. Alert your institution's Environmental Health and Safety (EHS) office and follow their established emergency procedures.[10]

Storage and Disposal Plan

Proper storage and disposal are crucial for safety and environmental compliance.

Storage Protocol
  • Location : Store in a cool, dry, and well-ventilated area designated for toxic and flammable substances.[4][5] A refrigerated, flame-proof cabinet is ideal.[10] Vendor information suggests storage at 2-8°C.[15][16]

  • Container : Keep the container tightly sealed to prevent exposure to air and moisture.[5]

  • Incompatibilities : Store away from strong oxidizing agents, acids, and sources of heat or ignition.[5][12]

Disposal Plan
  • Waste Segregation : Never dispose of this chemical or its waste down the drain.[4] All materials contaminated with [5-(Pyridin-4-yl)thiophen-2-yl]methanol must be treated as hazardous waste.

    • Solid Waste : Collect contaminated items (gloves, weighing paper, absorbent pads) in a dedicated, clearly labeled, and sealed hazardous waste container.[13]

    • Liquid Waste : Collect all solutions and reaction mixtures containing the compound in a separate, labeled hazardous waste container. Ensure the container is compatible with the solvents used.[13]

  • Final Disposal : All waste must be disposed of through your institution's EHS office or a licensed chemical waste disposal company, following all local and national regulations.[9][14]

Visualized Workflow: From Receipt to Disposal

The following diagram outlines the critical safety checkpoints in the lifecycle of handling [5-(Pyridin-4-yl)thiophen-2-yl]methanol in the laboratory.

G cluster_prep Preparation cluster_handling Active Handling (Inside Fume Hood) cluster_cleanup Post-Experiment cluster_disposal Final Steps prep Verify Fume Hood & Assemble Gear ppe Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) prep->ppe Pre-Op Checks weigh Weigh & Transfer (Anti-Static Measures) ppe->weigh react Conduct Experiment (Sash Low) weigh->react decon Decontaminate Glassware & Surfaces react->decon segregate Segregate Waste (Solid & Liquid) decon->segregate store Store Product/ Intermediates Correctly segregate->store dispose Dispose of Waste via EHS segregate->dispose remove_ppe Doff PPE & Wash Hands store->remove_ppe dispose->remove_ppe

Caption: Safe handling workflow for [5-(Pyridin-4-yl)thiophen-2-yl]methanol.

References

  • MATERIAL SAFETY DATA SHEET THIOPHENE . Oxford Lab Fine Chem LLP.

  • 12 Safety Precautions To Follow When Handling Pyridine . Post Apple Scientific.

  • Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile . Benchchem.

  • SAFETY DATA SHEET - Thiophene . Sigma-Aldrich.

  • Thiophene Safety Data Sheet . Santa Cruz Biotechnology.

  • Toxicological Profile for Pyridine . Agency for Toxic Substances and Disease Registry (ATSDR).

  • Personal protective equipment for handling Anthra[2,3-b]thiophene . Benchchem.

  • Safety Data Sheet PYRIDINE . ChemSupply Australia.

  • Pyridine Safety Data Sheet . Apollo Scientific.

  • SAFETY DATA SHEET - 2-Thiophenemethanol . Fisher Scientific.

  • Pyridine: incident management . GOV.UK.

  • (5-(Pyridin-4-yl)thiophen-2-yl)methanol . CHIRALEN.

  • 2-Thiophenemethanol | C5H6OS | CID 69467 . PubChem.

  • (5-(Thiophen-2-yl)pyridin-3-yl)methanol . Sigma-Aldrich.

  • Methanol Safety Data Sheet . Methanex.

  • SAFETY DATA SHEET - Thiophene-2-boronic acid pinacol ester . Sigma-Aldrich.

  • (5-(Pyridin-2-yl)thiophen-2-yl)methanol . BLDpharm.

  • (1-(Thiophen-2-ylmethyl)piperidin-4-yl)methanol . ChemScene. methanol-CS-0325765.html)

  • MSDS of 6-Thiophen-2-YL-pyridine-3-carbaldehyde . Capot Chemical.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(Pyridin-4-yl)thiophen-2-yl]methanol
Reactant of Route 2
Reactant of Route 2
[5-(Pyridin-4-yl)thiophen-2-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.